molecular formula C15H28N2O4 B12388263 (S)-Tco-peg2-NH2

(S)-Tco-peg2-NH2

Numéro de catalogue: B12388263
Poids moléculaire: 300.39 g/mol
Clé InChI: XKCMSPBOQGHDQV-YVARQFDVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Tco-peg2-NH2 is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C15H28N2O4

Poids moléculaire

300.39 g/mol

Nom IUPAC

[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h4,6,14H,1-3,5,7-13,16H2,(H,17,18)/b6-4+/t14-/m1/s1

Clé InChI

XKCMSPBOQGHDQV-YVARQFDVSA-N

SMILES isomérique

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCN

SMILES canonique

C1CCC=CC(CC1)OC(=O)NCCOCCOCCN

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Tco-peg2-NH2: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg2-NH2 is a bifunctional linker molecule integral to the advancement of bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). This molecule features a strained (S)-trans-cyclooctene (TCO) moiety and a primary amine connected by a two-unit polyethylene glycol (PEG) spacer. The TCO group enables rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction. The terminal primary amine allows for covalent attachment to biomolecules or surfaces containing carboxylic acids or activated esters. The hydrophilic PEG spacer enhances solubility and reduces steric hindrance. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, complete with experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound is characterized by its unique assembly of a reactive TCO ring, a flexible PEG linker, and a versatile primary amine.

Chemical Structure:

  • IUPAC Name: (S)-cyclooct-4-en-1-yl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • SMILES: NCCOCCOCCNC(O[C@@H]1/C=C/CCCCC1)=O[1][2]

  • Molecular Formula: C₁₅H₂₈N₂O₄[1][2][3]

  • Molecular Weight: 300.39 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties like pKa, melting point, and boiling point are not widely published.

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₄
Molecular Weight 300.39 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in DMSO, DCM, DMF, water, and aqueous buffers.
Storage Conditions Store at -20°C, protect from light. In solvent, store at -80°C for up to 6 months.
Purity Typically >95%

Spectroscopic Data:

Applications in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a linker to connect different molecular entities. The TCO moiety's ability to undergo a highly efficient and bioorthogonal "click" reaction with tetrazines makes it particularly valuable for creating complex biomolecular constructs in aqueous environments.

Antibody-Drug Conjugates (ADCs)

This compound is frequently used as a component in the synthesis of ADCs. In this context, a potent cytotoxic drug (payload) can be modified with a tetrazine group, and an antibody targeting a tumor-specific antigen can be functionalized with this compound. The amine group of the linker is typically coupled to a carboxylic acid on the antibody via amide bond formation. The subsequent iEDDA reaction between the TCO-modified antibody and the tetrazine-modified drug yields the final ADC.

Experimental Protocols

Conjugation of this compound to a Carboxylated Protein using EDC/NHS Chemistry

This protocol describes the general steps for conjugating the primary amine of this compound to a protein with accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or the C-terminus) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Protein with accessible carboxyl groups in a suitable buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS to room temperature.

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a molar excess of EDC and NHS to the protein solution. A common starting point is a 10- to 20-fold molar excess of each.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an amine-reactive NHS ester.

  • Removal of Excess Activation Reagents: Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.

  • Conjugation Reaction:

    • Immediately add a molar excess of this compound to the activated protein solution. A 10- to 50-fold molar excess is a typical starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining NHS esters.

  • Purification: Purify the TCO-functionalized protein from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Workflow for EDC/NHS Conjugation:

EDC_NHS_Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Protein_COOH Protein-COOH EDC_NHS EDC, NHS in Activation Buffer (pH 4.5-6.0) Protein_COOH->EDC_NHS 15-30 min, RT Activated_Protein Protein-CO-NHS (Amine-Reactive Ester) EDC_NHS->Activated_Protein TCO_Linker This compound in Coupling Buffer (pH 7.2-7.5) Activated_Protein->TCO_Linker 2h, RT or O/N, 4°C TCO_Protein TCO-Functionalized Protein TCO_Linker->TCO_Protein Purification Purification (SEC, Dialysis) TCO_Protein->Purification Final_Product Purified TCO-Protein Purification->Final_Product

Caption: Workflow for conjugating this compound to a carboxylated protein.

TCO-Tetrazine Ligation

This protocol outlines the "click" reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

Materials:

  • TCO-functionalized molecule (e.g., protein from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the TCO- and tetrazine-functionalized molecules in the Reaction Buffer to the desired concentrations.

  • Ligation Reaction:

    • Combine the TCO- and tetrazine-containing solutions. A slight molar excess (1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.

    • Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Analysis and Purification: The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins), UV-Vis spectroscopy (disappearance of the tetrazine absorbance around 520-540 nm), or LC-MS. The final conjugate can be purified from any unreacted starting materials by SEC or other chromatographic methods if necessary.

Logical Relationship for TCO-Tetrazine Ligation:

TCO_Tetrazine_Ligation TCO_Molecule TCO-Functionalized Molecule Reaction iEDDA Reaction (PBS, pH 7.4, RT, 30-60 min) TCO_Molecule->Reaction Tetrazine_Molecule Tetrazine-Functionalized Molecule Tetrazine_Molecule->Reaction Conjugate Stable Conjugate Reaction->Conjugate N2_gas N₂ Gas (Byproduct) Reaction->N2_gas

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

Signaling Pathway: ADC-Mediated Apoptosis

When this compound is used to link an antibody to a cytotoxic payload like Monomethyl Auristatin E (MMAE), the resulting ADC can induce apoptosis in target cancer cells. MMAE is a potent tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and programmed cell death.

Mechanism of Action:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Payload Release: Inside the cell, the linker is cleaved (e.g., by lysosomal proteases), releasing the MMAE payload into the cytoplasm.

  • Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.

  • Cell Cycle Arrest: The disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, cell death.

Signaling Pathway Diagram:

ADC_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (e.g., anti-CD30-TCO-MMAE) Antigen Cell Surface Antigen (e.g., CD30) ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin Tubulin MMAE_release->Tubulin Inhibition of Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption G2M_arrest G2/M Cell Cycle Arrest Microtubule_disruption->G2M_arrest Caspase_activation Caspase Activation (Caspase-9, Caspase-3) G2M_arrest->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: ADC-mediated delivery of MMAE and induction of apoptosis.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its unique combination of a highly reactive TCO group, a flexible PEG spacer, and a functional amine handle enables the construction of complex bioconjugates with high efficiency and specificity. The applications of this linker, particularly in the development of ADCs, highlight its potential to contribute to the next generation of targeted therapies. This guide provides a foundational understanding of its properties and use, empowering researchers to effectively incorporate this valuable reagent into their experimental designs.

References

(S)-Tco-peg2-NH2 synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Synthesis and Purification of (S)-Tco-peg2-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional linker widely utilized in bioconjugation and the development of antibody-drug conjugates (ADCs).[1][2][3][4] It incorporates a strained (S)-trans-cyclooctene (TCO) moiety, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a terminal primary amine (NH2). The TCO group enables rapid and specific bioorthogonal ligation with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5] The primary amine provides a versatile handle for conjugation to biomolecules or surfaces, often targeting activated carboxyl groups. This guide outlines a representative synthesis and purification strategy for this compound, including detailed experimental protocols and characterization data.

Overview of this compound

The unique architecture of this compound makes it a valuable tool in drug development and biological research. Its key features include:

  • Trans-Cyclooctene (TCO) Moiety : The strained double bond of the TCO ring is highly reactive towards 1,2,4,5-tetrazines, resulting in an exceptionally fast and selective bioorthogonal "click" reaction. This reaction is biocompatible, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.

  • PEG Spacer : The hydrophilic PEG2 linker enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible spacer arm to minimize steric hindrance.

  • Primary Amine : The terminal amine group serves as a nucleophile for covalent bond formation with various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, to link the TCO moiety to a molecule of interest.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, DMF, DCM
Purity (Typical) ≥95% (via HPLC)
Storage Store at -20°C for long-term

Representative Synthesis Pathway

While the exact commercial synthesis protocols are proprietary, a plausible and common strategy for synthesizing TCO-PEG-amine linkers involves a multi-step process. This typically starts with a functionalized TCO derivative, followed by coupling to a protected PEG-amine linker, and subsequent deprotection.

A key precursor is often an alcohol-functionalized TCO, such as (S)-trans-cyclooct-4-enol, which can be synthesized via photochemical isomerization of its cis-isomer. The synthesis can be conceptualized as follows:

  • Activation of (S)-TCO-OH : The hydroxyl group of an (S)-TCO derivative is activated to facilitate reaction with the PEG linker. A common method is the formation of an N-hydroxysuccinimidyl (NHS) carbonate.

  • Coupling with PEG-Amine : The activated TCO-NHS carbonate is then reacted with a mono-Boc-protected PEG2-diamine. The amine of the PEG linker displaces the NHS group to form a stable carbamate linkage.

  • Deprotection : The tert-Butoxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions to yield the final this compound product.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_purification Purification & Analysis TCO_OH (S)-TCO-OH Activated_TCO Activated (S)-TCO-NHS Carbonate TCO_OH->Activated_TCO Activation (e.g., DSC, base) Coupled_Product Boc-Protected This compound Activated_TCO->Coupled_Product Coupling PEG_NHBoc H2N-PEG2-NHBoc PEG_NHBoc->Coupled_Product Final_Product This compound Coupled_Product->Final_Product Deprotection (e.g., TFA) Purification Purification (HPLC) Final_Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and starting materials.

Protocol 1: Activation of (S)-trans-cyclooctenol
  • Reagents & Materials : (S)-trans-cyclooctenol, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure :

    • Dissolve (S)-trans-cyclooctenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon).

    • Add N,N'-Disuccinimidyl carbonate (1.5 eq) and triethylamine (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated (S)-TCO-NHS carbonate. This intermediate is often used directly in the next step without further purification.

Protocol 2: Coupling and Deprotection
  • Reagents & Materials : Crude (S)-TCO-NHS carbonate, N-Boc-2,2'-(ethylenedioxy)diethylamine (H2N-PEG2-NHBoc), Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure (Coupling) :

    • Dissolve the crude (S)-TCO-NHS carbonate (1.0 eq) in DCM.

    • Add N-Boc-2,2'-(ethylenedioxy)diethylamine (1.2 eq) and TEA (1.5 eq).

    • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Procedure (Deprotection) :

    • Dissolve the crude Boc-protected product in a solution of 20-50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA by rotary evaporation (co-evaporating with DCM may be necessary) to yield the crude this compound as a TFA salt.

Purification Methods

Purification is critical to ensure the final product is free of unreacted starting materials and byproducts, which is essential for successful bioconjugation. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) Purification
  • System : Preparative HPLC system with a UV detector.

  • Column : C18 stationary phase column (e.g., 10 µm particle size, 250 x 20 mm).

  • Mobile Phase :

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient : A linear gradient from 5% to 60% Solvent B over 30 minutes is a typical starting point for optimization.

  • Procedure :

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Inject the solution onto the preparative HPLC column.

    • Collect fractions corresponding to the main product peak, detected by UV absorbance at 214/220 nm.

    • Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid (TFA salt).

Characterization and Quality Control

The identity, purity, and stability of the final product must be confirmed using various analytical techniques.

Table 2: Analytical Characterization Data for this compound

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Characteristic peaks for TCO alkene protons (~5.5 ppm), PEG methylene protons (~3.6 ppm), and other aliphatic protons. The integration should correspond to the 28 protons in the structure.
MS (ESI) Molecular IonExpected [M+H]⁺ peak at m/z ≈ 301.21. The observed mass should conform to the calculated theoretical mass.
HPLC PurityA single major peak with purity ≥95% when analyzed by analytical RP-HPLC using a method similar to the purification protocol but on an analytical scale column. The retention time serves as a quality control parameter.

Application: TCO-Tetrazine Ligation

This compound is primarily used as a component in bioorthogonal chemistry. After conjugating its amine group to a biomolecule (e.g., an antibody), the TCO moiety is available to react with a tetrazine-labeled probe.

TCO_Tetrazine_Ligation cluster_reactants Reactants TCO Biomolecule-(S)-Tco-peg2-NH- Product Biomolecule-Conjugate-Probe TCO->Product IEDDA Cycloaddition Tetrazine Tetrazine-Probe Tetrazine->Product N2 N₂ Gas Product->N2 Retro-Diels-Alder

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

References

An In-Depth Technical Guide to the Mechanism of Action of (S)-Tco-peg2-NH2 in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental applications of (S)-Tco-peg2-NH2, a key reagent in the field of bioorthogonal chemistry. This linker, featuring a strained trans-cyclooctene (TCO) moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, is instrumental in the precise and efficient chemical modification of biomolecules in complex biological systems.

Core Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for this compound in bioorthogonal chemistry is its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction, specifically with a 1,2,4,5-tetrazine (Tz) reaction partner.[1][2] This reaction is a cornerstone of "click chemistry" due to its exceptionally fast kinetics, high specificity, and biocompatibility.[3]

The reaction proceeds in a two-step mechanism:

  • [4+2] Cycloaddition : The first and rate-determining step is a [4+2] cycloaddition. The electron-deficient tetrazine acts as the diene, and the highly strained, electron-rich trans-cyclooctene of the this compound molecule serves as the dienophile. The inherent ring strain of the TCO, resulting from its distorted double bond, provides the driving force for this rapid reaction. This cycloaddition forms a highly unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is spontaneous and results in the formation of a stable dihydropyridazine product, which can then tautomerize and oxidize.

The reaction is highly bioorthogonal as neither the TCO nor the tetrazine moiety reacts with naturally occurring functional groups found in biological systems, ensuring that the conjugation is highly specific and avoids off-target reactions. Furthermore, this reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.

Mechanism of the TCO-Tetrazine IEDDA Reaction.

Quantitative Data: Reaction Kinetics and Stability

The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction. These rates can vary significantly depending on the substituents on both the TCO and the tetrazine, as well as the reaction conditions. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster kinetics.

The stability of TCO derivatives is also a critical factor. While highly reactive TCOs can be more prone to isomerization to their unreactive cis-cyclooctene form, especially in the presence of thiols, derivatives have been developed with improved stability in aqueous solutions and serum.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Conditions
TCO3,6-di-(2-pyridyl)-s-tetrazine2,000 (±400)PBS, 37°C
TCO3,6-diphenyl-s-tetrazine3,100MeOH, 25°C
TCOHydrogen substituted tetrazineup to 30,000PBS, 37°C
s-TCO (strained)3,6-dipyridyl-s-tetrazine derivative3,300,000 (±40,000)H₂O, 25°C
d-TCO (dioxolane-fused)Water-soluble 3,6-dipyridyl-s-tetrazine366,000 (±15,000)H₂O, 25°C

Data compiled from multiple sources.

Table 2: Stability of TCO Derivatives

TCO DerivativeStability Profile
TCOCan isomerize in the presence of high thiol concentrations and in serum over time.
s-TCO (strained)Rapidly isomerizes in the presence of high thiol concentrations; in vivo half-life of a mAb conjugate was 0.67 days.
d-TCO (dioxolane-fused)Shows improved stability; no decomposition observed in aqueous solution at room temperature for up to 14 days and >97% trans-isomer remained after 4 days in human serum.
r-TCO (rigid)Half-life of 20 days, showing comparable stability to commonly used TCO-alcohol derivatives.

Experimental Protocols

The primary amine of this compound allows for its conjugation to biomolecules containing activated carboxyl groups (e.g., via EDC/NHS chemistry). Subsequently, the TCO moiety can be used for ligation with a tetrazine-modified molecule. The following are generalized protocols for these steps.

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the labeling of a protein with carboxyl groups (e.g., on aspartic or glutamic acid residues) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns

Methodology:

  • Protein Preparation : Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Reagent Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Prepare 100 mM stock solutions of EDC and NHS in amine-free water immediately before use.

  • Activation of Carboxyl Groups : Add a 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Conjugation Reaction : Add a 20-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching (Optional) : To quench unreacted NHS esters, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Purification : Remove excess, unreacted reagents using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of the TCO-labeled protein from Protocol 1 to a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reactant Preparation : Prepare the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer.

  • Ligation Reaction : Mix the TCO-labeled protein with the tetrazine-labeled protein in a 1:1 to 1:1.5 molar ratio.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Analysis : The resulting conjugate can be analyzed by SDS-PAGE, which will show a band shift corresponding to the combined molecular weight of the two proteins.

  • Purification (Optional) : If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.

Mandatory Visualizations: Workflows and Pathways

Pre-targeted Cancer Therapy Workflow

A prominent application of the TCO-tetrazine ligation is in pre-targeted cancer therapy. This strategy separates the tumor-targeting step from the delivery of a potent payload (e.g., a radiolabel or a cytotoxic drug), thereby minimizing systemic toxicity.

Pretargeted_Therapy Pre-targeted Cancer Therapy Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Imaging/Therapy A1 Administer TCO-conjugated monoclonal antibody (mAb-TCO) A2 mAb-TCO binds to tumor cell antigen A1->A2 A3 Excess mAb-TCO clears from circulation A2->A3 B1 Administer radiolabeled tetrazine (Tz-PET) A3->B1 Time Delay (24-72h) B2 Tz-PET undergoes rapid IEDDA reaction with mAb-TCO at the tumor site B1->B2 B3 Excess Tz-PET is rapidly cleared via kidneys B2->B3 C1 High-contrast tumor imaging (PET) or targeted radiotherapy is achieved B3->C1 Imaging Window (1-4h) Live_Cell_Imaging Live-Cell Imaging Workflow cluster_targeting Targeting Step cluster_labeling Labeling Step cluster_imaging Imaging Step T1 Incubate live cells with a TCO-modified targeting molecule (e.g., TCO-antibody, TCO-small molecule) T2 Wash to remove unbound TCO-reagent T1->T2 L1 Add a tetrazine-fluorophore conjugate to the cells T2->L1 L2 Rapid IEDDA reaction occurs, covalently linking the fluorophore to the target L1->L2 I1 Wash to remove unbound tetrazine-fluorophore L2->I1 I2 Image cells using fluorescence microscopy I1->I2

References

An In-depth Technical Guide on the Solubility and Application of (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Tco-peg2-NH2, a bifunctional linker molecule essential for advanced bioconjugation and drug development applications. The document details its solubility in various solvent systems, provides standardized experimental protocols, and illustrates its core application in bioorthogonal chemistry workflows.

Introduction to this compound

This compound is an Antibody-Drug Conjugate (ADC) linker that incorporates three key chemical moieties: a strained (S)-trans-cyclooctene (TCO) group, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2).[1][2][3][4] This structure enables its use in "click chemistry," specifically in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[1] The inclusion of the PEG spacer is a critical design feature intended to improve the aqueous solubility and reduce the potential for aggregation of the linker and its subsequent bioconjugates.

Solubility Profile

The solubility of a linker is a critical parameter for its handling, reaction efficiency, and the properties of the final conjugate. The hydrophilic PEG chain significantly enhances the solubility of TCO-containing linkers in aqueous media.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited. However, data for the closely related compound TCO-PEG2-amine , which shares the same molecular formula and weight, provides an excellent reference for its solubility characteristics.

Solvent SystemSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL332.90 mMRequires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended for optimal results.
In Vivo Formulation 1≥ 2.5 mg/mL≥ 8.32 mMA clear solution is obtained with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
In Vivo Formulation 2≥ 2.5 mg/mL≥ 8.32 mMA clear solution is obtained with 10% DMSO and 90% (20% SBE-β-CD in Saline).
In Vivo Formulation 3≥ 2.5 mg/mL≥ 8.32 mMA clear solution is obtained with 10% DMSO and 90% Corn Oil.
Qualitative Solubility in Organic Solvents

Datasheets for related TCO-PEG2 linkers indicate solubility in several common organic solvents. It is highly probable that this compound shares a similar qualitative solubility profile.

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Chloroform

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solutions

To facilitate its use in labeling and conjugation reactions, this compound is typically first dissolved in a dry, water-miscible organic solvent to create a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen), optional

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Methodology:

  • Allow the vial containing this compound to reach room temperature before opening to prevent moisture condensation.

  • In a sterile vial, add the desired volume of anhydrous DMSO or DMF. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 300.39), add approximately 332.9 µL of solvent.

  • Add the solid this compound to the solvent.

  • Cap the vial tightly and vortex thoroughly until the solid is dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the solution is typically stable for several months.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., PBS, pH 7.4) or organic solvent of interest

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of separating fine solids

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. An amount sufficient to leave visible undissolved solid after equilibration is required.

  • Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for 24 to 48 hours to ensure that equilibrium between the solid and dissolved states is reached.

  • Following incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed to pellet the excess solid.

  • Carefully withdraw a precise volume of the clear supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Application Workflows and Visualizations

The primary application of this compound is as a linker in multi-step bioconjugation strategies. The amine handle allows its attachment to a molecule of interest, while the TCO group provides a bioorthogonal handle for a subsequent, highly specific ligation reaction.

The core of this technology is the iEDDA reaction, a rapid and catalyst-free "click" reaction that proceeds efficiently in complex biological media.

G Reactants This compound TCO Group Tetrazine-modified Molecule Tetrazine Group Product Stable Dihydropyridazine Conjugate Reactants:f0->Product iEDDA Cycloaddition Reactants:f1->Product

Caption: The Bioorthogonal TCO-Tetrazine iEDDA Ligation Reaction.

This reaction is exploited in a general workflow to conjugate two different molecules (e.g., an antibody and a therapeutic payload) with high precision.

G cluster_step1 Step 1: Amine-Reactive Functionalization cluster_step2 Step 2: Bioorthogonal Conjugation Molecule1 Molecule of Interest (e.g., Protein, Peptide) TCO_Molecule TCO-Functionalized Molecule Molecule1->TCO_Molecule e.g., NHS Ester Chemistry Linker This compound Linker->TCO_Molecule Final_Product Final Bioconjugate TCO_Molecule->Final_Product iEDDA Reaction (Aqueous Buffer, RT) Tetrazine_Molecule Tetrazine-Functionalized Partner (e.g., Drug, Fluorophore) Tetrazine_Molecule->Final_Product

Caption: General Workflow for Bioconjugation using this compound.

References

(S)-Tco-peg2-NH2 molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-Tco-peg2-NH2: A Core Component in Bioorthogonal Conjugation

For researchers, scientists, and drug development professionals, the strategic assembly of complex biomolecular conjugates is a cornerstone of innovation. This compound is a key enabling reagent in this field, acting as a bifunctional linker for the precise and efficient coupling of molecules. This guide provides a technical overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in antibody-drug conjugate (ADC) development.

Core Properties of this compound

This compound is a chemical linker that features a trans-cyclooctene (TCO) group, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) functional group. The TCO moiety is central to its utility, participating in exceptionally fast and selective bioorthogonal reactions.

PropertyValueCitation(s)
Molecular Formula C15H28N2O4[1][2]
Molecular Weight 300.39 g/mol [1][2]
Functionality ADC Linker containing 2 PEG units[1]
Reactive Groups TCO (trans-cyclooctene) and Amine (-NH2)

The Chemistry of TCO-Tetrazine Ligation

The TCO group of this compound is specifically designed to react with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a cornerstone of "click chemistry" and is prized for several key advantages in bioconjugation:

  • Exceptional Speed: The TCO-tetrazine ligation is among the fastest bioorthogonal reactions known, proceeding rapidly even at low reactant concentrations.

  • High Specificity and Bioorthogonality: The reaction is highly selective, occurring exclusively between the TCO and tetrazine groups, without cross-reactivity with other functional groups present in a complex biological milieu.

  • Biocompatibility: The reaction proceeds under mild conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper, making it ideal for use in living systems.

  • Stability: The resulting dihydropyridazine bond is stable, ensuring the integrity of the final conjugate.

The amine group on this compound provides a versatile handle for conjugation to a molecule of interest (e.g., a cytotoxic drug) through standard amine-reactive chemistry, such as the formation of an amide bond with a carboxylic acid or an activated ester.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application for this compound is in the construction of ADCs. In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. The PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting ADC.

The general mechanism of action for an ADC constructed with a TCO-based linker involves:

  • Systemic Circulation: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the drug.

  • Tumor Targeting: The mAb component of the ADC specifically binds to its target antigen on cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

  • Drug Release: Inside the cell, the linker may be designed to be cleaved by lysosomal enzymes or other intracellular triggers, releasing the cytotoxic payload.

  • Apoptosis: The released drug exerts its cytotoxic effect, leading to the death of the cancer cell.

Below is a diagram illustrating the general mechanism of action for an ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug Drug Release (Linker Cleavage) Apoptosis Apoptosis Drug->Apoptosis Induction of Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Protocol: Two-Step ADC Synthesis using this compound

This protocol outlines a general two-step workflow for the synthesis of an ADC, where a drug is first conjugated to this compound, and the resulting TCO-functionalized drug is then ligated to a tetrazine-modified antibody.

Step 1: Conjugation of this compound to a Carboxylic Acid-Containing Drug

  • Activation of the Drug:

    • Dissolve the carboxylic acid-containing drug in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of an NHS ester (e.g., Sulfo-NHS) to the drug solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-activated drug.

  • Conjugation to this compound:

    • Dissolve this compound in the same anhydrous solvent.

    • Add the solution of this compound to the activated drug solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the resulting TCO-PEG2-Drug conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Step 2: Ligation of TCO-PEG2-Drug to a Tetrazine-Modified Antibody

  • Preparation of the Tetrazine-Modified Antibody:

    • Modify a monoclonal antibody with a tetrazine moiety using a commercially available Tetrazine-NHS ester. This typically involves reacting the antibody in a suitable buffer (e.g., PBS, pH 7.4) with a molar excess of the Tetrazine-NHS ester.

    • Purify the tetrazine-modified antibody using a desalting column to remove excess, unreacted tetrazine reagent.

  • TCO-Tetrazine Ligation:

    • Dissolve the purified TCO-PEG2-Drug in an aqueous buffer (e.g., PBS).

    • Add the TCO-PEG2-Drug solution to the tetrazine-modified antibody solution. A slight molar excess of the TCO-PEG2-Drug may be used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C for longer incubation times.

  • Purification and Characterization of the ADC:

    • Purify the final ADC from any unreacted components using size-exclusion chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Store the purified ADC at 4°C.

The following diagram illustrates the experimental workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody-Linker Ligation Drug Carboxylic Acid- Containing Drug ActivatedDrug NHS-Activated Drug Drug->ActivatedDrug Activation Activators EDC, Sulfo-NHS Activators->ActivatedDrug TcoDrug TCO-PEG2-Drug ActivatedDrug->TcoDrug Conjugation TcoLinker This compound TcoLinker->TcoDrug Purification1 HPLC Purification TcoDrug->Purification1 FinalADC Final Antibody-Drug Conjugate (ADC) Purification1->FinalADC Antibody Monoclonal Antibody TzAntibody Tetrazine-Modified Antibody Antibody->TzAntibody Modification TetrazineNHS Tetrazine-NHS Ester TetrazineNHS->TzAntibody Purification2 Desalting TzAntibody->Purification2 Purification2->FinalADC Ligation Purification3 Size-Exclusion Chromatography FinalADC->Purification3

Caption: Experimental workflow for ADC synthesis using this compound.

References

An In-depth Technical Guide to (S)-Tco-peg2-NH2 for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-Tco-peg2-NH2, a key reagent in the field of bioorthogonal chemistry. It details the underlying chemical principles, quantitative performance data, and explicit protocols for its application in labeling biomolecules for research and therapeutic development.

Introduction to this compound

This compound is a bifunctional linker molecule designed for bioorthogonal chemistry. It features a strained trans-cyclooctene (TCO) group, which is highly reactive, and a primary amine (-NH2) handle for conjugation to biomolecules. The inclusion of a two-unit polyethylene glycol (PEG2) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates and minimize non-specific interactions.[1][2]

The defining feature of this compound is its TCO moiety, a strained alkene that participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.[1][3] This reaction, often referred to as TCO-tetrazine ligation, is a cornerstone of "click chemistry" due to its high efficiency, specificity, and biocompatibility. The reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper, making it an ideal tool for labeling and manipulating biomolecules in complex biological systems, including live cells and in vivo models.[4]

Chemical and Physical Properties:

PropertyValue
Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
Appearance White solid
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, keep dry and protected from light. Long-term storage is not recommended due to the potential for isomerization of the TCO group to the less reactive cis-cyclooctene (CCO).

The TCO-Tetrazine Ligation: Mechanism of Action

The power of this compound lies in the TCO-tetrazine ligation, a bioorthogonal reaction with unparalleled kinetics. This reaction proceeds through a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient tetrazine (the diene) reacts with the strained, electron-rich trans-cyclooctene (the dienophile). This is the rate-determining step and forms an unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N2). This step forms a stable dihydropyridazine product, covalently linking the two molecules.

The high ring strain of the TCO group is a key driver of the reaction's rapid kinetics, which can be up to three orders of magnitude faster than other bioorthogonal reactions.

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction IEDDA Cycloaddition cluster_products Products TCO TCO-Functionalized Biomolecule Intermediate Unstable Tricyclic Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-Functionalized Probe Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate Intermediate->Conjugate Retro-Diels-Alder (fast) N2 N₂ (gas) Intermediate->N2 Protocol1_Workflow Start Start: Biomolecule with carboxyl groups Buffer_Exchange 1. Buffer Exchange into Amine-Free Buffer (e.g., MES) Start->Buffer_Exchange Activate_Carboxyl 2. Activate Carboxyl Groups with EDC/NHS Buffer_Exchange->Activate_Carboxyl Add_TCO 3. Add this compound Activate_Carboxyl->Add_TCO Incubate 4. Incubate (e.g., 2h at RT) Add_TCO->Incubate Quench 5. Quench Reaction (e.g., with hydroxylamine) Incubate->Quench Purify 6. Purify TCO-Labeled Biomolecule (e.g., Desalting Column) Quench->Purify End End: Purified TCO-Labeled Biomolecule Purify->End Protocol2_Workflow Start Start: Purified TCO-Labeled Biomolecule Prepare_Reactants 1. Prepare Reactants in Reaction Buffer (e.g., PBS) Start->Prepare_Reactants Mix_Reactants 2. Mix TCO-Biomolecule and Tetrazine-Probe Prepare_Reactants->Mix_Reactants Incubate 3. Incubate (30-60 min at RT) Mix_Reactants->Incubate Purify 4. Purify Final Conjugate (Optional) (e.g., SEC) Incubate->Purify End End: Final Labeled Biomolecule Conjugate Purify->End

References

The Inverse Electron-Demand Diels-Alder Reaction of (S)-Tco-peg2-NH2 with Tetrazine Derivatives: A Technical Guide for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioorthogonal reaction between trans-cyclooctene (TCO) derivatives and tetrazines has emerged as a powerful tool for chemical biology, drug delivery, and molecular imaging.[1][2] This technical guide provides an in-depth analysis of the reactivity of a specific, PEGylated TCO derivative, (S)-Tco-peg2-NH2, with a variety of tetrazine derivatives. The core of this reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a rapid and highly selective ligation that proceeds efficiently under physiological conditions without the need for a catalyst.[3][4]

This compound is an amine-functionalized TCO derivative incorporating a two-unit polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and can reduce steric hindrance in bioconjugation reactions.[5] The primary amine group allows for its facile conjugation to biomolecules or surfaces. This guide will detail the kinetics of its reaction with various tetrazines, provide experimental protocols for its use, and illustrate the underlying chemical principles and workflows.

Core Principles of TCO-Tetrazine Ligation

The reactivity of this compound with tetrazine derivatives is governed by the principles of the iEDDA reaction. In this cycloaddition, the tetrazine acts as the electron-deficient diene and the TCO serves as the electron-rich dienophile. The reaction rate is primarily influenced by:

  • Electronic Properties of the Tetrazine: Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction. Conversely, electron-donating groups can decrease the reaction rate.

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs generally exhibit faster reaction kinetics.

  • Ring Strain of the TCO: The inherent ring strain of the trans-cyclooctene ring is a major driving force for the reaction. Modifications to the TCO structure that increase this strain can lead to significantly faster reaction rates.

  • Solvent: The iEDDA reaction is known to proceed in a wide range of organic and aqueous solvents.

The reaction is highly specific, with the TCO and tetrazine moieties reacting exclusively with each other, even in complex biological media, making it an ideal bioorthogonal tool.

Quantitative Analysis of Reaction Kinetics

The reactivity of this compound with different tetrazine derivatives can be quantified by their second-order rate constants (k₂). While specific kinetic data for this compound is not extensively published, the following table summarizes the reported rate constants for the reaction of various TCO derivatives with a range of tetrazine derivatives. This data provides a strong indication of the expected reactivity trends for this compound.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: "sTCO" refers to a conformationally strained trans-cyclooctene, which exhibits enhanced reactivity.

Experimental Protocols

General Protocol for Ligation of this compound to a Tetrazine-Modified Molecule

This protocol outlines a general procedure for the conjugation of this compound to a molecule functionalized with a tetrazine group.

Materials:

  • This compound

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for stock solutions

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

    • Prepare a stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., reaction buffer, DMSO, or DMF).

  • Reaction Setup:

    • In a reaction vessel, dilute the tetrazine-functionalized molecule to the desired concentration in the reaction buffer.

    • Add the this compound stock solution to the reaction mixture. A slight molar excess (1.5-2 fold) of one reactant can be used to drive the reaction to completion.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in its absorbance around 520-540 nm.

  • Purification (if necessary):

    • The resulting conjugate can be purified from unreacted starting materials using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC).

Protocol for Determining Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method allows for the precise measurement of the rapid kinetics of the TCO-tetrazine ligation.

Materials:

  • This compound

  • Tetrazine derivative

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the tetrazine derivative in the reaction buffer. The final concentration should be such that its absorbance at λmax (typically 520-540 nm) is within the linear range of the spectrophotometer.

    • Prepare a series of stock solutions of this compound in the reaction buffer at concentrations that will be in pseudo-first-order excess (at least 10-fold higher) over the tetrazine concentration.

  • Stopped-Flow Measurement:

    • Load the tetrazine solution into one syringe of the stopped-flow instrument and one of the this compound solutions into the other syringe.

    • Rapidly mix the two solutions and monitor the decrease in absorbance of the tetrazine at its λmax over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the this compound in excess: k₂ = k_obs / [this compound].

    • Repeat the experiment with at least three different concentrations of this compound to generate a plot of k_obs versus concentration. The slope of this plot will provide a more accurate determination of k₂.

Visualizing the Reaction and Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for using this compound.

Caption: The iEDDA reaction of this compound with a tetrazine derivative.

G A Prepare Stock Solutions (this compound & Tetrazine Derivative) B Combine Reactants in Buffer A->B C Incubate at Room Temperature (30-60 min) B->C D Monitor Reaction (Optional) (Absorbance at ~530 nm) C->D E Purify Conjugate (Optional) (e.g., Chromatography) D->E F Characterize Product E->F

Caption: A typical experimental workflow for TCO-tetrazine ligation.

Conclusion

The inverse electron-demand Diels-Alder reaction between this compound and tetrazine derivatives offers a robust and efficient method for bioorthogonal conjugation. Its rapid kinetics, high specificity, and biocompatibility make it an invaluable tool for researchers in drug development and chemical biology. By understanding the factors that influence reactivity and following established protocols, scientists can effectively utilize this powerful ligation chemistry for a wide range of applications, from the creation of antibody-drug conjugates to the labeling of biomolecules for imaging. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for the successful implementation of this compound in your research endeavors.

References

The Crucial Role of the PEG2 Linker in (S)-Tco-peg2-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-Tco-peg2-NH2 linker is a sophisticated chemical tool increasingly employed in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its unique architecture, combining a strained trans-cyclooctene (Tco) moiety, a short di-ethylene glycol (PEG2) spacer, and a primary amine (NH2) handle, offers a compelling blend of reactivity, stability, and advantageous physicochemical properties. This technical guide delves into the pivotal role of the PEG2 linker, providing an in-depth analysis of its impact on the performance of the parent molecule in bioconjugation and drug delivery applications.

Introduction to this compound and the Significance of the PEG Linker

This compound is a heterobifunctional linker designed for bioorthogonal "click chemistry." The Tco group participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1] This reaction's high efficiency and biocompatibility make it ideal for conjugating sensitive biomolecules under physiological conditions.[2] The terminal amine group provides a versatile point of attachment for various payloads, such as cytotoxic drugs or imaging agents.

At the heart of this linker's functionality is the PEG2 spacer. Polyethylene glycol (PEG) linkers are well-established in bioconjugation for their ability to impart favorable characteristics to the resulting conjugates.[3][4] The inclusion of even a short PEG chain, such as the two ethylene glycol units in this compound, can significantly influence the molecule's solubility, stability, and steric profile, ultimately impacting the efficacy and safety of the final bioconjugate.[5]

Physicochemical and Pharmacokinetic Impact of the PEG2 Linker

The hydrophilic nature of the PEG2 spacer plays a critical role in modulating the overall properties of the this compound linker and the subsequent bioconjugates.

Enhanced Solubility

Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to challenges with aggregation and formulation. The incorporation of a hydrophilic PEG linker, even a short one, can significantly improve the aqueous solubility of the linker-payload complex. This enhanced solubility is crucial for preventing aggregation during the conjugation process and for improving the overall stability and developability of the final ADC.

Influence on Reaction Kinetics and Steric Hindrance

The PEG spacer provides flexibility and a defined distance between the Tco group and the conjugated payload. This spatial separation can minimize steric hindrance, allowing for more efficient reaction between the Tco and its tetrazine partner, especially when conjugating large biomolecules like antibodies. While longer PEG chains can sometimes slightly reduce reaction kinetics due to increased hydrodynamic volume, a short PEG2 linker strikes a balance between providing sufficient spacing and maintaining the rapid kinetics of the Tco-tetrazine ligation.

Impact on Pharmacokinetics

PEGylation is a well-known strategy to improve the pharmacokinetic profile of biotherapeutics. The hydrophilic PEG chain creates a hydration shell around the molecule, which can shield it from proteolytic degradation and reduce recognition by the immune system. While the short PEG2 linker in this compound will have a less pronounced effect on circulation half-life compared to longer PEG chains, it still contributes to a more favorable pharmacokinetic profile by reducing non-specific interactions and improving systemic stability.

Table 1: Influence of PEG Linker Length on Key Bioconjugate Properties

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG2-4)Long PEG Linker (e.g., PEG8-12)Rationale and Key Observations
Solubility Low to ModerateImprovedSignificantly ImprovedThe hydrophilic nature of PEG enhances solubility, with longer chains having a greater effect.
Reaction Kinetics (Tco-Tetrazine) FastFastSlightly ReducedWhile the intrinsic reactivity is high, very long PEG chains can introduce steric hindrance that may slightly slow the reaction.
Steric Hindrance HighReducedSignificantly ReducedThe PEG spacer provides distance and flexibility between the conjugated molecules.
Immunogenicity Higher PotentialReducedSignificantly ReducedThe PEG chain can mask immunogenic epitopes on the bioconjugate.
In Vivo Clearance FastSlowerSlowestIncreased hydrodynamic radius from longer PEG chains reduces renal clearance.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound in the development of an antibody-drug conjugate.

General Workflow for ADC Development using this compound

The development of an ADC using this linker typically follows a multi-step process involving the functionalization of the payload, conjugation to the antibody, and subsequent characterization.

ADC_Workflow cluster_payload Payload Functionalization cluster_antibody Antibody Modification cluster_conjugation ADC Conjugation & Purification Payload Cytotoxic Payload (with reactive group) Functionalized_Payload Tco-PEG2-Payload Payload->Functionalized_Payload Amide Bond Formation Tco_Linker This compound Tco_Linker->Functionalized_Payload ADC ADC Functionalized_Payload->ADC Antibody Monoclonal Antibody Modified_Antibody Tetrazine-Antibody Antibody->Modified_Antibody Amine Coupling Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Modified_Antibody Modified_Antibody->ADC iEDDA Click Reaction Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Characterization Characterization (DAR, Stability, etc.) Purified_ADC->Characterization Analysis

Caption: Experimental workflow for ADC development.

Protocol for Payload Functionalization with this compound

This protocol describes the conjugation of a payload containing a carboxylic acid group to the amine handle of the this compound linker.

  • Activation of Payload: Dissolve the cytotoxic payload in an anhydrous organic solvent (e.g., DMF or DMSO). Add a carbodiimide activating agent (e.g., EDC) and an NHS ester (e.g., Sulfo-NHS) in a 1.2 and 1.5 molar excess, respectively, relative to the payload. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.

  • Conjugation Reaction: Dissolve this compound in the same anhydrous solvent. Add the solution of the activated payload to the this compound solution in a 1:1 molar ratio. Stir the reaction at room temperature overnight, protected from light.

  • Purification: Purify the resulting Tco-PEG2-Payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol for Tco-Tetrazine Ligation to an Antibody

This protocol outlines the bioorthogonal conjugation of the Tco-functionalized payload to a tetrazine-modified antibody.

  • Antibody Preparation: Prepare the tetrazine-modified antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

  • Payload Preparation: Dissolve the purified Tco-PEG2-Payload in a biocompatible solvent like DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 3-5 molar excess of the Tco-PEG2-Payload stock solution to the tetrazine-modified antibody solution. Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove the excess linker-payload and any unreacted components by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity and purity of the ADC by SEC and mass spectrometry.

Signaling Pathway of an ADC Constructed with this compound

Once an ADC is constructed using the this compound linker, its mechanism of action follows a well-defined cellular pathway to deliver the cytotoxic payload to the target cancer cell.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway cluster_effect Cellular Effect ADC ADC (Antibody-Tco-PEG2-Payload) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (via cleavable linker or antibody degradation) Lysosome->Payload_Release Released_Payload Released Payload Payload_Release->Released_Payload Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Released_Payload->Target_Interaction Apoptosis Apoptosis (Cell Death) Target_Interaction->Apoptosis

Caption: ADC mechanism of action signaling pathway.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then traffics and fuses with a lysosome. The acidic environment and proteolytic enzymes within the lysosome lead to the degradation of the antibody and/or cleavage of the linker (if a cleavable linker is used in conjunction with the payload), releasing the cytotoxic payload into the cytoplasm. The freed payload can then interact with its intracellular target, such as DNA or microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Conclusion

The PEG2 linker in this compound is a critical design element that confers several advantageous properties essential for the development of effective and safe bioconjugates, particularly ADCs. Its ability to enhance solubility, minimize steric hindrance, and contribute to a favorable pharmacokinetic profile underscores the importance of linker chemistry in modern drug development. The detailed experimental protocols and understanding of the subsequent cellular pathways provided in this guide offer a framework for researchers and scientists to effectively utilize this powerful linker in their pursuit of novel targeted therapies. The continued exploration and optimization of such linker technologies will undoubtedly pave the way for the next generation of precision medicines.

References

An In-depth Technical Guide on the Safety and Handling of (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (S)-Tco-peg2-NH2 was not publicly available at the time of writing. All users must obtain the official SDS from their supplier before handling this reagent and adhere to all safety precautions outlined therein. The information provided below is based on data for similar chemical structures and general laboratory safety principles.

Introduction

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It features a strained trans-cyclooctene (TCO) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a terminal primary amine (NH2). The TCO group is highly reactive towards tetrazine partners in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for the precise ligation of molecules in complex biological environments. The hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, while the primary amine enables covalent attachment to molecules bearing carboxylic acids or activated esters.

Chemical and Physical Properties

The key properties of this compound are summarized below. This information is critical for its correct handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C15H28N2O4MedChemExpress
Molecular Weight 300.39 g/mol MedChemExpress
Appearance White to off-white solid or oilInferred from similar compounds
Solubility Soluble in DMSO, DMF, DCMBroadPharm (for TCO-PEG2-amine)
Purity Typically >95%BroadPharm (for TCO-PEG2-amine)

Safety and Handling Guidelines

Due to the absence of a specific SDS, the following guidelines are based on general precautions for handling reactive chemical linkers and related PEGylated compounds.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

3.2. Stability and Storage

  • Storage Temperature: Store at -20°C for long-term stability. Always consult the Certificate of Analysis provided by the supplier for specific storage recommendations.[1]

  • Stability: The TCO moiety is prone to isomerization to its less reactive cis-cyclooctene (CCO) form over time. Therefore, long-term storage is not recommended, and the reagent should be used as promptly as possible after receipt.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Conditions to Avoid: Protect from moisture and prolonged exposure to ambient temperatures to minimize degradation.

3.3. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.4. Spill and Disposal Procedures

  • Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the material into a suitable, labeled container for disposal.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols and Workflows

This compound is primarily used in a two-step bioconjugation process. First, the amine group is used to attach the linker to a biomolecule. Second, the TCO group is reacted with a tetrazine-modified molecule.

4.1. Protocol: Covalent Attachment of this compound to a Carboxyl-Containing Biomolecule (e.g., Protein)

This protocol outlines the derivatization of a protein by forming a stable amide bond between the linker's amine and the protein's carboxylic acid residues (e.g., Asp, Glu, or C-terminus) using EDC/NHS chemistry.

  • Reagent Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., MES or PBS), pH 6.0-7.5.

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a 10-50 mM stock solution.

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the reaction buffer.

  • Activation of Carboxyl Groups:

    • Add a 10- to 20-fold molar excess of both EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the activated protein mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and coupling reagents via size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

4.2. Workflow: iEDDA Click Chemistry Reaction

Once the biomolecule is functionalized with the TCO group, it can be reacted with a tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule).

G cluster_0 Step 1: Biomolecule Functionalization cluster_1 Step 2: iEDDA Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Protein with -COOH) EDC_NHS EDC / NHS (Activation) Biomolecule->EDC_NHS 1. Activate TCO_Linker This compound TCO_Biomolecule TCO-Functionalized Biomolecule TCO_Linker->TCO_Biomolecule EDC_NHS->TCO_Biomolecule 2. Add Linker Final_Conjugate Final Bioconjugate TCO_Biomolecule->Final_Conjugate 3. Click Reaction (iEDDA) Tetrazine_Molecule Tetrazine-Labeled Molecule (e.g., Drug) Tetrazine_Molecule->Final_Conjugate

Caption: Bioconjugation workflow using this compound.

Signaling Pathways and Mechanisms

The core utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder reaction, a cornerstone of bioorthogonal chemistry. This reaction does not represent a biological signaling pathway but is an engineered chemical ligation strategy.

5.1. The iEDDA Reaction Mechanism

The reaction involves the [4+2] cycloaddition between the electron-rich dienophile (TCO) and the electron-poor diene (tetrazine). This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to a stable dihydropyridazine product and driving the reaction to completion.

G TCO TCO (Dienophile) TransitionState [4+2] Cycloaddition (Transition State) TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Cycloadduct Unstable Cycloadduct TransitionState->Cycloadduct Forms C-C bonds N2 N₂ Gas Cycloadduct->N2 Elimination FinalProduct Stable Dihydropyridazine Conjugate Cycloadduct->FinalProduct Retro-Diels-Alder

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

References

Methodological & Application

Application Note and Protocol: Covalent Labeling of Antibodies with (S)-TCO-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal "click" chemistry reaction.[1] It offers exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for applications in complex biological systems without the need for a cytotoxic copper catalyst.[1][2] This protocol details the method for covalently labeling the primary amines (e.g., lysine residues) of an antibody with a trans-cyclooctene moiety using an N-hydroxysuccinimide (NHS) ester derivative.

The inclusion of a polyethylene glycol (PEG) spacer is crucial as it enhances the water solubility of the labeling reagent and prevents the hydrophobic TCO group from interacting with the antibody and becoming nonreactive.[3][4] This ensures the availability of the TCO group for subsequent, highly efficient ligation with a tetrazine-modified molecule, a critical step for pre-targeted imaging, antibody-drug conjugates (ADCs), and cell-based assays.

Quantitative Data Summary

For successful and reproducible antibody labeling, several key parameters must be controlled. The following table summarizes the recommended starting conditions, which may require further optimization depending on the specific antibody and desired degree of labeling (DOL).

ParameterRecommended ValueNotes
Antibody Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency. Ensure the antibody is in an amine-free buffer.
Reaction Buffer Phosphate-Buffered Saline (PBS) or Bicarbonate BufferThe buffer must be free of primary amines (e.g., Tris, glycine).
Reaction pH 7.5 - 8.5NHS ester reaction with amines is pH-dependent. pH > 8.5 increases the rate of NHS ester hydrolysis, reducing labeling efficiency.
TCO-PEG-NHS Molar Excess 10- to 20-foldThis is a starting point. The optimal ratio should be determined empirically. Lower ratios reduce the risk of antibody precipitation and loss of activity.
Reaction Time 1-2 hours at Room Temperature or 2 hours on iceLonger incubation does not significantly increase labeling and may lead to antibody degradation.
Quenching Reagent 1 M Tris-HCl, pH 8.0Add to a final concentration of 50-100 mM to consume unreacted NHS esters.
Purification Method Spin Desalting Columns (e.g., Zeba™) or DialysisSize-exclusion chromatography is highly effective for removing small, unreacted molecules from the antibody conjugate.
TCO Reagent Solvent Anhydrous DMSO or DMFPrepare the stock solution immediately before use as NHS esters are moisture-sensitive. Keep the final concentration of the organic solvent in the reaction mixture below 10% to prevent antibody precipitation.

Experimental Workflow

The diagram below outlines the key steps for the preparation and purification of a TCO-labeled antibody.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Ab_Prep Step 1: Antibody Buffer Exchange Conjugation Step 3: Conjugation Reaction (Ab + TCO-PEG-NHS) Ab_Prep->Conjugation Amine-free Ab Reagent_Prep Step 2: Prepare TCO-PEG-NHS Stock Solution Reagent_Prep->Conjugation Fresh TCO reagent Quench Step 4: Quench Reaction (Add Tris Buffer) Conjugation->Quench Purification Step 5: Purify Conjugate (Desalting Column) Quench->Purification Analysis Step 6: Characterization (e.g., DOL Measurement) Purification->Analysis Final_Product TCO-Labeled Antibody Analysis->Final_Product

Caption: Workflow for antibody labeling with TCO-PEG-NHS ester.

Detailed Experimental Protocol

This protocol describes the labeling of antibody primary amines with a TCO-PEG-NHS ester.

Materials and Reagents
  • Antibody (in an amine-free buffer, e.g., PBS)

  • (S)-TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Step-by-Step Methodology

Step 2.1: Antibody Preparation

  • If the antibody is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer.

  • Use a desalting column or dialysis to buffer exchange the antibody into the Reaction Buffer (e.g., PBS, pH 8.0).

  • Adjust the antibody concentration to 1-5 mg/mL.

  • Measure the final antibody concentration using a NanoDrop spectrophotometer at 280 nm (A280).

Step 2.2: Preparation of TCO-PEG-NHS Ester Stock Solution NOTE: NHS esters are moisture-sensitive. Allow the reagent vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM. For example, dissolve ~5 mg of TCO-PEG4-NHS ester (MW ~500 g/mol ) in 1 mL of DMSO.

Step 2.3: Antibody Labeling Reaction

  • Calculate the volume of the TCO-PEG-NHS ester stock solution needed for the desired molar excess (e.g., 10- to 20-fold).

    • Volume (µL) = (Molar Excess × [Ab, mg/mL] × Vol Ab, µL × MW TCO-Ester) / (MW Ab × [TCO-Ester, mg/mL])

  • Add the calculated volume of the TCO-PEG-NHS ester solution to the antibody solution.

  • Mix gently by pipetting. Ensure the final DMSO concentration is below 10% of the total reaction volume to avoid antibody precipitation.

  • Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice, with gentle mixing.

Step 2.4: Quenching the Reaction

  • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

Step 2.5: Purification of the TCO-Labeled Antibody

  • Equilibrate a spin desalting column appropriate for the reaction volume with PBS according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the center of the column.

  • Centrifuge the column to elute the purified TCO-labeled antibody. The smaller, unreacted TCO reagent and quencher molecules will be retained in the column matrix.

  • Measure the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.

Characterization (Optional)

The degree of labeling (DOL), or the average number of TCO molecules per antibody, can be determined by reacting the TCO-labeled antibody with an excess of a tetrazine-conjugated dye and measuring the absorbance, a method described in related studies.

Bioorthogonal Reaction Scheme

Once prepared, the TCO-labeled antibody is ready for highly specific conjugation to any molecule carrying a tetrazine moiety via the IEDDA reaction.

G cluster_reactants Reactants cluster_product IEDDA Reaction Product cluster_gas Ab_TCO TCO-Labeled Antibody p1 Ab_TCO->p1 Tz_Probe Tetrazine-Modified Probe (e.g., Drug, Dye) p2 Tz_Probe->p2 Ab_Probe Stable Antibody-Probe Conjugate N2 N₂ Gas Ab_Probe->N2 byproduct p1->Ab_Probe Bioorthogonal 'Click' Reaction p2->Ab_Probe

Caption: TCO-antibody reacts with a tetrazine probe via IEDDA.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) 1. Antibody buffer contains primary amines. 2. Reaction pH is too low. 3. Insufficient molar excess of TCO reagent. 4. Hydrolyzed TCO-NHS ester.1. Ensure complete buffer exchange into an amine-free buffer. 2. Confirm the reaction buffer pH is between 7.5 and 8.5. 3. Increase the molar ratio of the TCO reagent to the antibody. 4. Prepare the TCO-NHS ester solution immediately before use.
Antibody Precipitation 1. High concentration of organic solvent (DMSO). 2. Over-labeling of the antibody.1. Keep the final volume of DMSO below 10% of the total reaction volume. 2. Reduce the molar excess of the TCO reagent or shorten the reaction time.
Reduced Antibody Activity 1. Labeling of critical lysine residues in the antigen-binding site.1. Reduce the molar excess of the TCO reagent to achieve a lower, more controlled DOL. Consider site-specific labeling methods if activity loss is significant.
Low TCO Reactivity 1. TCO group is "masked" by hydrophobic interactions with the antibody.1. Ensure the use of a TCO reagent with a hydrophilic PEG spacer (e.g., PEG4 or longer) to maximize TCO exposure and reactivity.

References

Application Notes and Protocols for Live-Cell Imaging using (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to specifically label and track biomolecules within their native environment provides invaluable insights into their function, localization, and interactions. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), has emerged as a robust method for labeling biomolecules in living systems.[1][2][3] This "click chemistry" reaction is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1][3]

(S)-Tco-peg2-NH2 is a bioorthogonal labeling reagent featuring a reactive trans-cyclooctene (TCO) moiety linked to a primary amine via a two-unit polyethylene glycol (PEG) spacer. The TCO group enables highly efficient and specific covalent bonding with a tetrazine-functionalized probe, typically a fluorophore. The PEG spacer enhances water solubility and minimizes steric hindrance, improving conjugation efficiency. The terminal primary amine (NH2) allows for versatile conjugation to biomolecules of interest, such as proteins, antibodies, or small molecules, that contain an accessible carboxylic acid group.

These application notes provide detailed protocols for the conjugation of this compound to a model antibody and its subsequent use in live-cell imaging to track receptor internalization, a critical process in cell signaling and drug delivery.

Principle of the Technology

The use of this compound in live-cell imaging typically follows a two-stage process:

  • Conjugation: The biomolecule of interest (e.g., an antibody) is first covalently labeled with this compound. This is achieved by forming a stable amide bond between the primary amine of the TCO linker and a carboxylic acid group on the biomolecule, often activated by EDC/NHS chemistry.

  • Live-Cell Labeling: The TCO-labeled biomolecule is introduced to live cells where it binds to its target. Subsequently, a tetrazine-conjugated fluorophore is added. The highly reactive TCO and tetrazine moieties rapidly "click," resulting in specific fluorescent labeling of the target biomolecule. This allows for real-time visualization of the molecule's dynamics within the cell.

Key Features and Applications

  • High Specificity and Biocompatibility: The TCO-tetrazine reaction is highly selective and occurs with minimal cross-reactivity with endogenous functional groups, ensuring that labeling is confined to the intended target. The reaction is non-toxic to cells.

  • Rapid Kinetics: The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling at low concentrations of reagents.

  • Versatile Conjugation: The amine functionality of this compound allows for straightforward conjugation to a wide range of biomolecules containing carboxylic acids.

  • Applications:

    • Tracking protein and receptor trafficking, including internalization and recycling.

    • Visualizing antibody-drug conjugate (ADC) uptake and intracellular fate.

    • Studying protein-protein interactions and complex formation.

    • Pulse-chase labeling to study protein dynamics and turnover.

Quantitative Data

The following tables summarize key quantitative parameters for the TCO-tetrazine ligation and typical experimental conditions for live-cell imaging.

Table 1: Physicochemical and Kinetic Properties of TCO-Tetrazine Ligation

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The exact rate depends on the specific structures of the TCO and tetrazine derivatives and the solvent.
Reaction Conditions Physiological (pH 7.4, 37°C)The reaction proceeds efficiently in aqueous buffers and cell culture media.
Stability of TCO ModerateTCO can isomerize to the less reactive cis-cyclooctene (CCO) over time. Storage at low temperatures is recommended.
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Table 2: Typical Concentration Ranges for Live-Cell Imaging

ReagentConcentration RangeNotes
TCO-labeled Antibody 10 - 100 nMThe optimal concentration depends on the expression level of the target receptor and the antibody's affinity.
Tetrazine-Fluorophore 0.5 - 5 µMHigher concentrations can lead to increased background fluorescence. Titration is recommended to find the optimal signal-to-noise ratio.
Incubation Time (Antibody) 30 - 60 minutesSufficient time for the antibody to bind to its target on the cell surface.
Incubation Time (Tetrazine) 5 - 30 minutesThe fast reaction kinetics often allow for short incubation times.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody containing accessible carboxylic acid residues (e.g., on aspartic or glutamic acid side chains) using EDC/NHS chemistry.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Activation Buffer to a final concentration of 2-5 mg/mL using a desalting column.

  • Activation of Carboxylic Acids:

    • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer at a concentration of 10 mg/mL each.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 20 to 50-fold molar excess of the this compound stock solution to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and reaction byproducts by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.

    • The TCO-labeled antibody is now ready for use in live-cell imaging experiments. Store at 4°C, protected from light.

Protocol 2: Live-Cell Imaging of EGFR Internalization

This protocol outlines the use of a TCO-labeled anti-EGFR antibody to visualize receptor-mediated endocytosis in live cells.

Materials:

  • Cells expressing EGFR (e.g., A431 or HeLa cells)

  • TCO-labeled anti-EGFR antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and HEPES)

  • EGF (Epidermal Growth Factor)

  • Hoechst 33342 (for nuclear staining, optional)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Antibody Labeling of Cells:

    • On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the TCO-labeled anti-EGFR antibody to the cells at a final concentration of 10-20 nM.

    • Incubate for 30 minutes at 37°C to allow the antibody to bind to EGFR on the cell surface.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Tetrazine-Fluorophore Ligation:

    • Add the tetrazine-fluorophore to the cells at a final concentration of 1-2 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove the unbound tetrazine-fluorophore.

  • Induction of Receptor Internalization:

    • To visualize the baseline, acquire initial images of the cells showing surface-labeled EGFR.

    • To induce internalization, add EGF to the medium at a final concentration of 100 ng/mL.

  • Live-Cell Imaging:

    • Immediately begin acquiring time-lapse images using the confocal microscope.

    • Use the appropriate laser lines and filter sets for the chosen fluorophore (e.g., 488 nm excitation for AF488) and Hoechst 33342 (if used).

    • Acquire images every 1-5 minutes for up to 60 minutes to monitor the internalization and trafficking of the fluorescently labeled EGFR.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_imaging Protocol 2: Live-Cell Imaging antibody Anti-EGFR Antibody edc_nhs EDC / NHS Activation antibody->edc_nhs conjugation Amide Bond Formation edc_nhs->conjugation tco_nh2 This compound tco_nh2->conjugation purification Purification conjugation->purification tco_antibody TCO-labeled Antibody add_tco_ab Incubate with TCO-Ab tco_antibody->add_tco_ab Use in imaging purification->tco_antibody cells Seed EGFR-expressing cells cells->add_tco_ab wash1 Wash unbound Ab add_tco_ab->wash1 add_tz_fluor Add Tetrazine-Fluorophore wash1->add_tz_fluor wash2 Wash unbound Fluorophore add_tz_fluor->wash2 add_egf Add EGF to induce internalization wash2->add_egf imaging Time-lapse Confocal Imaging add_egf->imaging

Caption: Experimental workflow for live-cell imaging.

egfr_internalization cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm egf EGF egfr EGFR + TCO-Ab-Fluorophore egf->egfr Binding clathrin_pit Clathrin-coated pit egfr->clathrin_pit Dimerization & Recruitment endosome Early Endosome clathrin_pit->endosome Endocytosis lysosome Lysosome (Degradation) endosome->lysosome recycling Recycling Endosome endosome->recycling recycling->egfr Return to surface

Caption: EGFR internalization signaling pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal Inefficient antibody conjugationOptimize the molar excess of EDC/NHS and this compound. Ensure the antibody buffer is amine-free.
Low expression of the target proteinUse a cell line with higher expression or induce overexpression.
Inactive tetrazine-fluorophoreUse a fresh stock of the fluorophore. Protect from light.
High background fluorescence Non-specific binding of the antibody or fluorophoreIncrease the number and duration of wash steps. Include a blocking step (e.g., with BSA) before antibody incubation.
Tetrazine-fluorophore concentration is too highPerform a concentration titration to find the lowest effective concentration.
Cell toxicity or morphological changes High concentration of reagentsPerform a toxicity assay to determine the maximum tolerated concentration of the TCO-antibody and tetrazine-fluorophore.
Phototoxicity from imagingReduce laser power and/or exposure time. Increase the time interval between image acquisitions.

References

Application Notes and Protocols for (S)-Tco-peg2-NH2 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (S)-Tco-peg2-NH2 in targeted drug delivery systems. This bifunctional linker, featuring a trans-cyclooctene (TCO) group and a primary amine (NH2), is a key component in the construction of advanced bioconjugates, including antibody-drug conjugates (ADCs). Its utility is centered around the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO moiety and a tetrazine-functionalized component.

Introduction

This compound is a chemical linker designed for the precise and stable conjugation of molecules in complex biological environments. It consists of three key components:

  • Trans-cyclooctene (TCO): A strained alkene that serves as the reactive handle for bioorthogonal "click" chemistry with tetrazines. This reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for in vivo applications.

  • Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances the hydrophilicity and solubility of the linker and the resulting conjugate. The PEG spacer can also reduce steric hindrance and potentially improve the pharmacokinetic properties of the final drug product.

  • Primary Amine (NH2): A versatile functional group that allows for the covalent attachment of a variety of molecules, including cytotoxic drugs, imaging agents, or other targeting ligands, typically through the formation of a stable amide bond.

The primary application of this compound in targeted drug delivery is in the assembly of ADCs or other targeted constructs where a targeting moiety (e.g., an antibody) is linked to a therapeutic payload.

Mechanism of Action in Targeted Drug Delivery

The core of this compound's utility lies in the TCO-tetrazine ligation, which is the fastest known bioorthogonal reaction.[1] This reaction forms a stable dihydropyridazine bond, effectively and irreversibly linking the two components.[1] In the context of an ADC, the antibody is typically modified with a tetrazine, and the drug is conjugated to the this compound linker. The subsequent "click" reaction between these two components yields the final ADC.

Once assembled, the ADC circulates in the bloodstream, and the antibody component directs it to cancer cells that express the target antigen on their surface. Upon binding to the antigen, the ADC-antigen complex is internalized by the cell, usually through endocytosis. Inside the cell, the cytotoxic drug is released from the ADC, leading to cell death.

Quantitative Data

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
TCO-conjugated antibody + radiolabeled tetrazine2.7 x 10⁵PBS, 37 °C[2]
Dioxolane-fused TCO (d-TCO) + 3,6-dipyridyl-s-tetrazine3.66 x 10⁵Water, 25 °C[3]
TCO derivative + water-soluble 3,6-dipyridyl-s-tetrazine~3.3 x 10⁶Water, 25 °C[3]
General TCO-PEG linker + Tetrazine~20009:1 Methanol/Water

Table 2: In Vivo Stability of TCO-Tetrazine Conjugates

TCO ConjugateHalf-life in vivoModelFindingReference
Axially-linked TCO on CC49 antibody6.2 daysMiceIncreased stability compared to equatorial isomers.
TCO moieties on PeptoBrush polymer1.9 daysMice14-fold increase in plasma half-life compared to free TCO.
¹⁸F-TCO-s-tetrazine-RGDGood metabolic stabilityMiceStabilized tetrazine leads to great product stability in vivo.

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in using this compound for the development of a targeted drug delivery system, such as an ADC.

Protocol 1: Conjugation of a Cytotoxic Drug to this compound

This protocol describes the attachment of a drug with a carboxylic acid functional group to the primary amine of the this compound linker.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Activation of the Drug's Carboxylic Acid: a. Dissolve the cytotoxic drug in anhydrous DMF or DMSO. b. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the drug solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to this compound: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add the this compound solution to the activated drug solution from step 1c. c. Stir the reaction at room temperature overnight.

  • Purification: a. Purify the resulting drug-(S)-Tco-peg2-NH2 conjugate by RP-HPLC to remove unreacted drug, linker, and coupling reagents. b. Lyophilize the pure fractions to obtain the final product.

  • Characterization: a. Confirm the identity and purity of the conjugate using LC-MS and NMR.

Protocol 2: Preparation of a Tetrazine-Modified Antibody

This protocol outlines the modification of a monoclonal antibody with a tetrazine moiety using a Tetrazine-NHS ester.

Materials:

  • Monoclonal Antibody (mAb)

  • Tetrazine-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or PBS (pH 7.4-8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation: a. Exchange the antibody buffer to the Reaction Buffer using a desalting column to remove any amine-containing buffers (like Tris). b. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: a. Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: a. Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: a. Remove excess, unreacted Tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterization: a. Determine the degree of labeling (tetrazine molecules per antibody) using UV-Vis spectroscopy or mass spectrometry.

Protocol 3: Assembly of the Antibody-Drug Conjugate via TCO-Tetrazine Ligation

This protocol describes the final "click" reaction to form the ADC.

Materials:

  • Tetrazine-modified antibody (from Protocol 2)

  • Drug-(S)-Tco-peg2-NH2 conjugate (from Protocol 1)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: Size-Exclusion Chromatography (SEC)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the tetrazine-modified antibody and the drug-(S)-Tco-peg2-NH2 conjugate in the Reaction Buffer. A slight molar excess (e.g., 1.5 to 3 equivalents) of the drug-TCO conjugate is typically used.

  • Incubation: a. Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: a. Purify the resulting ADC using SEC to remove any unreacted drug-TCO conjugate.

  • Characterization: a. Analyze the final ADC product for purity, aggregation, and drug-to-antibody ratio (DAR) using methods such as SDS-PAGE, SEC, and mass spectrometry.

Visualizations

Signaling Pathway: Mechanism of Action of an ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis (Cell Death) Drug->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow: ADC Development

ADC_Development_Workflow cluster_components Component Preparation cluster_conjugation Conjugation Steps cluster_characterization Characterization Antibody Monoclonal Antibody (mAb) Modified_Ab Tetrazine-Modified Antibody Antibody->Modified_Ab Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Modified_Ab Drug Cytotoxic Drug (-COOH) Drug_Linker Drug-TCO Conjugate Drug->Drug_Linker TCO_Linker This compound TCO_Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC TCO-Tetrazine Ligation ('Click') Drug_Linker->ADC Analysis Purity (SDS-PAGE, SEC) DAR (MS) Aggregation (SEC) ADC->Analysis

Caption: Workflow for the development of an ADC using this compound.

Logical Relationship: Pre-targeted Drug Delivery

Pretargeted_Drug_Delivery cluster_step1 Step 1: Targeting Moiety Administration cluster_step2 Step 2: Drug-Tetrazine Administration cluster_step3 Step 3: Therapeutic Effect TCO_Antibody TCO-functionalized Antibody Tumor_Accumulation Tumor Accumulation & Blood Clearance TCO_Antibody->Tumor_Accumulation Injection & Circulation InVivo_Ligation In Vivo 'Click' Reaction at Tumor Site Tumor_Accumulation->InVivo_Ligation Tetrazine_Drug Tetrazine-Drug Conjugate Tetrazine_Drug->InVivo_Ligation Delayed Injection Rapid_Clearance Rapid Clearance of Unbound Drug-Tetrazine Tetrazine_Drug->Rapid_Clearance Unbound Drug_Release Drug Release & Cell Killing InVivo_Ligation->Drug_Release

Caption: Logical workflow of a pre-targeted drug delivery strategy.

References

Application Notes and Protocols for Protein Conjugation with (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of proteins with the bifunctional linker, (S)-Tco-peg2-NH2. This process enables the site-specific introduction of a trans-cyclooctene (TCO) moiety onto a protein of interest. The incorporated TCO group can then undergo a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-labeled molecule. This two-step approach is a cornerstone of modern bioconjugation, facilitating the creation of precisely defined protein conjugates for a wide array of applications, including therapeutic development, diagnostic assays, and fundamental biological research.

The protocol herein details the conjugation of this compound to a protein's native carboxyl groups (present on aspartic and glutamic acid residues) via a two-step carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This is followed by a protocol for the subsequent bioorthogonal ligation of the TCO-modified protein with a tetrazine-functionalized molecule.

Principle of the Method

The overall strategy involves two key stages:

  • Protein Modification with this compound: The carboxyl groups on the protein are first activated with EDC and NHS to form a more stable amine-reactive NHS ester. This activated protein is then reacted with the primary amine of this compound, forming a stable amide bond and incorporating the TCO functionality onto the protein.

  • TCO-Tetrazine Ligation: The TCO-modified protein is subsequently reacted with a molecule containing a tetrazine group. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (IEDDA), is exceptionally fast and proceeds with high specificity under biocompatible conditions, forming a stable covalent bond.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the protein conjugation and subsequent ligation reactions.

Table 1: EDC/NHS Conjugation of this compound to a Protein

ParameterRecommended Value/RangeNotes
Molar Ratio (EDC:NHS) 1:1 to 1:2.5A common starting point is a 2-fold molar excess of NHS over EDC.
Molar Ratio (EDC:Protein COOH) 10-100 fold excessOptimization is often required depending on the protein and desired degree of labeling.
Molar Ratio (Linker:Protein) 10-50 fold excessHigher excess can increase labeling but may also lead to protein modification at multiple sites.
Activation pH 4.5 - 6.0MES buffer is recommended as it lacks amines and carboxylates.[2]
Coupling pH 7.2 - 8.5Phosphate or borate buffers are suitable. Avoid amine-containing buffers like Tris.
Reaction Time (Activation) 15 - 30 minutesLonger times can lead to hydrolysis of the NHS ester.
Reaction Time (Coupling) 1 - 4 hours at RT, or overnight at 4°CLonger incubation at 4°C can improve yields for sensitive proteins.
Typical Conjugation Efficiency 15% - 60%Highly dependent on the protein, linker concentration, and reaction conditions.[3]

Table 2: TCO-Tetrazine Ligation Parameters

ParameterRecommended Value/RangeNotes
Molar Ratio (TCO-Protein:Tetrazine) 1:1.1 to 1:5A slight excess of the tetrazine component is often used to ensure complete reaction of the TCO-protein.[1]
Reaction pH 6.5 - 8.0The reaction is efficient across a broad physiological pH range.
Reaction Temperature 4°C to 37°CThe reaction is rapid even at low temperatures.
Reaction Time 5 - 60 minutesThe reaction is typically complete within an hour at micromolar concentrations.[1]
Second-order Rate Constant (k₂) >800 M⁻¹s⁻¹This high rate constant allows for efficient ligation even at low reactant concentrations.
Conjugation Efficiency >95%The TCO-tetrazine ligation is highly efficient and often proceeds to near completion.

Experimental Protocols

Part 1: Conjugation of this compound to a Protein

This protocol describes the modification of a protein with this compound by targeting the protein's carboxyl groups.

Materials:

  • Protein of interest (in a suitable buffer, e.g., MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

Protocol:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into Activation Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous amines and carboxylates.

  • Reagent Preparation (Prepare immediately before use):

    • Prepare a 100 mM stock solution of EDC in anhydrous DMSO or water.

    • Prepare a 100 mM stock solution of NHS (or Sulfo-NHS) in anhydrous DMSO or water.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • To the protein solution, add the EDC stock solution to a final concentration of 2-10 mM.

    • Immediately add the NHS (or Sulfo-NHS) stock solution to a final concentration of 5-25 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended as a starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-modified Protein:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Part 2: TCO-Tetrazine Ligation

This protocol describes the reaction of the TCO-modified protein with a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Part 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: PBS, pH 7.4

Protocol:

  • Reactant Preparation:

    • Prepare the TCO-modified protein in the Reaction Buffer.

    • Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction:

    • Add the tetrazine-labeled molecule to the TCO-modified protein solution. A 1.1 to 5-fold molar excess of the tetrazine is recommended.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from the excess tetrazine reagent by size-exclusion chromatography or dialysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_protein_modification Part 1: Protein Modification cluster_ligation Part 2: TCO-Tetrazine Ligation protein_prep Protein Preparation in Activation Buffer activation Activation of Carboxyls (EDC/NHS) protein_prep->activation 15-30 min RT conjugation Conjugation with This compound activation->conjugation 2h RT or O/N 4°C pH 7.2-7.5 quenching1 Quenching conjugation->quenching1 15 min RT purification1 Purification (Desalting) quenching1->purification1 tco_protein TCO-modified Protein purification1->tco_protein  TCO-Protein  Product ligation Ligation Reaction tco_protein->ligation tetrazine_reagent Tetrazine Reagent tetrazine_reagent->ligation purification2 Purification (Optional) ligation->purification2 30-60 min RT final_conjugate Final Protein Conjugate purification2->final_conjugate

Caption: Experimental workflow for protein conjugation with this compound and subsequent tetrazine ligation.

Application Example: Studying GPCR Internalization

TCO-modified proteins, such as antibodies or ligands, can be used to study the dynamics of cell surface receptors, like G-protein coupled receptors (GPCRs). For instance, a TCO-labeled antibody targeting a specific GPCR can be used to track its internalization upon ligand binding.

gpcr_internalization cluster_internalization Internalization Pathway ligand Ligand gpcr GPCR ligand->gpcr 1. Ligand Binding tco_antibody TCO-Antibody gpcr->tco_antibody 2. Antibody Binding to GPCR tetrazine_fluorophore Tetrazine- Fluorophore tco_antibody->tetrazine_fluorophore 3. TCO-Tetrazine Ligation clathrin_pit Clathrin-Coated Pit tetrazine_fluorophore->clathrin_pit 4. Tracking of Internalization endosome Early Endosome clathrin_pit->endosome Vesicle Scission recycling Recycling to Cell Surface endosome->recycling degradation Lysosomal Degradation endosome->degradation

Caption: Signaling pathway for tracking GPCR internalization using a TCO-labeled antibody and a tetrazine fluorophore.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) Utilizing (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the (S)-Tco-peg2-NH2 linker in the development of antibody-drug conjugates (ADCs). This linker system leverages bioorthogonal click chemistry for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies, a critical aspect in the design of next-generation targeted cancer therapeutics.

Introduction

Antibody-drug conjugates are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a crucial component that influences the ADC's stability, pharmacokinetics, and mechanism of drug release. The this compound linker features a trans-cyclooctene (TCO) group, a strained alkene that participates in a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-modified antibody. This bioorthogonal approach allows for precise control over the conjugation site and stoichiometry, leading to more homogeneous ADC preparations. The polyethylene glycol (PEG) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting ADC.

Mechanism of Action

The functionality of an ADC developed using a TCO-based linker is a multi-step process designed for targeted delivery and potent cytotoxicity.

  • Circulation and Targeting : The ADC circulates systemically, with the stable linker ensuring the cytotoxic payload remains attached to the antibody, preventing premature drug release. The monoclonal antibody component of the ADC specifically binds to a target antigen expressed on the surface of cancer cells.

  • Internalization : Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Payload Release : Once inside the cell, the cytotoxic payload is released. For ADCs utilizing a cleavable linker system (e.g., a TCO-linker combined with a cleavable peptide like Val-Cit), the release is often triggered by the lysosomal environment of the cancer cell, such as the presence of specific proteases like Cathepsin B.

  • Cytotoxicity : The released payload then exerts its cell-killing effect. Common payloads include microtubule inhibitors (e.g., MMAE) or DNA-damaging agents (e.g., PBD dimers), which lead to cell cycle arrest and apoptosis.

Data Presentation

While specific quantitative data for ADCs constructed with the this compound linker is not extensively available in the public domain, the following tables provide illustrative data for ADCs developed using a similar TCO-PEG1-Val-Cit-PABC linker system. This data is representative of the expected performance of TCO-based ADCs and serves as a benchmark for characterization.[1]

Table 1: Illustrative ADC Characterization Summary [1]

ADC ConstructTarget AntigenPayloadAverage DAR (by HIC)Monomer Purity (by SEC)
ADC-001HER2MMAE3.8>98%
ADC-002Trop-2PBD Dimer2.1>99%
Control mAbHER2None0>99%

Table 2: Illustrative In Vitro Cytotoxicity Data [1]

ADC ConstructTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Target Cell Line (Antigen-Negative)IC50 (ng/mL)
ADC-001SK-BR-3 (HER2+)15MDA-MB-231 (HER2-)>10,000
ADC-002Capan-1 (Trop-2+)8A549 (Trop-2-)>10,000
Control mAbSK-BR-3 (HER2+)>10,000MDA-MB-231 (HER2-)>10,000

Experimental Protocols

The development of a TCO-linker-based ADC can be divided into three main stages: preparation of components, conjugation, and characterization.

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker.[1]

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation : Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 5-10 mg/mL.

  • Tetrazine-NHS Ester Stock Solution : Prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO immediately before use.

  • Modification Reaction : Add a 5-10 molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification : Remove the excess, unreacted Tetrazine-NHS ester by purifying the tetrazine-modified antibody (mAb-Tz) using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterization : Determine the degree of labeling (DOL) of the mAb-Tz by UV-Vis spectrophotometry.

Protocol 2: Preparation of (S)-Tco-peg2-Payload Conjugate

This protocol outlines the conjugation of the this compound linker to a payload containing a suitable reactive group (e.g., a carboxylic acid that can be activated to an NHS ester).

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other suitable carbodiimide coupling agents

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Payload Activation : In an anhydrous DMF solvent, react the cytotoxic payload with DCC and NHS to form an NHS ester-activated payload.

  • Conjugation Reaction : Add the this compound to the activated payload solution.

  • Incubation : Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification : Purify the resulting (S)-Tco-peg2-Payload conjugate using reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy. Lyophilize the pure fractions and store at -20°C under desiccated conditions.

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the conjugation of the (S)-Tco-peg2-Payload to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • (S)-Tco-peg2-Payload from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) or Protein A chromatography

Procedure:

  • Stock Solution : Prepare a 10 mM stock solution of the (S)-Tco-peg2-Payload in DMSO.

  • Conjugation Reaction : Add a 1.5 to 3.0 molar excess of the (S)-Tco-peg2-Payload stock solution to the mAb-Tz solution.

  • Incubation : Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification : Purify the resulting ADC from unreacted payload and other small molecules using SEC or Protein A chromatography.

  • Characterization : Characterize the purified ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation : Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method :

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from high salt to low salt to elute the ADC species.

    • Monitor absorbance at 280 nm.

  • Data Analysis :

    • Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes how to determine the IC50 value of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding : Seed the cells in a 96-well plate at an appropriate density and incubate overnight.

  • ADC Treatment : Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the wells.

  • Incubation : Incubate the plate for 72-120 hours.

  • Cell Viability Measurement : Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

ADC_Development_Workflow ADC Development Workflow cluster_prep Component Preparation cluster_conjugation Conjugation Steps cluster_char Characterization & Evaluation mAb Monoclonal Antibody (mAb) mod_mAb Tetrazine-Modified mAb (mAb-Tz) mAb->mod_mAb Protocol 1 tetrazine Tetrazine-NHS Ester tetrazine->mod_mAb linker This compound linker_payload Tco-peg2-Payload linker->linker_payload Protocol 2 payload Cytotoxic Payload payload->linker_payload ADC Antibody-Drug Conjugate (ADC) mod_mAb->ADC Protocol 3 (IEDDA Click Chemistry) linker_payload->ADC dar_analysis DAR Analysis (HIC-HPLC) ADC->dar_analysis Protocol 4 purity_analysis Purity & Aggregation (SEC) ADC->purity_analysis in_vitro In Vitro Cytotoxicity (IC50) ADC->in_vitro Protocol 5 in_vivo In Vivo Efficacy ADC->in_vivo

Caption: A high-level overview of the ADC development workflow.

Signaling Pathway: Apoptosis Induced by Microtubule Inhibitors (e.g., MMAE)

Microtubule_Inhibitor_Apoptosis Apoptosis Induced by Microtubule Inhibitors ADC ADC Internalization & Payload Release MMAE MMAE Payload ADC->MMAE Tubulin Tubulin Polymerization Disruption MMAE->Tubulin MitoticArrest Mitotic Arrest (G2/M Phase) Tubulin->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria inhibition is released CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling leading to apoptosis after microtubule disruption.

Signaling Pathway: Apoptosis Induced by DNA-Damaging Agents

DNA_Damage_Apoptosis Apoptosis Induced by DNA-Damaging Agents ADC ADC Internalization & Payload Release Payload DNA-Damaging Payload ADC->Payload DNA_Damage DNA Double-Strand Breaks Payload->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair BAX_PUMA BAX/PUMA Upregulation p53->BAX_PUMA Mitochondria Mitochondrial Membrane Permeabilization BAX_PUMA->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The DNA damage response pathway leading to apoptosis.

References

Application Notes and Protocols for Functionalizing Nanoparticles with (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles using (S)-Tco-peg2-NH2 provides a powerful platform for advanced drug delivery and molecular imaging. This technology leverages the high efficiency and specificity of bioorthogonal click chemistry. The this compound linker is a heterobifunctional molecule comprising three key components:

  • A Trans-Cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine (Tz) partners in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction is exceptionally fast, selective, and occurs efficiently in biological media without the need for cytotoxic catalysts.[1][2][3][4][5]

  • A Polyethylene Glycol (PEG) spacer: The short PEG2 spacer enhances the solubility and biocompatibility of the nanoparticle construct, potentially reducing non-specific protein binding and improving in vivo stability.

  • An Amine (NH2) group: This primary amine serves as a versatile chemical handle for covalent attachment to nanoparticles that feature complementary surface chemistries, most commonly carboxyl groups.

This document provides detailed protocols for the covalent attachment of this compound to carboxylated nanoparticles and the subsequent bioorthogonal ligation with a tetrazine-functionalized molecule. It also includes key characterization data and visualizations of the experimental workflows.

Core Application: Pretargeted Drug Delivery

The primary application for TCO-functionalized nanoparticles is in pretargeted therapeutic strategies. This approach separates the targeting and drug delivery steps to improve the therapeutic index.

  • Step 1 (Targeting): A targeting moiety (e.g., an antibody specific to a tumor antigen) conjugated to a tetrazine is administered. This agent circulates and accumulates at the target site.

  • Step 2 (Delivery): After a clearance period for the unbound targeting agent, the TCO-functionalized nanoparticle, loaded with a therapeutic payload, is administered.

  • Step 3 (In Situ Ligation): The TCO groups on the nanoparticle surface rapidly and specifically "click" with the tetrazine groups pre-accumulated at the target site, concentrating the therapeutic payload where it is needed most.

This methodology minimizes off-target exposure to the drug-loaded nanoparticle, thereby reducing systemic toxicity.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

This table presents representative data on the changes in hydrodynamic diameter and surface charge (zeta potential) following the covalent attachment of a PEG-amine linker to a carboxylated nanoparticle surface.

Nanoparticle StageMean Hydrodynamic Diameter (Dh)Polydispersity Index (PDI)Zeta Potential (ζ)
Carboxylated Nanoparticles (Pre-functionalization)125 nm0.15-45 mV
TCO-PEG-NH2 Functionalized Nanoparticles140 nm0.18-36 mV

Note: Data are representative and will vary based on the core nanoparticle type, size, and surface chemistry.

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The rate is influenced by the specific structure of the TCO and tetrazine molecules and their local environment. This table shows how the degree of TCO loading on a polymeric nanoparticle can affect the reaction rate.

Polymer SystemTCO Functionalization (%)Second-Order Rate Constant (k) in PBS (M⁻¹s⁻¹)
PeptoBrush 18%~1,500
PeptoBrush 213%~2,000
PeptoBrush 330%~7,500
General RangeN/A1 - 1 x 10⁶

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol details the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles using a two-step carbodiimide reaction. This method minimizes nanoparticle aggregation by first activating the carboxyl groups before introducing the amine-containing linker.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, silica, or PLGA nanoparticles)

  • This compound

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 100 mM Hydroxylamine or 100 mM Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

  • Anhydrous DMSO or DMF for dissolving the linker

  • Centrifuge and appropriate tubes, or magnetic separator for magnetic nanoparticles

Procedure:

  • Nanoparticle Preparation:

    • Resuspend carboxylated nanoparticles in ice-cold Activation Buffer to a concentration of 5-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and Sulfo-NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC/Sulfo-NHS over the estimated number of surface carboxyl groups is a good starting point for optimization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Washing:

    • Pellet the activated nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes) or magnetic separation.

    • Discard the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the pellet in Coupling Buffer. Repeat this washing step at least twice to thoroughly remove activation reagents.

  • Conjugation with this compound:

    • Immediately after washing, resuspend the activated nanoparticle pellet in Coupling Buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add the this compound solution to the activated nanoparticle suspension. The optimal molar ratio of linker to nanoparticles must be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Final Washing:

    • Add Quenching Solution to the reaction mixture to deactivate any remaining active NHS-ester sites on the nanoparticle surface. Incubate for 30 minutes.

    • Pellet the functionalized nanoparticles.

    • Wash the nanoparticles 2-3 times with Washing Buffer to remove unreacted linker and quenching agent.

    • After the final wash, resuspend the TCO-functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.

Protocol 2: Bioorthogonal Ligation of TCO-Nanoparticles with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the newly functionalized TCO-nanoparticles and a molecule of interest (e.g., a fluorescent dye, a targeting ligand) that has been modified with a tetrazine group.

Materials:

  • Purified TCO-functionalized nanoparticles

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Size-exclusion chromatography (SEC) column or dialysis system for purification

Procedure:

  • Reactant Preparation:

    • Disperse the TCO-functionalized nanoparticles in the Reaction Buffer to a known concentration.

    • Dissolve the tetrazine-functionalized molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Combine the TCO-nanoparticle dispersion and the tetrazine-molecule solution in a reaction vessel. It is common to use a slight molar excess (1.1 to 1.5 equivalents) of the tetrazine molecule to ensure complete reaction with the nanoparticle's surface TCO groups.

    • Allow the reaction to proceed at room temperature for 30-60 minutes with gentle mixing. The reaction is typically very rapid.

    • The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum around 520-540 nm.

  • Purification:

    • Remove the unreacted tetrazine-molecule from the final nanoparticle conjugate.

    • For larger nanoparticles, purification can be achieved by repeated centrifugation and resuspension or by dialysis against the storage buffer.

    • For smaller nanoparticles or to ensure high purity, size-exclusion chromatography (SEC) is recommended.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate methods (e.g., DLS for size, UV-Vis spectroscopy to confirm conjugation).

    • Store the purified, tetrazine-ligated nanoparticles at 4°C.

Visualizations

G cluster_0 Protocol 1: Nanoparticle Functionalization np_start Carboxylated Nanoparticles in MES Buffer (pH 6) reagents Add EDC and Sulfo-NHS np_start->reagents 1 activation Activate for 15-30 min at Room Temp reagents->activation 2 wash1 Wash x3 with Coupling Buffer (e.g., PBS pH 7.4) activation->wash1 3 tco_linker Add this compound wash1->tco_linker 4 conjugation Incubate for 2-4 hr (RT) or Overnight (4°C) tco_linker->conjugation 5 quench Quench with Hydroxylamine conjugation->quench 6 wash2 Wash x3 with Washing Buffer quench->wash2 7 np_final TCO-Functionalized Nanoparticles wash2->np_final 8

Caption: Workflow for attaching TCO-PEG-NH2 to carboxylated nanoparticles.

G cluster_1 Protocol 2: Bioorthogonal Ligation tco_np TCO-Functionalized Nanoparticles in PBS (pH 7.4) mix Combine Reactants (Slight excess of Tetrazine) tco_np->mix tz_mol Tetrazine-Molecule (e.g., Tz-Antibody) tz_mol->mix react Incubate for 30-60 min at Room Temp mix->react Click Reaction purify Purify via SEC or Dialysis react->purify final_conjugate Final Nanoparticle Conjugate purify->final_conjugate

Caption: Workflow for the TCO-tetrazine bioorthogonal click reaction.

G cluster_pretargeting Pretargeting Strategy in Drug Delivery step1 Step 1: Targeting Administer Tz-Antibody Accumulates at Tumor Site clearance Clearance of Unbound Antibody step1->clearance step2 Step 2: Delivery Administer TCO-Nanoparticle (Drug Loaded) clearance->step2 ligation In Vivo Click Reaction step2->ligation step3 Step 3: Effect Concentrated Drug Delivery at Tumor Site ligation->step3

Caption: Logical flow of a pretargeted drug delivery strategy.

References

Application Notes and Protocols for In Vivo Bioorthogonal Chemistry using (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of (S)-Tco-peg2-NH2, a key reagent in the field of in vivo bioorthogonal chemistry. This trans-cyclooctene (TCO) derivative, featuring a two-unit polyethylene glycol (PEG) spacer and a terminal amine group, is a powerful tool for the site-specific modification of biomolecules. The core of its utility lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a bioorthogonal "click chemistry" ligation with tetrazine (Tz)-functionalized molecules.[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, making it ideal for applications in complex biological environments, including living organisms.[2][3]

The unique properties of the TCO-tetrazine ligation have paved the way for significant advancements in pretargeted imaging and therapy, allowing for the delivery of imaging agents or therapeutic payloads to specific targets in vivo with high precision and minimal off-target effects.[3] The PEG spacer in this compound enhances solubility and bioavailability, while the terminal amine allows for straightforward conjugation to a variety of biomolecules.[4]

Core Concepts and Signaling Pathway

The fundamental principle behind the in vivo application of this compound is the bioorthogonal reaction with a tetrazine-modified partner. This reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product. This process is highly efficient and occurs rapidly under physiological conditions without the need for a catalyst.

The general workflow for a pretargeted in vivo application involves two steps:

  • Pretargeting: A biomolecule (e.g., an antibody) conjugated with this compound is administered. This construct circulates and accumulates at the target site (e.g., a tumor). Unbound conjugate is cleared from the body over time.

  • Bioorthogonal Reaction: A small, rapidly clearing molecule functionalized with a tetrazine and carrying a payload (e.g., a PET imaging agent, a fluorescent dye, or a drug) is administered. This tetrazine probe then reacts specifically and rapidly with the TCO-functionalized biomolecule at the target site.

cluster_pretargeting Pretargeting Phase cluster_bioorthogonal_reaction Bioorthogonal Reaction Phase TCO_Antibody TCO-Conjugated Antibody (this compound linked) Target Target Cell (e.g., Tumor Cell) TCO_Antibody->Target Binding Reaction In Vivo Click Reaction Target->Reaction TCO availability Tetrazine_Probe Tetrazine-Payload (Imaging Agent/Drug) Tetrazine_Probe->Reaction Labeled_Target Labeled Target Cell Reaction->Labeled_Target Payload Delivery

Pretargeted In Vivo Bioorthogonal Chemistry Workflow

Quantitative Data

The success of in vivo bioorthogonal chemistry is heavily reliant on the kinetics of the ligation reaction and the resulting biodistribution of the labeled molecules. Below are tables summarizing key quantitative data for the TCO-tetrazine ligation.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
TCO and 3,6-dipyridyl-s-tetrazine(13 ± 0.08) x 10³PBS, 37 °C
TCO and various tetrazine derivatives1,100 - 73,000Buffered aqueous solution, 37 °C
TCO and dipyridal tetrazine2,000 (±400)9:1 methanol/water
TCO and various tetrazine derivatives10³ - 10⁶General range for bioorthogonal reactions
Highly reactive TCO derivatives> 50,000In vivo pretargeting studies

Table 2: Representative In Vivo Pretargeted PET Imaging Data

Targeting VectorRadiotracerTumor Uptake (%ID/g)Tumor-to-Muscle RatioTime Post-InjectionAnimal ModelReference
CC49-TCO¹¹¹In-Tz4.213:13 hLS174T xenograft
anti-A33-TCO⁶⁴Cu-Tz~4.1Not reported1 hSW1222 xenograft
TCO-Antibody¹⁸F-PMT10Significant accumulationNot reported3 hTumor-bearing mice

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating the amine-functionalized TCO linker to a monoclonal antibody (mAb) via available carboxyl groups using EDC/NHS chemistry.

Materials:

  • This compound

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

  • Activation of Antibody Carboxyl Groups:

    • Add EDC and NHS to the Activation Buffer to a final concentration of 10 mg/mL each.

    • Add the EDC/NHS solution to the antibody solution at a 10-fold molar excess of EDC and NHS over the antibody.

    • Incubate for 15-30 minutes at room temperature.

    • Immediately remove excess EDC and NHS using a spin desalting column equilibrated with PBS (pH 7.4).

  • Conjugation with this compound:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

    • Add the this compound stock solution to the activated antibody solution. A 10- to 20-fold molar excess of the TCO linker over the antibody is a good starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the TCO-conjugated antibody from excess linker and byproducts using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the final concentration of the TCO-conjugated antibody using a BCA protein assay.

    • The degree of labeling (DOL) can be determined using mass spectrometry.

start Start antibody_prep Antibody Buffer Exchange (to PBS) start->antibody_prep activation Activate Antibody -COOH with EDC/NHS antibody_prep->activation purification1 Remove Excess EDC/NHS activation->purification1 conjugation Add this compound purification1->conjugation quenching Quench Reaction with Tris Buffer conjugation->quenching purification2 Purify TCO-Antibody quenching->purification2 characterization Characterize Conjugate (Concentration, DOL) purification2->characterization end End characterization->end

Workflow for Antibody Conjugation with this compound

Protocol 2: In Vivo Pretargeted Imaging in a Xenograft Mouse Model

This protocol provides a general framework for a pretargeted PET imaging study in tumor-bearing mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

  • Tumor-bearing mice (e.g., with LS174T xenografts)

  • TCO-conjugated antibody (from Protocol 1)

  • Radiolabeled tetrazine probe (e.g., ¹⁸F- or ⁶⁴Cu-labeled tetrazine)

  • Sterile saline or PBS for injection

  • PET/CT scanner

Procedure:

  • Pretargeting Step:

    • Administer the TCO-conjugated antibody (e.g., 100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow the antibody to circulate and accumulate at the tumor site for a predetermined period (e.g., 24, 48, or 72 hours). This time should be optimized based on the pharmacokinetics of the specific antibody.

  • Imaging Step:

    • Administer the radiolabeled tetrazine probe (e.g., 5-10 MBq) via intravenous injection.

    • Perform PET/CT imaging at various time points post-injection of the tetrazine probe (e.g., 1, 2, and 4 hours) to monitor the biodistribution and tumor uptake.

  • Data Analysis:

    • Reconstruct the PET/CT images and quantify the radioactivity concentration in the tumor and other organs of interest (e.g., liver, kidneys, muscle).

    • Calculate the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g) and determine tumor-to-background ratios.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the final imaging time point, euthanize the mice.

    • Dissect the tumor and other organs of interest.

    • Weigh the tissues and measure the radioactivity in each using a gamma counter.

    • Calculate the %ID/g for each tissue to confirm the imaging data.

start Start inject_tco_ab Inject TCO-Antibody into Tumor-Bearing Mouse start->inject_tco_ab wait Allow for Antibody Accumulation and Clearance (24-72h) inject_tco_ab->wait inject_tz_probe Inject Radiolabeled Tetrazine Probe wait->inject_tz_probe pet_ct_scan Perform PET/CT Imaging (1-4h post-injection) inject_tz_probe->pet_ct_scan data_analysis Analyze Image Data (%ID/g, Ratios) pet_ct_scan->data_analysis biodistribution Ex Vivo Biodistribution (Optional) data_analysis->biodistribution end End biodistribution->end

Workflow for In Vivo Pretargeted Imaging

Conclusion

This compound is a versatile and powerful reagent for in vivo bioorthogonal chemistry. Its application in the TCO-tetrazine ligation enables researchers and drug developers to pursue innovative strategies for targeted imaging and therapy. The protocols and data presented here provide a solid foundation for the successful implementation of this technology in a research setting. Careful optimization of conjugation conditions, dosages, and timing is crucial for achieving the best results in any given application.

References

Application Notes and Protocols for (S)-Tco-peg2-NH2 in Hydrogel-Based Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of tissue engineering, the development of biomimetic hydrogels that can recapitulate the native extracellular matrix (ECM) is of paramount importance. These hydrogels serve as three-dimensional scaffolds that support cell growth, proliferation, and differentiation. A key technology in the creation of these advanced biomaterials is the use of bioorthogonal "click chemistry," specifically the inverse-electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for catalysts, making it ideal for in situ hydrogel formation and cell encapsulation.[1]

(S)-Tco-peg2-NH2 is a versatile reagent that incorporates a reactive TCO moiety for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a primary amine for conjugation to various biomolecules. This application note provides detailed protocols and data on the use of this compound for creating functionalized hydrogels for tissue engineering applications.

Principle of TCO-Tetrazine Mediated Hydrogel Formation

The formation of hydrogels using TCO-tetrazine chemistry relies on the rapid and specific reaction between a multi-arm PEG-tetrazine crosslinker and a polymer functionalized with TCO groups. The this compound linker can be used to introduce these TCO moieties onto a polymer backbone, such as hyaluronic acid (HA), or to functionalize bioactive molecules, like peptides, for their subsequent incorporation into a tetrazine-containing hydrogel. The resulting hydrogel network is covalently crosslinked, providing a stable and tunable scaffold for 3D cell culture and tissue regeneration.

Key Applications

  • 3D Cell Culture: The cytocompatibility of the TCO-tetrazine reaction allows for the encapsulation of cells within the hydrogel matrix with high viability, providing a 3D environment that mimics native tissue.[1][2]

  • Tunable Mechanical Properties: The mechanical properties of the hydrogel, such as stiffness, can be tuned by varying the concentration of the polymer and crosslinker, which can influence cell behavior and differentiation.

  • Biofunctionalization: The amine group on this compound allows for the covalent attachment of bioactive peptides (e.g., RGD sequences for cell adhesion) or growth factors, enabling the creation of hydrogels with specific biological cues.

  • Injectable Scaffolds: The rapid gelation kinetics permit the formation of injectable hydrogels that can be delivered in a minimally invasive manner to fill irregularly shaped defects.

Quantitative Data on TCO-Tetrazine Hydrogels

The following table summarizes key quantitative data for hydrogels formed using TCO-tetrazine chemistry, providing a reference for expected material properties.

PropertyValuePolymer SystemReference
Gelation Time 1 - 5 minutesHyaluronic acid (HA) functionalized with norbornene and crosslinked with tetrazine[3]
Elastic Modulus (G') 5 - 30 kPaHyaluronic acid (HA) functionalized with norbornene and crosslinked with tetrazine[3]
Storage Modulus (G') ~8 kPa10 wt.% 20 kDa PEG-tetra-norbornene with 5 kDa methoxy-PEG-tetrazine
Swelling Ratio 18 ± 0.77.5 wt% 20 kDa PEG-tetra-tetrazine with 2 kDa PEG-di-norbornene
Cell Viability >95%Human mesenchymal stem cells (hMSCs) in PEG-peptide hydrogels

Experimental Protocols

Protocol 1: Functionalization of Hyaluronic Acid (HA) with this compound

This protocol describes the modification of a carboxylated polymer, hyaluronic acid, with this compound to create a TCO-functionalized macromer for hydrogel formation.

Materials:

  • Hyaluronic acid (sodium salt)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve hyaluronic acid in MES buffer (pH 4.5-5.5) to a final concentration of 1% (w/v).

  • Add EDC and NHS to the HA solution at a 2:1 molar ratio to the carboxyl groups of HA to be activated. Stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve this compound in MES buffer and add it to the activated HA solution. The molar ratio of TCO-PEG-NH2 to activated carboxyl groups can be varied to control the degree of functionalization.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of hydroxylamine.

  • Purify the TCO-functionalized HA (HA-TCO) by dialysis against deionized water for 3-5 days, changing the water frequently.

  • Lyophilize the purified HA-TCO to obtain a white, fluffy solid.

  • The degree of TCO functionalization can be determined using ¹H NMR spectroscopy.

Protocol 2: Formation of a Cell-Laden Hydrogel

This protocol details the formation of a hydrogel by reacting the synthesized HA-TCO with a multi-arm PEG-tetrazine crosslinker and encapsulating cells in the process.

Materials:

  • Lyophilized HA-TCO (from Protocol 1)

  • Multi-arm PEG-tetrazine (e.g., 4-arm PEG-Tz)

  • Phosphate-buffered saline (PBS), sterile

  • Cell suspension in culture medium

  • Sterile syringes and molds

Procedure:

  • Prepare sterile solutions of HA-TCO and 4-arm PEG-tetrazine in PBS at the desired concentrations. For example, a 2% (w/v) HA-TCO solution and a stoichiometric equivalent of 4-arm PEG-tetrazine.

  • Harvest and resuspend cells in a small volume of culture medium at the desired cell density (e.g., 1-10 million cells/mL).

  • In a sterile tube, gently mix the HA-TCO solution with the cell suspension.

  • Add the 4-arm PEG-tetrazine solution to the HA-TCO/cell mixture. The ratio of TCO to tetrazine groups should be 1:1 for optimal crosslinking.

  • Quickly but gently mix the components by pipetting and immediately cast the solution into a mold or inject it into the desired location.

  • Gelation will occur within minutes at room temperature or 37°C.

  • After gelation, add cell culture medium to the hydrogel constructs and incubate under standard cell culture conditions.

  • Cell viability can be assessed using live/dead staining assays at various time points.

Protocol 3: Incorporation of a TCO-Functionalized Peptide into a Tetrazine-Containing Hydrogel

This protocol describes the method for incorporating a bioactive peptide into a pre-formed hydrogel network containing tetrazine groups.

Materials:

  • Bioactive peptide with a primary amine (e.g., RGD peptide)

  • This compound

  • EDC and NHS (if the peptide has a carboxyl group for conjugation) or other suitable crosslinking chemistry for the peptide's amine group.

  • Pre-formed tetrazine-containing hydrogel

  • PBS, sterile

Procedure:

  • Synthesize the TCO-functionalized peptide:

    • If the peptide has a free carboxyl group, use EDC/NHS chemistry similar to Protocol 1 to couple the amine of this compound to the peptide.

    • If the peptide has a free amine that needs to be conjugated to another molecule, a different bifunctional crosslinker strategy will be needed to link the peptide to the TCO-PEG-NH2.

    • Purify the TCO-peptide conjugate using HPLC.

  • Prepare a solution of the TCO-peptide in sterile PBS.

  • Incubate the pre-formed tetrazine-containing hydrogel with the TCO-peptide solution. The TCO groups on the peptide will react with the tetrazine groups within the hydrogel, covalently immobilizing the peptide.

  • The incubation time will depend on the concentration of the TCO-peptide and the density of tetrazine groups in the hydrogel.

  • After incubation, wash the hydrogel extensively with PBS to remove any unbound peptide.

  • The functionalized hydrogel is now ready for cell seeding or further experiments.

Visualizations

Hydrogel_Formation_Workflow cluster_preparation Preparation of Precursors cluster_functionalization Functionalization cluster_mixing Hydrogel Formation cluster_application Application P1 This compound F1 Functionalize Polymer with TCO group P1->F1 P2 Polymer Backbone (e.g., Hyaluronic Acid) P2->F1 P3 Multi-arm PEG-Tetrazine M2 Add PEG-Tetrazine Crosslinker P3->M2 P4 Cell Suspension M1 Mix TCO-Polymer and Cells P4->M1 F1->M1 M1->M2 M3 In-situ Gelation M2->M3 A1 3D Cell Culture in Functionalized Hydrogel M3->A1

Caption: Experimental workflow for creating a TCO-functionalized hydrogel for 3D cell culture.

TCO_Tetrazine_Reaction cluster_reactants Reactants cluster_product Product Reactant1 TCO-Functionalized Polymer (e.g., HA-TCO) Product Crosslinked Hydrogel Network Reactant1->Product + Reactant2 Multi-arm PEG-Tetrazine Reactant2->Product iEDDA Click Reaction

Caption: Schematic of the TCO-Tetrazine click reaction for hydrogel formation.

Peptide_Incorporation cluster_synthesis Synthesis of TCO-Peptide cluster_hydrogel Hydrogel Functionalization S1 This compound S3 Synthesize TCO-Peptide Conjugate S1->S3 S2 Bioactive Peptide (e.g., RGD) S2->S3 H2 Incubate Hydrogel with TCO-Peptide S3->H2 H1 Pre-formed Tetrazine- Containing Hydrogel H1->H2 H3 Biofunctionalized Hydrogel H2->H3

Caption: Workflow for incorporating a bioactive peptide into a tetrazine-containing hydrogel.

Conclusion

This compound is a valuable tool for the development of advanced hydrogels for tissue engineering. Its utility in functionalizing polymer backbones and bioactive molecules enables the creation of highly specific and tunable 3D cellular microenvironments. The protocols and data presented here provide a foundation for researchers to design and fabricate novel hydrogel systems for a wide range of applications in regenerative medicine and drug development.

References

Application Note: Quantitative Analysis of (S)-Tco-peg2-NH2 Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Tco-peg2-NH2 is a bioorthogonal labeling reagent used to introduce a trans-cyclooctene (TCO) moiety onto biomolecules.[1][2] This linker contains a short, hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and an amine (NH2) group for covalent attachment to proteins, antibodies, or other molecules. The TCO group enables a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized probe. This system is a cornerstone of modern bioconjugation, enabling the construction of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.

The efficiency of this initial labeling step is critical. The average number of linker molecules attached to each protein, known as the Degree of Labeling (DOL), directly impacts the efficacy, pharmacokinetics, and potential toxicity of the final conjugate.[3][4] Inconsistent or poorly characterized DOL can lead to unreliable experimental results and failed clinical outcomes. Therefore, accurate and routine quantification of this compound labeling efficiency is a mandatory step in the development of bioconjugates.

This application note provides detailed protocols for three common and robust methods for determining the DOL:

  • UV-Vis Spectroscopy: An indirect but accessible method requiring a tetrazine-chromophore reporter.

  • Mass Spectrometry (MS): A direct and highly accurate method that measures the mass shift upon conjugation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution separation technique that can resolve species with different numbers of labels.

General Experimental Workflow

The overall process for labeling a biomolecule and subsequently quantifying the DOL follows a consistent path, regardless of the final analysis method. The key stages involve the initial conjugation, purification of the conjugate, and finally, the analysis itself.

G cluster_prep Preparation & Conjugation cluster_purify Purification cluster_analysis DOL Quantification Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., NHS/EDC) Biomolecule->Conjugation Reagent This compound Reagent Reagent->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry (LC-MS) Purification->MS HPLC RP-HPLC Analysis Purification->HPLC

Caption: General workflow for bioconjugation and DOL analysis.

Comparison of Quantification Methods

Each method for quantifying labeling efficiency has distinct advantages and limitations. The choice of method often depends on the available equipment, the nature of the biomolecule, and the required accuracy.

MethodPrincipleProsCons
UV-Vis Spectroscopy Indirect measurement. The TCO-labeled protein is reacted with a tetrazine-dye conjugate. The DOL is calculated from the absorbance of the dye and the protein.[5]- Accessible (requires only a spectrophotometer)- Cost-effective- Well-established protocols- Indirect; assumes 100% reaction with the tetrazine-dye- Prone to interference from compounds that absorb at similar wavelengths- Requires a separate reaction step
Mass Spectrometry (MS) Direct measurement of the mass increase of the biomolecule after conjugation with this compound (MW = 300.39 g/mol ).- Highly accurate and direct- Provides distribution of species (DAR 0, 1, 2, etc.)- Gold standard for ADC characterization- Requires specialized, expensive equipment (LC-MS)- Data analysis can be complex, especially for heterogeneous samples like glycoproteins- Requires MS-compatible buffers
RP-HPLC Separation of labeled and unlabeled protein based on differences in hydrophobicity. The DOL is estimated from the relative areas of the resolved peaks.- High resolution, can separate different labeled species- Provides information on purity and heterogeneity- Relatively common equipment in biochemistry labs- May not resolve all species, especially for large proteins with subtle hydrophobicity changes- Requires method development for each specific conjugate- Quantification based on peak area can be less accurate than MS

Experimental Protocols

Protocol 1: Quantification by UV-Vis Spectroscopy

This method relies on the reaction of the TCO group with a tetrazine-conjugated dye that has a known extinction coefficient.

G start Start: TCO-Labeled Protein step1 Add excess Tetrazine-Dye start->step1 step2 Incubate (e.g., 30 min at RT) step1->step2 step3 Purify: Remove excess dye (e.g., Zeba™ column) step2->step3 step4 Measure Absorbance (A280 and A_max of dye) step3->step4 step5 Calculate DOL step4->step5

Caption: Workflow for DOL determination using UV-Vis spectroscopy.

A. Materials:

  • Purified TCO-labeled protein in a suitable buffer (e.g., PBS).

  • Tetrazine-dye conjugate with known molar extinction coefficient (ε_dye) and correction factor (CF280).

  • UV-Vis Spectrophotometer and quartz cuvettes.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

B. Procedure:

  • To a solution of the TCO-labeled protein (e.g., 1 mg/mL), add a 10-fold molar excess of the tetrazine-dye conjugate.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Remove the unreacted, excess tetrazine-dye using a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (A_max). Dilute the sample if necessary to ensure absorbance values are within the linear range of the instrument (typically < 1.5).

  • Calculate the DOL using the following equations:

C. Calculations:

  • Corrected Protein Absorbance (A_prot):

    • A_prot = A280 - (A_max × CF280)

    • Where CF280 is the correction factor for the dye's absorbance at 280 nm (A280_dye / A_max_dye).

  • Molar Concentration of Protein ([Prot]):

    • [Prot] = A_prot / ε_prot

    • Where ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Molar Concentration of Dye ([Dye]):

    • [Dye] = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Degree of Labeling (DOL):

    • DOL = [Dye] / [Prot]

Protocol 2: Quantification by Mass Spectrometry (LC-MS)

This is the most direct method, measuring the mass of the conjugate to determine the number of attached linkers. Native MS conditions are often preferred for intact proteins and ADCs.

A. Materials:

  • Purified TCO-labeled protein.

  • LC-MS system (e.g., Q-TOF or Orbitrap) suitable for intact protein analysis.

  • MS-compatible mobile phases (e.g., acetonitrile/water with formic acid for denaturing, or ammonium acetate for native conditions).

B. Procedure:

  • If the protein is glycosylated, consider deglycosylation (e.g., using PNGase F) to simplify the mass spectrum.

  • Prepare the sample by diluting it in an appropriate mobile phase. For native MS, buffer exchange into a volatile buffer like ammonium acetate is required.

  • Inject the sample into the LC-MS system. A short desalting column is often used online before the sample enters the mass spectrometer.

  • Acquire the mass spectrum over an appropriate m/z range. For intact antibodies, this can be in the range of m/z 2000-6000.

  • Process the raw data using deconvolution software to convert the charge state series into a zero-charge mass spectrum.

C. Data Analysis:

  • Identify the mass peak for the unlabeled protein (Mass_unlabeled).

  • Identify the series of peaks corresponding to the protein labeled with 1, 2, 3, etc., TCO linkers.

  • Calculate the mass of a single linker addition: Mass_linker = Mass_(n) - Mass_(n-1). This should correspond to the mass of the this compound linker minus a water molecule (if attached via amide bond), approximately 300.39 Da.

  • The average DOL is calculated by the weighted average of the different species, based on the relative intensity of their deconvoluted peaks.

    • Average DOL = Σ(n × Intensity_n) / Σ(Intensity_n)

    • Where n is the number of labels (0, 1, 2...) and Intensity_n is the peak intensity for that species.

Protocol 3: Quantification by Reversed-Phase HPLC (RP-HPLC)

This method separates protein species based on hydrophobicity. The addition of the TCO-PEG linker typically increases the hydrophobicity, leading to a longer retention time on an RP column.

A. Materials:

  • Purified TCO-labeled protein.

  • HPLC system with a UV detector (monitoring at 280 nm).

  • Reversed-phase column suitable for proteins (e.g., C4 or C8 wide-pore).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

B. Procedure:

  • Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.

  • Inject the TCO-labeled protein sample.

  • Elute the proteins using a linear gradient of increasing Mobile Phase B (e.g., 20% to 60% B over 30 minutes). The exact gradient must be optimized for the specific protein conjugate.

  • Monitor the elution profile at 280 nm.

  • Inject an unlabeled protein sample as a reference to identify the peak corresponding to the unlabeled species.

C. Data Analysis:

  • Identify the peak corresponding to the unlabeled protein.

  • Peaks eluting after the unlabeled peak correspond to labeled species. Depending on the resolution, you may see distinct peaks for DOL=1, DOL=2, etc., or a broadened peak representing the mixture.

  • Integrate the area of all protein-related peaks.

  • The average DOL can be estimated by the weighted average of the retention times or, if peaks are resolved, by the relative peak areas.

    • Average DOL = Σ(n × Area_n) / Σ(Area_total)

    • Where n is the number of labels for a given peak and Area_n is its integrated area. This calculation assumes the extinction coefficient does not change upon labeling.

Summary

Accurate determination of the Degree of Labeling is fundamental for the development of precisely defined bioconjugates. UV-Vis spectroscopy offers an accessible method for routine checks, while RP-HPLC provides higher resolution and information on sample heterogeneity. For the highest accuracy and detailed characterization of the labeled species distribution, mass spectrometry is the definitive method. The protocols and data presented here provide a comprehensive guide for researchers to implement these essential quality control assays.

References

Application of (S)-Tco-peg2-NH2 in Proteomic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tco-peg2-NH2 is a valuable tool in chemical biology and proteomic research. It is a bifunctional linker containing a trans-cyclooctene (TCO) moiety and a primary amine. The TCO group participates in an exceptionally fast and selective bioorthogonal reaction with a tetrazine-functionalized molecule, a process known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is characterized by its high efficiency and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst[1][2]. The primary amine allows for the conjugation of this linker to proteins of interest, typically through the formation of a stable amide bond with activated carboxyl groups on the protein or via enzymatic ligation methods.

The PEG2 spacer in the linker enhances solubility and reduces steric hindrance, improving the efficiency of subsequent reactions. These properties make this compound an ideal reagent for a variety of proteomic applications, including the identification of protein-protein interactions, the analysis of post-translational modifications, and the quantification of protein expression levels.

Principle of TCO-Tetrazine Ligation in Proteomics

The core of this methodology lies in a two-step process. First, a protein of interest is functionalized with the this compound linker. This is often achieved by reacting the primary amine of the linker with a protein that has been modified to contain a reactive group, such as an N-hydroxysuccinimide (NHS) ester. Once the protein is "TCO-labeled," it can be introduced into a complex biological system, such as a cell lysate or even a living organism.

In the second step, a tetrazine-conjugated probe is added. This probe can be a fluorescent dye for imaging, a biotin tag for enrichment, or an isobaric mass tag (like TMT or iTRAQ) for quantitative mass spectrometry. The TCO and tetrazine moieties will rapidly and specifically react, forming a stable covalent bond and effectively labeling the protein of interest for downstream analysis[1][3]. The high reaction rate, often in the range of 10³ to 10⁶ M⁻¹s⁻¹, allows for efficient labeling even at low concentrations of reactants[4].

Data Presentation

While a specific quantitative proteomics dataset for "this compound" is not publicly available, the following table represents a typical dataset that could be generated in a quantitative proteomics experiment using a TCO-based enrichment strategy coupled with isobaric labeling (e.g., TMT). This example illustrates the identification of interaction partners of a hypothetical bait protein.

Protein ID (UniProt)Gene NameProtein NameTMT Ratio (Bait vs. Control)p-valueNumber of Unique Peptides
P0CG48UBI4Polyubiquitin-C8.50.00115
P62937UBA1Ubiquitin-like modifier-activating enzyme 17.20.00312
Q06609PSMC426S proteasome regulatory subunit 76.80.00510
P62191PSMA1Proteasome subunit alpha type-16.50.0069
P35968HSP90AA1Heat shock protein HSP 90-alpha4.10.0128
Q13200CUL1Cullin-13.50.0217

Table 1: Example of Quantitative Proteomic Data for Bait Protein Interactome Analysis. This table showcases hypothetical data from an experiment where a TCO-labeled bait protein was used to pull down interacting partners from a cell lysate. The interacting proteins were then identified and quantified using TMT-based mass spectrometry. The TMT ratio indicates the fold change in protein abundance in the bait sample compared to a negative control.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with this compound via NHS Ester Chemistry

This protocol describes the labeling of a purified protein with this compound by first activating the protein with an NHS ester.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester crosslinker (e.g., BS3)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.

  • NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of the NHS ester crosslinker in anhydrous DMSO.

  • Activation Reaction: Add a 20-fold molar excess of the NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • TCO-PEG2-NH2 Conjugation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Add a 50-fold molar excess of the this compound solution to the activated protein. Incubate for 1-2 hours at room temperature.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents using a desalting column equilibrated with the desired storage buffer. The TCO-labeled protein is now ready for use.

Protocol 2: Enrichment of TCO-Labeled Proteins for Mass Spectrometry

This protocol outlines the enrichment of TCO-labeled proteins from a complex mixture, such as a cell lysate, using a tetrazine-functionalized affinity resin (e.g., tetrazine-biotin followed by streptavidin beads).

Materials:

  • Cell lysate containing the TCO-labeled protein of interest

  • Tetrazine-biotin conjugate

  • Streptavidin-coated magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer for western blotting, or a buffer compatible with mass spectrometry)

Procedure:

  • Cell Lysis: Lyse cells containing the TCO-labeled protein using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Tetrazine-Biotin Ligation: Add the tetrazine-biotin conjugate to the cell lysate to a final concentration of 100 µM. Incubate for 1 hour at room temperature with gentle rotation.

  • Bead Preparation: Wash the streptavidin-coated magnetic beads three times with lysis buffer.

  • Capture of Labeled Proteins: Add the washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series could be:

    • Wash 1: Lysis buffer

    • Wash 2: High-salt buffer (e.g., PBS + 500 mM NaCl)

    • Wash 3: Low-salt buffer (e.g., PBS)

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.

Protocol 3: On-Bead Digestion for Quantitative Mass Spectrometry (TMT Labeling)

This protocol describes the preparation of enriched proteins for quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling.

Materials:

  • Beads with captured TCO-labeled proteins from Protocol 2

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • TMT labeling reagents

  • Quenching reagent (e.g., 5% hydroxylamine)

  • Sample desalting C18 spin columns

Procedure:

  • Reduction and Alkylation: Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes. Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.

  • Digestion: Wash the beads with 50 mM ammonium bicarbonate. Resuspend the beads in a solution of trypsin (e.g., 1 µg per sample) in 50 mM ammonium bicarbonate and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • TMT Labeling: Label the resulting peptide mixtures with the different TMT reagents according to the manufacturer's instructions. This typically involves incubating the peptides with the TMT reagent in a suitable buffer (e.g., TEAB) for 1 hour at room temperature.

  • Quenching and Pooling: Quench the labeling reaction with hydroxylamine. Combine the TMT-labeled samples.

  • Desalting: Desalt the pooled, labeled peptide mixture using a C18 spin column. The sample is now ready for LC-MS/MS analysis.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative proteomics experiment using this compound for protein labeling and enrichment.

experimental_workflow cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Quantitative Analysis protein Protein of Interest labeled_protein TCO-Labeled Protein protein->labeled_protein Conjugation tco_linker This compound tco_linker->labeled_protein cell_lysate Cell Lysate labeled_protein->cell_lysate labeled_lysate Labeled Lysate cell_lysate->labeled_lysate tetrazine_biotin Tetrazine-Biotin tetrazine_biotin->labeled_lysate Ligation enriched_complex Enriched Protein Complex labeled_lysate->enriched_complex streptavidin_beads Streptavidin Beads streptavidin_beads->enriched_complex Capture on_bead_digestion On-Bead Digestion enriched_complex->on_bead_digestion tmt_labeling TMT Labeling on_bead_digestion->tmt_labeling lc_ms LC-MS/MS Analysis tmt_labeling->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: General workflow for TCO-based quantitative proteomics.

Example Signaling Pathway: Ubiquitin-Proteasome System

The TCO-tetrazine ligation can be used to study protein degradation pathways. For example, a TCO-labeled protein of interest can be tracked as it is ubiquitinated and targeted to the proteasome. The following diagram illustrates this process.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer TCO_Protein TCO-Labeled Substrate Protein E3->TCO_Protein PolyUb_TCO_Protein Polyubiquitinated TCO-Protein E3->PolyUb_TCO_Protein Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation TCO_Protein->PolyUb_TCO_Protein Polyubiquitination PolyUb_TCO_Protein->Proteasome Targeting for Degradation

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-Tco-peg2-NH2 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving (S)-Tco-peg2-NH2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the labeling of molecules with this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conjugation of this compound to the Target Molecule

Q: I am observing very low or no conjugation of my primary amine-containing molecule with the TCO-NHS ester. What are the likely causes and how can I resolve this?

A: Low conjugation efficiency in NHS ester reactions is a common issue, often stemming from suboptimal reaction conditions or reagent degradation. Here are the primary causes and recommended solutions:

  • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester on your TCO-PEG2 reagent is highly susceptible to hydrolysis in aqueous environments, which renders it inactive.[1]

    • Solution: Always allow the vial of TCO-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before you start the conjugation.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.

    • Solution: The optimal pH for this reaction is between 7.2 and 9.0. Working at a lower pH can lead to the protonation of the amine group, reducing its nucleophilicity, while a pH higher than 9.0 significantly accelerates the hydrolysis of the NHS ester. It is recommended to use buffers such as PBS, HEPES, or borate within this pH range.

  • Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in yield.

    • Solution: Ensure your reaction buffer is free of any primary amines. You can, however, use a Tris-based buffer to quench the reaction once it is complete.

  • Low Reactant Concentration: Dilute solutions of your target molecule can result in inefficient labeling due to the competing hydrolysis of the NHS ester.

    • Solution: If possible, increase the concentration of your target molecule. For protein conjugations, a concentration of 1-5 mg/mL is often recommended.

Issue 2: Difficulty in Purifying the TCO-Conjugated Product

Q: I have successfully conjugated this compound to my molecule, but I am struggling to remove the unreacted TCO reagent and other byproducts. What purification methods are most effective?

A: The choice of purification method depends on the properties of your target molecule and the nature of the impurities.

  • Size-Exclusion Chromatography (SEC): This is a gentle and effective method for separating the larger conjugated product from smaller, unreacted TCO-PEG linkers.

  • Dialysis or Tangential Flow Filtration (TFF): For larger biomolecules like proteins, dialysis or TFF with an appropriate molecular weight cutoff (MWCO) membrane can efficiently remove small molecule impurities.

  • Reverse-Phase Chromatography (RPC) or Hydrophobic Interaction Chromatography (HIC): These techniques separate molecules based on hydrophobicity and can provide high-resolution separation of the desired conjugate from unreacted starting materials.

Issue 3: Instability of the this compound Reagent

Q: I suspect my this compound reagent may have degraded. How should I store it, and are there any signs of degradation?

A: Proper storage and handling are critical for maintaining the reactivity of your TCO reagent.

  • Storage: this compound and its activated forms (like the NHS ester) should be stored at -20°C, protected from moisture. The TCO group itself can be sensitive to acidic conditions and may isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is generally not recommended for TCO compounds.

  • Signs of Degradation: For TCO-NHS esters, a primary indicator of degradation is a loss of activity in conjugation reactions. You can test the activity of the NHS ester by monitoring the release of NHS at 260 nm after hydrolysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters that influence the success of this compound conjugation reactions.

ParameterRecommended Range/ValueRationale & Notes
Reaction pH 7.2 - 9.0Balances amine reactivity and NHS ester hydrolysis. Optimal pH is often cited as 8.3-8.5.
NHS Ester Half-life ~4-5 hours at pH 7.0 (0°C)Decreases to minutes at pH > 8.6, highlighting the importance of timely reactions.
Molar Excess of TCO-NHS Ester 10- to 50-foldA significant molar excess is often used to drive the reaction to completion, especially with dilute protein solutions.
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve conjugation efficiency by favoring the bimolecular reaction over NHS ester hydrolysis.
Reaction Temperature Room Temperature or 4°CLower temperatures can help to minimize hydrolysis of the NHS ester.
Reaction Time 30 minutes to 4 hoursThe optimal time should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester

  • Buffer Exchange: Ensure your protein is in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. If necessary, perform a buffer exchange using a desalting column. The protein concentration should be between 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_reagent Is the TCO-NHS ester active? start->check_reagent check_ph Is the reaction pH optimal (7.2-9.0)? check_reagent->check_ph Yes solution_reagent Use fresh TCO-NHS ester. Store properly at -20°C and protect from moisture. check_reagent->solution_reagent No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes solution_ph Adjust pH to 7.2-9.0 using a suitable buffer (e.g., PBS, HEPES). check_ph->solution_ph No check_concentration Are reactant concentrations adequate? check_buffer->check_concentration No solution_buffer Use an amine-free buffer. Perform buffer exchange if necessary. check_buffer->solution_buffer Yes solution_concentration Increase the concentration of the target molecule. Optimize the molar ratio of reactants. check_concentration->solution_concentration No success Improved Conjugation Yield check_concentration->success Yes solution_reagent->success solution_ph->success solution_buffer->success solution_concentration->success

Caption: A decision tree for troubleshooting low yield in TCO-NHS ester conjugation reactions.

Conjugation_Pathway TCO-NHS Ester Conjugation and Competing Hydrolysis cluster_reaction Desired Reaction Pathway cluster_hydrolysis Competing Hydrolysis TCO_NHS TCO-PEG2-NHS Ester Conjugated_Product TCO-Conjugated Product (Stable Amide Bond) TCO_NHS->Conjugated_Product pH 7.2-9.0 Hydrolyzed_TCO Hydrolyzed TCO-PEG2 (Inactive Carboxylate) TCO_NHS->Hydrolyzed_TCO Accelerated at high pH Target_Amine Target Molecule (with Primary Amine) Target_Amine->Conjugated_Product Water H2O (present in buffer) Water->Hydrolyzed_TCO NHS NHS (byproduct) Conjugated_Product->NHS releases Hydrolyzed_TCO->NHS releases

Caption: The chemical pathways of TCO-NHS ester conjugation and competing hydrolysis.

References

Technical Support Center: Optimizing Protein Labeling with (S)-TCO-PEG2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your protein labeling experiments using (S)-TCO-PEG2-NH2 and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound and what does it react with?

This compound is a linker molecule that contains two key functional groups: a trans-cyclooctene (TCO) group and a primary amine (-NH2).[1][2] The TCO group is used for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized molecule.[1][3] The primary amine can be used to conjugate this linker to a protein, typically by reacting with an activated carboxyl group (e.g., on aspartic or glutamic acid residues) on the protein surface.

Q2: I want to label my protein with a TCO moiety. Should I use this compound or a TCO-NHS ester?

This depends on your target functional group on the protein.

  • Use a TCO-NHS ester (e.g., TCO-PEGn-NHS) if you want to label the primary amines on your protein. This is the most common method as lysine residues are abundant and readily accessible on the protein surface.[4] The NHS ester reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group to form stable amide bonds.

  • Use this compound if you want to label the carboxyl groups (on aspartic or glutamic acid residues) of your protein. This requires pre-activation of the protein's carboxyl groups using a reagent system like EDC and NHS (or Sulfo-NHS).

This guide will primarily focus on the more common lysine-labeling strategy using TCO-NHS esters, as it is a robust and widely used method for introducing TCO groups onto proteins.

Q3: What is the optimal pH for labeling proteins with a TCO-NHS ester?

The optimal pH for NHS ester reactions is a compromise between ensuring the amine is deprotonated and minimizing the hydrolysis of the NHS ester. The generally accepted optimal pH range is 8.3 to 8.5. However, a broader range of 7.2 to 9.0 can also be used. For proteins that are sensitive to higher pH, a lower pH (e.g., 7.4) can be used, but this will require longer incubation times as the reaction rate will be slower.

Q4: Which buffers should I use for the NHS ester labeling reaction?

It is critical to use an amine-free buffer, as primary amines in the buffer will compete with the protein's amines for reaction with the NHS ester, significantly reducing labeling efficiency.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers are commonly used.

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (e.g., TBS) or glycine.

Q5: How should I prepare and store my TCO-NHS ester reagent?

TCO-NHS esters are moisture-sensitive and can hydrolyze, which renders them inactive. Proper handling is crucial.

  • Storage: Store the solid reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended.

  • Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Stock Solutions: Prepare stock solutions in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. High-quality, anhydrous solvents are essential. Aqueous solutions of NHS esters are not stable and should be used immediately. Stock solutions in anhydrous DMSO or DMF can be stored for 1-2 months at -20°C.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step process: 1) Labeling a protein with a TCO-NHS ester and 2) The subsequent click reaction with a tetrazine-modified molecule.

IssuePotential CauseRecommended Solution
Low or No TCO Labeling on Protein Hydrolysis of NHS ester: The reagent was exposed to moisture and has lost its reactivity.- Allow the TCO-NHS ester vial to equilibrate to room temperature before opening.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Test the reactivity of your NHS ester using the base hydrolysis assay described in the protocols section.
Competing amines in buffer: Buffers like Tris or glycine are quenching the reaction.- Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 before labeling.
Suboptimal pH: The pH of the reaction is too low, leading to protonated (unreactive) amines on the protein.- Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.
Low protein concentration: Competing hydrolysis of the NHS ester is favored over the labeling reaction in dilute protein solutions.- Concentrate your protein solution. A concentration of 2-10 mg/mL is recommended.
Insufficient molar excess of TCO-NHS ester: Not enough reagent was used to achieve the desired degree of labeling.- Increase the molar excess of the TCO-NHS ester. A 5- to 20-fold molar excess is a common starting point. For lower protein concentrations, a higher excess (20- to 50-fold) may be needed.
Low Yield in TCO-Tetrazine Click Reaction Degradation of reactants: TCO or tetrazine moieties may have degraded during storage or handling.- Use freshly prepared solutions. Store reagents as recommended (desiccated, protected from light).
Incorrect stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often a good starting point.
Steric hindrance: The TCO and tetrazine groups on the respective molecules are not easily accessible to each other.- If possible, use linkers with longer PEG spacers to reduce steric hindrance.
Inaccurate quantification of reactants: The concentrations of the TCO-protein and tetrazine-molecule are incorrect.- Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy.
Inconsistent Labeling Results Variability in NHS ester activity: The reagent may have partially hydrolyzed between experiments.- Use a fresh vial of TCO-NHS ester or aliquot the solid reagent upon receipt to minimize repeated openings. Store properly.
Inaccurate protein concentration: The protein concentration measurement is not precise.- Accurately determine the protein concentration before each labeling reaction.

Experimental Protocols

Protocol 1: Labeling of Proteins with TCO-NHS Ester

This protocol describes a general procedure for labeling a protein's primary amines (e.g., lysine residues) using a TCO-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEGn-NHS Ester

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.3 (or other amine-free buffer like PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve or buffer exchange your protein into the Reaction Buffer at a concentration of 2-10 mg/mL. If your protein solution contains primary amines (e.g., Tris buffer), they must be removed via dialysis or a desalting column.

  • TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Calculate Reagent Amount: Determine the amount of TCO-NHS ester needed. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Labeling Reaction: Add the calculated volume of the TCO-NHS ester stock solution to your protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. If using a light-sensitive derivative, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS). The TCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the bioorthogonal click reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.

  • Reaction Setup: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05-1.5 fold) of the tetrazine component is often recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature. For less reactive partners, the incubation can be extended or performed at 37°C.

  • Analysis and Purification: The reaction is typically very clean. If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques like size-exclusion chromatography.

Data Summaries

Table 1: Recommended Reaction Conditions for TCO-NHS Ester Protein Labeling

ParameterRecommended RangeNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Higher pH increases reaction rate but also hydrolysis rate.
Buffer Amine-free (PBS, Bicarbonate, Borate, HEPES)Avoid Tris and Glycine buffers.
Molar Excess (Ester:Protein) 5:1 to 20:1May need to be optimized for each protein. Higher excess for dilute protein solutions.
Protein Concentration 2 - 10 mg/mLHigher concentration favors the desired labeling reaction over hydrolysis.
Temperature Room Temperature or 4°C
Reaction Time 1 - 4 hours at RT; overnight at 4°C
Solvent for Ester Anhydrous DMSO or DMFPrepare stock solution immediately before use.

Table 2: Half-life of NHS Esters in Aqueous Solution at 0°C

pHApproximate Half-life
7.04 - 5 hours
8.610 minutes
>9.0< 10 minutes

Note: Half-life decreases significantly at room temperature.

Visual Guides

Signaling Pathways and Experimental Workflows

NHS_Ester_Labeling_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Labeling Reaction cluster_purification Step 3: Purification Protein Protein in Amine-free Buffer (pH 7.2-8.5) Reaction Mix & Incubate (1-4h at RT or overnight at 4°C) Protein->Reaction TCO_NHS TCO-NHS Ester TCO_NHS_Stock TCO-NHS Stock Solution TCO_NHS->TCO_NHS_Stock Solvent Anhydrous DMSO or DMF Solvent->TCO_NHS_Stock TCO_NHS_Stock->Reaction Quench Optional: Quench with Tris Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify TCO_Protein TCO-Labeled Protein Purify->TCO_Protein Competing_Reactions cluster_desired Desired Reaction (Aminolysis) cluster_undesired Competing Reaction (Hydrolysis) TCO_NHS TCO-NHS Ester Protein_NH2 Protein-NH2 (deprotonated amine) H2O Water (H2O) TCO_Protein TCO-Protein Conjugate (Stable Amide Bond) Protein_NH2->TCO_Protein pH 7.2-9.0 Inactive_Acid Inactive Carboxylic Acid H2O->Inactive_Acid Rate increases with pH TCO_Tetrazine_Click_Workflow TCO_Protein TCO-Labeled Protein Mix Mix Reactants (PBS, pH 7.4) TCO_Protein->Mix Tetrazine_Molecule Tetrazine-labeled Molecule Tetrazine_Molecule->Mix Incubate Incubate (30-60 min, RT) Mix->Incubate Final_Conjugate Final Protein Conjugate Incubate->Final_Conjugate

References

Technical Support Center: Enhancing the Stability of (S)-Tco-peg2-NH2 Modified Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of biomolecules modified with (S)-Tco-peg2-NH2. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, ensuring the successful application of this versatile linker in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in TCO-modified biomolecules?

The main stability concern for trans-cyclooctene (TCO) derivatives, including this compound, is the isomerization of the strained trans-isomer to the much less reactive cis-isomer (cis-cyclooctene or CCO).[1] This isomerization eliminates the "click" reactivity of the TCO group with its tetrazine partner. The half-life of TCO can be short, and it is generally not recommended for long-term storage in solution.[1][2]

Q2: How should I store the this compound reagent and my TCO-modified biomolecule?

For optimal stability, this compound and biomolecules conjugated with it should be stored at -20°C or -80°C.[1][3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For stock solutions of the reagent, use anhydrous DMSO and store desiccated at -20°C. Modified proteins are typically stored in a suitable buffer at -80°C.

Q3: What factors can accelerate the degradation of the TCO group?

Several factors can accelerate the isomerization of TCO to its inactive CCO form:

  • Thiols: The presence of reducing agents containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, can promote the rapid isomerization of TCO.

  • Elevated Temperatures: Storing TCO-modified molecules at room temperature or higher for extended periods will accelerate degradation.

  • Light Exposure: Some TCO derivatives can be sensitive to light. It is good practice to protect solutions from light.

Q4: Can the PEG linker or the terminal amine in this compound cause stability issues?

While the TCO group is the primary concern, the polyethylene glycol (PEG) linker can also be susceptible to oxidative degradation over time. This process can generate reactive impurities like formaldehyde and formic acid, which could potentially react with the primary amine of your linker or other residues on the biomolecule. The terminal primary amine itself is generally stable but can be reactive under certain conditions, so buffer choice is important.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound modified biomolecules.

Issue Potential Cause Recommended Solution
Low or No Reactivity in Tetrazine Ligation Isomerization of TCO to CCO: The TCO group on your biomolecule may have isomerized to the inactive cis-form.• Ensure all buffers are free of thiol-containing reagents (e.g., DTT).• Perform conjugation reactions as soon as possible after TCO-modification and purification.• Always store TCO-modified biomolecules at -20°C or -80°C.
Degradation of Reagent: The this compound stock solution may have degraded.• Prepare fresh stock solutions in anhydrous DMSO immediately before use.• Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Precipitation of Biomolecule During Conjugation Hydrophobicity of the Linker: Although the PEG component enhances water solubility, the TCO group is hydrophobic and can sometimes lead to aggregation, especially at high modification ratios.• Optimize the molar ratio of this compound to your biomolecule to avoid over-modification.• Consider using linkers with longer PEG chains if aggregation persists.
Incorrect Buffer Conditions: The pH or salt concentration of the buffer may not be optimal for your biomolecule's solubility after modification.• Perform a buffer screen to find the optimal conditions for the modified biomolecule's stability and solubility.
Inconsistent Results Between Batches Variability in Modification Ratio: The degree of labeling with this compound may differ from one experiment to the next.• Carefully control reaction parameters (pH, temperature, time, and stoichiometry) during the initial conjugation step.• Quantify the degree of labeling (e.g., using mass spectrometry) for each new batch of modified biomolecule.
Handling and Storage Inconsistencies: Differences in storage time or temperature can lead to varying levels of TCO degradation.• Standardize your storage protocol. Always aliquot and store at -80°C for long-term stability.• Minimize the time the modified biomolecule spends at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Modifying a Protein with this compound via EDC/NHS Chemistry

This protocol outlines the conjugation of the primary amine on this compound to a carboxyl group on a protein, a common method for antibody-drug conjugate (ADC) development.

Materials:

  • Protein with accessible carboxyl groups (e.g., aspartic acid, glutamic acid)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Activation Buffer. Adjust the protein concentration to 1-5 mg/mL.

  • EDC/Sulfo-NHS Stock Preparation: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Protein Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • This compound Stock Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add a 20-fold molar excess of the this compound stock solution to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts by running the reaction mixture through a desalting column or other appropriate chromatography method, exchanging into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Confirm conjugation via mass spectrometry. Store the purified TCO-modified protein in single-use aliquots at -80°C.

Protocol 2: Tetrazine Ligation with a TCO-Modified Biomolecule

This protocol describes the bioorthogonal "click" reaction between your TCO-modified biomolecule and a tetrazine-labeled partner.

Materials:

  • Purified TCO-modified biomolecule

  • Tetrazine-labeled molecule (e.g., Tetrazine-PEG4-Fluorophore)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-modified biomolecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Stoichiometry: For efficient conjugation, a slight molar excess (1.1 to 1.5-fold) of the tetrazine-labeled molecule is often recommended.

  • Reaction: Mix the TCO-modified biomolecule with the tetrazine-labeled molecule in the desired molar ratio.

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very dilute samples, the reaction time can be extended.

  • Analysis: The resulting conjugate is now ready for downstream applications. If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques (e.g., size-exclusion chromatography).

Visual Guides

Below are diagrams illustrating key workflows and concepts for working with this compound.

G cluster_storage Storage & Handling cluster_conjugation Biomolecule Conjugation Reagent This compound Reagent Stock Anhydrous DMSO Stock Solution Reagent->Stock Dissolve Aliquots Single-Use Aliquots Stock->Aliquots Aliquot Storage1 Store at -20°C Desiccated Aliquots->Storage1 Biomolecule Biomolecule (e.g., Protein) Activation Activate Carboxyl Groups (EDC/Sulfo-NHS) Biomolecule->Activation Conjugate Add this compound Activation->Conjugate Purify Purify Modified Biomolecule Conjugate->Purify Storage2 Store at -80°C Purify->Storage2

Caption: Recommended workflow for handling, conjugation, and storage.

G Start Low Yield in Tetrazine Ligation? TCO_Degraded Is the TCO group degraded? Start->TCO_Degraded Thiol_Check Check buffers for thiols (e.g., DTT, BME) TCO_Degraded->Thiol_Check Yes Storage_Check Was the modified biomolecule stored properly at -80°C? TCO_Degraded->Storage_Check Yes Stoichiometry_Check Is stoichiometry correct? TCO_Degraded->Stoichiometry_Check No ReRun Remake modified biomolecule with fresh reagents Thiol_Check->ReRun Storage_Check->ReRun Success Problem Solved ReRun->Success Optimize_Ratio Optimize molar ratio (try 1.1-1.5x excess of tetrazine) Stoichiometry_Check->Optimize_Ratio No Stoichiometry_Check->Success Yes Reaction_Time Increase reaction time/concentration Optimize_Ratio->Reaction_Time Optimize_Ratio->Success Reaction_Time->Success

Caption: Troubleshooting logic for low tetrazine ligation yield.

G cluster_pathways Reaction vs. Degradation Pathways TCO Active this compound (trans-isomer) CCO Inactive cis-cyclooctene (CCO) TCO->CCO  Isomerization (Degradation Pathway) Accelerated by Thiols, Heat Product Stable Conjugate TCO->Product  Fast 'Click' Reaction (IEDDA) NoReaction No Reaction CCO->NoReaction Tetrazine Tetrazine Partner Tetrazine->Product Tetrazine->NoReaction

Caption: Competing pathways of TCO-modified biomolecules.

References

Strategies to reduce non-specific binding of (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) associated with the use of (S)-Tco-peg2-NH2 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my experiments?

A1: Non-specific binding refers to the adhesion of molecules to surfaces or other molecules in a way that is not mediated by the specific, intended interaction (e.g., antibody-antigen or ligand-receptor binding).[1][2] This phenomenon can lead to high background noise, reduced assay sensitivity, and false-positive results, ultimately compromising the accuracy and reliability of your data.[1][3]

Q2: What are the primary causes of NSB for a molecule like this compound?

A2: The structure of this compound and the molecules it is conjugated to can contribute to NSB through several mechanisms:

  • Hydrophobic Interactions : The trans-cyclooctene (TCO) group is inherently hydrophobic and can non-specifically adsorb to hydrophobic surfaces or regions of proteins.[4]

  • Electrostatic Interactions : The terminal primary amine (-NH2) group is positively charged at physiological pH. This can lead to electrostatic attraction to negatively charged surfaces or biomolecules like nucleic acids or acidic proteins.

  • Other Non-covalent Forces : Van der Waals forces and hydrogen bonding can also contribute to unwanted binding.

Q3: I thought the PEG linker was supposed to prevent NSB. Why am I still having issues?

A3: Polyethylene glycol (PEG) linkers are indeed hydrophilic and are incorporated into reagents like this compound to improve water solubility and reduce non-specific binding. The PEG chains create a hydration layer that can repel non-specific protein adsorption. However, this compound contains a very short, two-unit PEG linker. While beneficial, this short linker may not be sufficient to completely mask the strong hydrophobic nature of the TCO group or the electrostatic properties of the terminal amine and the larger molecule it is attached to, especially in complex biological samples.

Q4: How can I design a control experiment to confirm that I have a non-specific binding problem?

A4: To verify NSB, you should run a control experiment where the specific target is absent. For example, in an immunoassay, this would involve running the complete assay on a surface that has not been coated with the capture antibody or antigen. A high signal in this "no-target" control is a direct indication of non-specific binding of your TCO-conjugated molecule or subsequent detection reagents to the assay surface.

The Logic of Non-Specific Binding

cluster_causes Primary Causes of NSB cluster_consequences Consequences A This compound Conjugate B Hydrophobic Interactions (from TCO group) A->B C Electrostatic Interactions (from -NH2 or target molecule) A->C D Non-Specific Binding (NSB) B->D C->D E High Background Signal D->E F False Positives D->F

Caption: Primary molecular forces leading to non-specific binding and its experimental consequences.

Troubleshooting Guide: High Background Signals

High background is the most common symptom of NSB. The following steps provide a systematic approach to diagnose and mitigate the issue.

Problem: High background signal in my assay (e.g., ELISA, Flow Cytometry, IHC).

This issue often stems from insufficient blocking of non-specific sites or suboptimal buffer conditions that promote unwanted molecular interactions.

Solution 1: Optimize the Blocking Step

Blocking agents are used to saturate unoccupied binding sites on the assay surface, preventing the TCO-conjugate from adhering non-specifically.

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Recommended Starting Concentration Key Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) A very common and effective general-purpose blocker. Ensure it is IgG-free and protease-free for antibody-based assays.
Non-fat Dry Milk 3-5% (w/v) A cost-effective alternative to BSA. Avoid in systems using biotin-avidin/streptavidin due to endogenous biotin.
Normal Serum 5-10% (v/v) Use serum from the same species as the secondary antibody to block Fc-receptor binding.
Casein 1% (w/v) Can provide lower backgrounds than milk or BSA in some assays, particularly with phosphoproteins.
Commercial Blocking Buffers Varies by manufacturer Often contain proprietary blends of proteins and polymers optimized for specific assay types.

| Synthetic Polymers | Varies | Novel polymer-based blockers (e.g., based on PEG, PVA, HPMA) can be effective alternatives to protein-based blockers and offer better batch-to-batch consistency. |

Experimental Protocol 1: Optimizing Blocking Conditions

  • Preparation : Prepare several blocking buffers using different agents from Table 1 (e.g., 3% BSA, 5% non-fat milk, 1% Casein) in your standard assay buffer (e.g., PBS or TBS).

  • Application : Coat your assay surface (e.g., microplate wells) with your target protein, leaving some surfaces uncoated as a negative control.

  • Blocking : Wash the surfaces, then add the different blocking buffers. Test two incubation conditions for each buffer: 1 hour at room temperature and overnight at 4°C.

  • Wash : Thoroughly wash the surfaces with your wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound blocking agent.

  • Test : Add your this compound conjugate at a concentration known to cause high background and incubate for the standard assay time.

  • Analysis : Proceed with your standard detection steps and measure the signal from both the target-coated and negative control surfaces. The condition that yields the lowest signal on the negative control surface without significantly reducing the specific signal is optimal.

Solution 2: Modify Your Assay Buffer

The composition of your assay and wash buffers can be adjusted to disrupt the forces causing NSB.

Table 2: Buffer Modifications to Reduce Non-Specific Binding

Parameter to Modify Recommended Change Mechanism of Action
Ionic Strength Increase NaCl concentration (e.g., to 300-500 mM) Shields electrostatic charges on the conjugate and the surface, preventing charge-charge interactions.
pH Adjust pH towards the isoelectric point (pI) of your conjugate Minimizes the net charge on your protein/molecule, reducing electrostatic interactions.
Detergent Add a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) Disrupts non-specific hydrophobic interactions.

| Polyanionic Additives | Add dextran sulfate (0.02–0.1%) | Competitively blocks non-specific electrostatic binding of negatively charged conjugates. |

Experimental Protocol 2: Optimizing Assay Buffer Composition

  • Preparation : Using your optimized blocking protocol, prepare a set of assay buffers.

    • Buffer Set A (Ionic Strength) : Prepare buffers with varying NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM).

    • Buffer Set B (Detergent) : Prepare buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).

  • Execution : Run your assay in parallel using these different buffers. Include a "no-target" control for each buffer condition.

  • Analysis : Compare the signal-to-noise ratio for each condition. The optimal buffer will minimize the signal in the "no-target" control while maintaining a strong signal in the presence of the target.

Troubleshooting Workflow

start High Background Signal Observed? pro_block Optimize Blocking Step (See Protocol 1) start->pro_block Yes chk_block Still High Background? pro_block->chk_block pro_buffer Modify Assay Buffer (See Protocol 2) chk_block->pro_buffer Yes success Problem Resolved chk_block->success No chk_buffer Still High Background? pro_buffer->chk_buffer pro_linker Consider Conjugate with Longer PEG Linker chk_buffer->pro_linker Yes chk_buffer->success No pro_linker->success

Caption: A step-by-step workflow for troubleshooting and resolving non-specific binding issues.

Advanced Strategies

If the above steps do not resolve the issue, the problem may be inherent to the conjugate itself.

  • Use a Longer PEG Linker : If you are synthesizing your own reagents, consider using a derivative with a longer PEG chain (e.g., PEG4, PEG8, PEG12). Longer PEG linkers are more effective at shielding hydrophobic and charged groups, further reducing NSB and improving solubility.

  • Purify the Conjugate : Ensure that any unreacted this compound is removed after the initial labeling step. Excess, unreacted reagent can contribute significantly to background signal. Purification can be achieved using methods like dialysis or size-exclusion chromatography.

Mechanism of NSB Reduction

cluster_blocking Blocking Agents cluster_salt High Salt Concentration cluster_detergent Non-Ionic Detergents s1 Assay Surface u1 Unoccupied Site b1 Blocking Agent (e.g., BSA) b1->u1 Saturates Site s2 Charged Surface (+) a2 Analyte (-) salt Salt Ions (Na+, Cl-) salt->s2 Shields salt->a2 Shields s3 Hydrophobic Surface a3 Analyte (TCO) a3->s3 Interaction Disrupted det Detergent (e.g., Tween-20)

Caption: How common additives work to reduce different types of non-specific interactions.

References

Technical Support Center: Optimizing Reactions with (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Tco-peg2-NH2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the two main reactive functional groups on this compound and what are their respective reactions?

This compound is a bifunctional linker. Its primary amine (-NH2) group is nucleophilic and can be reacted with electrophiles such as N-hydroxysuccinimidyl (NHS) esters to form a stable amide bond. Its trans-cyclooctene (TCO) group is used for bioorthogonal "click chemistry," specifically reacting with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3][4]

Q2: What is the recommended buffer type and pH for reacting the amine group of this compound with an NHS-ester functionalized molecule?

For the amine group to be sufficiently nucleophilic, the reaction should be performed in a buffer with a pH between 7.2 and 9.0.[5] It is critical to use an amine-free buffer to prevent the buffer from competing with your molecule for the NHS ester. Common choices include phosphate-buffered saline (PBS), sodium phosphate, or sodium bicarbonate buffers.

Q3: What is the optimal buffer type and pH for reacting the TCO group of this compound with a tetrazine-functionalized molecule?

The TCO-tetrazine ligation is robust and efficient across a wide pH range, typically from pH 6 to 9. Phosphate-buffered saline (PBS) at pH 7.4 is a very common and effective choice. Unlike the amine-NHS ester reaction, the presence of amine-containing buffers like Tris is generally acceptable for the TCO-ligation step itself, and Tris is often used to quench prior NHS-ester reactions.

Q4: Can I use organic solvents in my reaction buffer?

Yes. This compound and many related reagents are often first dissolved in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. This is standard practice, especially for reagents that have limited aqueous solubility. The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturing proteins or affecting cell viability in biological applications.

Q5: How does temperature affect the TCO-tetrazine reaction?

The TCO-tetrazine reaction is exceptionally fast, with many reactions completing in 30-60 minutes at room temperature. For more dilute samples or to ensure completion, the reaction can be incubated for longer periods (e.g., 2 hours) or overnight at 4°C. In some cases, gentle warming to 37°C or 40°C can be used to accelerate the reaction further.

Troubleshooting Guide

Low or no yield is a common issue in bioconjugation. The following guide addresses specific problems you might encounter when using this compound.

Scenario 1: Reacting the Amine (-NH2) of this compound with an NHS Ester

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of NHS ester: The NHS ester on your target molecule is moisture-sensitive and has a limited half-life in aqueous buffers, especially at higher pH.- Allow the NHS-ester reagent to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Perform the conjugation reaction promptly after adding the NHS ester to the aqueous buffer.
Amine-containing buffer: Buffers like Tris or glycine contain primary amines that compete with the this compound for the NHS ester.- Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate at a pH of 7.2-8.5.
Suboptimal pH: The pH is too low, resulting in a protonated (and thus unreactive) amine group on the linker.- Ensure the reaction buffer pH is between 7.2 and 9.0 to facilitate deprotonation of the primary amine.

Scenario 2: Reacting the TCO Group of a Pre-functionalized Molecule with a Tetrazine

Problem Potential Cause Recommended Solution
Low or No Conjugation Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio. A common starting point is to use a slight excess (1.05 to 1.5-fold) of the tetrazine-containing molecule.
Degradation of Reagents: Although generally stable, improper storage or handling can degrade the TCO or tetrazine moieties.- Ensure reagents are stored correctly, typically at -20°C and protected from light and moisture.
Steric Hindrance: Large molecules conjugated near the TCO or tetrazine groups may physically block them from reacting.- The PEG2 spacer on this compound helps to minimize steric hindrance, but if the issue persists, consider using a linker with a longer PEG chain.
Precipitation of Reactants: One or more of the components may be precipitating out of the reaction buffer.- The PEG linker enhances water solubility. If precipitation occurs, consider adding a small percentage of a compatible organic co-solvent like DMSO or DMF.

Experimental Protocols & Visualizations

Protocol 1: Two-Step Conjugation to a Protein via Amine Reaction

This protocol describes labeling a protein's primary amines (e.g., lysine residues) with this compound via an activated NHS ester intermediate.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: Amine-free buffer, e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Amine-free buffer, e.g., PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Desalting columns

Methodology:

  • Protein Preparation: Dissolve or exchange the protein into the Activation Buffer at 1-5 mg/mL.

  • Carboxyl Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess EDC/Sulfo-NHS by passing the solution through a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.4).

  • Linker Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound stock solution to the activated protein. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with the desired buffer (e.g., PBS) for the next step. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Buffer Exchange cluster_2 Step 3: Ligation with Linker cluster_3 Step 4: Final Purification Protein Protein in Activation Buffer (pH 6.0) Add_EDC_NHS Add EDC and Sulfo-NHS Protein->Add_EDC_NHS Activated_Protein Activated Protein (NHS Ester) Add_EDC_NHS->Activated_Protein Buffer_Exchange Desalting Column (elute with PBS, pH 7.4) Activated_Protein->Buffer_Exchange Remove excess reagents Add_Linker Add this compound (in DMSO) Buffer_Exchange->Add_Linker TCO_Protein TCO-Labeled Protein Add_Linker->TCO_Protein Final_Purification Desalting Column TCO_Protein->Final_Purification Remove excess linker Ready_Product Ready for Tetrazine Ligation Final_Purification->Ready_Product

Workflow for labeling a protein with this compound.
Protocol 2: TCO-Tetrazine Click Reaction

This protocol outlines the reaction between a TCO-labeled molecule (from Protocol 1, for instance) and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 7.4

Methodology:

  • Preparation: Ensure both the TCO-labeled and tetrazine-labeled molecules are in the Reaction Buffer.

  • Stoichiometry: Determine the volumes of each solution needed. It is common to use a slight molar excess (1.1 to 2.0-fold) of the more abundant or less critical reagent to drive the reaction to completion.

  • Conjugation: Mix the TCO-containing sample with the tetrazine-containing sample.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. Alternatively, incubate for 2 hours at 4°C.

  • Purification (Optional): If necessary, purify the final conjugate from any unreacted starting material using a suitable method like size-exclusion chromatography.

G cluster_0 Troubleshooting Logic Start Low Conjugation Yield? Reaction_Type Which Reaction? Start->Reaction_Type Check_pH Is Buffer Amine-Free and pH 7.2-8.5? Check_Reagents Are Reagents Freshly Prepared/Stored Correctly? Check_pH->Check_Reagents Yes Sol_Buffer Solution: Use Amine-Free Buffer (e.g., PBS) Check_pH->Sol_Buffer No Check_Stoichiometry Is Stoichiometry Optimized (1:1.5)? Check_Stoichiometry->Check_Reagents Yes Sol_Stoichiometry Solution: Titrate Molar Ratio of Reactants Check_Stoichiometry->Sol_Stoichiometry No Sol_Reagents Solution: Use Fresh Reagents, Store at -20°C Check_Reagents->Sol_Reagents No Reaction_Type->Check_pH Amine-NHS Ester Reaction_Type->Check_Stoichiometry TCO-Tetrazine

Troubleshooting logic for low conjugation yield.

References

Side reactions of (S)-Tco-peg2-NH2 and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with (S)-Tco-peg2-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains a strained trans-cyclooctene (TCO) group, a two-unit polyethylene glycol (PEG) spacer, and a primary amine (-NH2) group. The TCO moiety is highly reactive towards tetrazine-functionalized molecules in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is very fast and specific, allowing for the efficient conjugation of molecules in complex biological environments without the need for a catalyst. The primary amine allows for the conjugation of this compound to molecules containing amine-reactive groups, such as NHS esters.

Q2: What are the primary side reactions associated with the TCO group in this compound?

The main side reaction of the TCO group is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization deactivates the molecule for the desired IEDDA reaction with tetrazines. This process can be accelerated by the presence of thiols (like DTT or glutathione), copper-containing serum proteins, and thiamine degradation products found in some cell culture media.[2] Highly strained TCO derivatives, while more reactive in the desired click reaction, can also be more prone to isomerization.[3][4]

Q3: Are there any known side reactions involving the PEG linker?

The polyethylene glycol (PEG) linker in this compound is generally considered stable and biocompatible under typical experimental conditions for bioconjugation. Its primary role is to enhance the aqueous solubility and reduce aggregation of the conjugate. There are no common side reactions reported for the PEG linker itself during standard bioconjugation procedures.

Q4: What are the potential side reactions of the primary amine group?

The primary amine (-NH2) of this compound can participate in several side reactions, depending on the experimental conditions and the presence of other reactive species. A common competing reaction, when targeting the amine with an N-hydroxysuccinimide (NHS) ester, is the hydrolysis of the NHS ester, which is more prevalent at higher pH. Additionally, primary amines can react with components of common laboratory buffers, such as Tris, which should be avoided during the conjugation step. Aldehydes and ketones present as contaminants (e.g., residual acetone on glassware) can also react with the primary amine.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield in TCO-Tetrazine Ligation
Possible Cause Recommended Solution(s)
Isomerization of TCO to CCO - Avoid Thiol-Containing Reagents: If possible, avoid using thiol-based reducing agents like DTT. If their use is necessary, remove them completely using a desalting column before adding the TCO-containing molecule. Consider using a non-thiol reducing agent like TCEP. - Degas Solutions: To prevent oxidation-related side products, degas the reaction buffer. - Work in Low-Light Conditions: Protect the TCO reagent from excessive light exposure. - Control pH: Maintain a neutral to slightly basic pH (6.5-7.5) for the ligation reaction.
Degradation of Tetrazine - Use Fresh Reagents: Prepare tetrazine solutions fresh before use. Tetrazines can degrade in aqueous media, especially at basic pH. - Optimize pH: While the TCO-tetrazine reaction is generally pH-insensitive, extreme pH values can affect the stability of the tetrazine.
Incorrect Stoichiometry - Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of the tetrazine-containing molecule can help drive the reaction to completion.
Steric Hindrance - Consider Linker Length: If conjugating large biomolecules, steric hindrance around the TCO or tetrazine can slow the reaction. Using a longer PEG linker may be beneficial.
Problem 2: Low Yield When Labeling a Molecule with this compound via its Amine Group
Possible Cause Recommended Solution(s)
Hydrolysis of NHS ester - Optimize pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5. At higher pH, the rate of hydrolysis increases significantly. - Use Fresh Reagents: Prepare NHS ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.
Presence of Amine-Containing Buffers - Use Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction. Suitable buffers include phosphate, borate, or carbonate buffers.
Low Concentration of Reactants - Increase Concentration: The competing hydrolysis reaction of the NHS ester is less significant at higher concentrations of the amine-containing molecule.

Quantitative Data

Table 1: Stability of TCO Derivatives Under Various Conditions

TCO DerivativeConditionHalf-life / IsomerizationReference
s-TCO30 mM mercaptoethanol, pH 7.4Prone to isomerization
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours
TCO-mAb conjugateIn vivo (serum)25% deactivation in 24 hours
TCO50% fresh mouse serum, 37°CAlmost complete conversion to cis-isomer within 7 hours
a-TCOD2O-PBS, pD 7.4, room temp.90% stable after 24 hours
a-TCOD2O-PBS with 25 mM mercaptoethanol49% remained after 20 hours

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSolventRate Constant (M⁻¹s⁻¹)Reference
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazineWater366,000 ± 15,000
s-TCO3,6-diphenyl-s-tetrazineMeOH3,100
a-TCO3,6-dipyridyl-s-tetrazinyl succinamic acid95:5 PBS:MeOH150,000 ± 8,000
TCO-mAb conjugate¹¹¹In-labeled-TzPBS, 37°C13,000 ± 80

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation

  • Prepare Reactants: Dissolve the this compound-conjugated molecule and the tetrazine-functionalized molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

  • Reaction Setup: Mix the TCO- and tetrazine-containing solutions. A slight molar excess of the tetrazine reagent (1.05 to 1.5-fold) is often recommended.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive partners, the incubation time can be extended or the temperature can be slightly elevated (e.g., 37°C).

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's absorbance at around 520 nm.

  • Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted starting materials.

Protocol 2: Labeling a Protein with this compound via an NHS Ester

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.0).

  • Prepare Reagents: Allow the NHS ester of the molecule to be conjugated to this compound and the this compound to equilibrate to room temperature. Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add the desired molar excess of the NHS ester to the this compound solution. Then, add this mixture to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagents by desalting or dialysis.

Visualizations

TCO_Side_Reaction TCO This compound (Active) Conjugate Desired Conjugate TCO->Conjugate IEDDA Reaction CCO cis-cyclooctene (Inactive) TCO->CCO Isomerization Tetrazine Tetrazine Tetrazine->Conjugate Thiols Thiols (e.g., DTT) Thiols->TCO catalyzes Copper Cu-proteins Copper->TCO catalyzes Amine_Side_Reaction Amine This compound Amide_Bond Stable Amide Bond Amine->Amide_Bond Desired Reaction Amine_Tris_Reaction Reaction with Buffer Amine->Amine_Tris_Reaction Side Reaction NHS_Ester NHS Ester NHS_Ester->Amide_Bond Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis Water Water (High pH) Water->NHS_Ester Tris Tris Buffer Tris->Amine_Tris_Reaction Troubleshooting_Workflow Start Low Conjugation Yield Check_TCO Check TCO Stability Start->Check_TCO Check_Tetrazine Check Tetrazine Stability Check_TCO->Check_Tetrazine Stable Solution_TCO Remove Thiols, Degas Buffers, Protect from Light Check_TCO->Solution_TCO Unstable Check_Stoichiometry Check Stoichiometry Check_Tetrazine->Check_Stoichiometry Stable Solution_Tetrazine Use Fresh Tetrazine Solution Check_Tetrazine->Solution_Tetrazine Degraded Solution_Stoichiometry Optimize Molar Ratio (Slight Excess of Tetrazine) Check_Stoichiometry->Solution_Stoichiometry Suboptimal End Successful Conjugation Check_Stoichiometry->End Optimal Solution_TCO->End Solution_Tetrazine->End Solution_Stoichiometry->End

References

Technical Support Center: Purification of (S)-Tco-peg2-NH2 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (S)-Tco-peg2-NH2 labeled conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biomolecules labeled with this compound.

ProblemPossible CauseSuggested Solution
Low Yield of Purified Conjugate Inefficient Labeling Reaction: The initial conjugation of this compound to your biomolecule may be incomplete.- Optimize the molar excess of the this compound reagent during the labeling reaction. A 10- to 20-fold molar excess is a common starting point for NHS ester reactions.[1]- Ensure the protein concentration is between 1-5 mg/mL for efficient labeling.[2]- Confirm that the buffer used for the labeling reaction is free of primary amines (e.g., Tris, glycine) which can compete with the desired reaction. Use a buffer like 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[2]
Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), especially during prolonged storage or exposure to certain conditions.[3]- Use the labeled conjugate in the subsequent tetrazine ligation reaction as soon as possible after purification.[1]- For long-term storage of the purified conjugate, store at -80°C and avoid repeated freeze-thaw cycles.
Steric Hindrance: The TCO group may be attached to a site on the biomolecule that is not easily accessible for the subsequent reaction or purification step.- If possible, consider engineering a specific labeling site in a more accessible region of the protein.- The PEG spacer in this compound is designed to minimize steric hindrance, but longer PEG chains may be necessary for some proteins.
Difficulty Removing Excess (Unreacted) Labeling Reagent Similar Size of Biomolecule and Reagent: For smaller proteins or peptides, the size difference between the labeled conjugate and the free this compound may be insufficient for effective separation by size exclusion chromatography.- Utilize a desalting spin column with an appropriate molecular weight cutoff (MWCO).- Perform dialysis using a membrane with a suitable MWCO.
Non-specific Binding to Purification Column: The hydrophobic nature of the TCO group can lead to interactions with chromatography resins.- For affinity chromatography (e.g., His-tag), consider adding a non-ionic detergent to the wash buffers to reduce non-specific binding.
Heterogeneity of the Labeled Product Multiple Labeling Sites: Labeling of multiple sites on the biomolecule (e.g., several lysine residues) can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs), leading to broad peaks or smears in chromatography.- Optimize the labeling reaction to favor mono-labeling by reducing the molar excess of the this compound reagent.- Employ high-resolution purification techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) to separate different labeled species.
Purified Conjugate is Not Reactive in Subsequent Click Chemistry Steps "Masked" TCO Groups: The hydrophobic TCO group might get buried within the structure of the protein, rendering it inaccessible for reaction with a tetrazine-modified molecule.- The hydrophilic PEG2 spacer in this compound helps to mitigate this effect.- If this is suspected, using a linker with a longer PEG chain could improve the accessibility of the TCO group.
Degradation of TCO Reagent: Improper storage or handling of the this compound reagent can lead to its degradation.- Allow the reagent to equilibrate to room temperature before opening to prevent condensation.- Prepare solutions in anhydrous, high-quality solvents like DMSO or DMF immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound labeled conjugates?

A1: The most common and effective purification techniques are Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Affinity Chromatography. The choice of method depends on the size and properties of the biomolecule, the nature of the conjugate, and the desired level of purity.

Q2: How do I choose the best purification method for my specific conjugate?

A2:

  • Size Exclusion Chromatography (SEC) is ideal for removing excess, unreacted this compound and for separating monomeric conjugates from aggregates, especially for larger biomolecules like antibodies. It is a gentle method that preserves the biological activity of the protein.

  • Reversed-Phase HPLC (RP-HPLC) offers high-resolution separation and is well-suited for purifying peptides and smaller proteins. It separates molecules based on their hydrophobicity.

  • Affinity Chromatography can be a highly specific method if a suitable affinity tag is present on the biomolecule (e.g., His-tag, Protein A/G for antibodies). It can also be designed to target the TCO-label itself.

Q3: Can I use standard protein purification techniques like ion-exchange chromatography (IEX) after labeling?

A3: Yes, standard techniques like IEX can be used. However, be aware that the addition of the this compound linker may slightly alter the surface charge of your biomolecule, which could affect its binding and elution profile.

Q4: How can I quantify the number of this compound molecules conjugated to my protein (the degree of labeling)?

A4: The degree of labeling can be determined using techniques like Mass Spectrometry (MALDI-TOF or LC-MS) to measure the mass difference between the unlabeled and labeled protein. UV-Vis spectroscopy can also be used if the TCO-linker contains a chromophore, though this is less common for this compound itself.

Q5: What is the expected stability of the purified this compound labeled conjugate?

A5: The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO). Therefore, it is recommended to use the purified conjugate in the subsequent tetrazine ligation reaction as soon as possible. For storage, flash-freeze the purified conjugate in an appropriate buffer and store at -80°C. Avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table provides a representative comparison of common purification techniques for a model antibody-TCO conjugate. Actual results may vary depending on the specific biomolecule, linker, and experimental conditions.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) >95% (monomer)80-95%Gentle, preserves protein activity; effective for aggregate removal.Lower resolution for species of similar size; not ideal for separating different DARs.
Reversed-Phase HPLC (RP-HPLC) >98%60-80%High resolution, excellent for purity assessment.Can use harsh organic solvents that may denature some proteins.
Hydrophobic Interaction Chromatography (HIC) >95%70-90%Good for separating species with different DARs.Can be more complex to develop the method.
Affinity Chromatography >99%85-98%Highly specific, can result in very high purity in a single step.Requires a specific affinity tag or ligand; can be expensive.

Experimental Protocols

Protocol 1: Purification of a TCO-labeled Antibody using Size Exclusion Chromatography (SEC)

This protocol is designed to remove unreacted this compound and to separate monomeric antibody conjugates from aggregates.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your antibody (e.g., for an IgG, a column suitable for 10-500 kDa).

    • Equilibrate the SEC column with at least two column volumes of your desired storage buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Sample Preparation:

    • After the labeling reaction, centrifuge the sample to remove any precipitated material.

    • Filter the sample through a 0.22 µm filter.

  • Chromatography:

    • Inject the sample onto the equilibrated SEC column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.

    • Elute the sample isocratically with the equilibration buffer at a flow rate recommended by the column manufacturer.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the monomeric antibody peak. Aggregates will elute first, followed by the monomer, and then smaller molecules like the unreacted linker.

    • Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and successful conjugation.

Protocol 2: Purification of a TCO-labeled Peptide using Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the high-resolution purification of smaller biomolecules like peptides.

  • Column and Mobile Phase Preparation:

    • Use a C18 reversed-phase column suitable for peptide separations.

    • Prepare Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Degas the mobile phases.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Dissolve the crude labeled peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient will need to be determined empirically.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak of the labeled peptide.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualizations

experimental_workflow cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (e.g., Antibody, Peptide) reaction Conjugation Reaction biomolecule->reaction linker This compound linker->reaction labeled_conjugate Crude Labeled Conjugate reaction->labeled_conjugate sec Size Exclusion Chromatography (SEC) labeled_conjugate->sec Large Biomolecules rphplc Reversed-Phase HPLC (RP-HPLC) labeled_conjugate->rphplc Peptides/Small Proteins affinity Affinity Chromatography labeled_conjugate->affinity Tagged Biomolecules pure_conjugate Purified Conjugate sec->pure_conjugate rphplc->pure_conjugate affinity->pure_conjugate sds_page SDS-PAGE pure_conjugate->sds_page mass_spec Mass Spectrometry pure_conjugate->mass_spec hplc_analysis Analytical HPLC pure_conjugate->hplc_analysis

Caption: Experimental workflow for labeling and purification.

troubleshooting_workflow start Low Yield of Purified Conjugate check_labeling Check Labeling Efficiency start->check_labeling check_purification Review Purification Step start->check_purification optimize_reaction Optimize Labeling Reaction: - Molar excess of linker - Buffer composition - Protein concentration check_labeling->optimize_reaction Low check_tco_stability Assess TCO Stability: - Use freshly labeled conjugate - Proper storage check_labeling->check_tco_stability OK review_sec SEC Issues: - Column overloading? - Incorrect fractionation range? check_purification->review_sec review_rphplc RP-HPLC Issues: - Protein precipitation? - Suboptimal gradient? check_purification->review_rphplc review_affinity Affinity Issues: - Incomplete binding or elution? check_purification->review_affinity solution Improved Yield optimize_reaction->solution check_tco_stability->solution review_sec->solution review_rphplc->solution review_affinity->solution

Caption: Troubleshooting logic for low purification yield.

References

Technical Support Center: Enhancing Reaction Kinetics of (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing (S)-Tco-peg2-NH2 in bioorthogonal ligation experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to a target molecule and the subsequent ligation with a tetrazine-modified molecule.

IssuePotential CauseRecommended Solution
Slow or Incomplete Reaction Low Reactivity of Tetrazine/TCO Pair: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones. Strained TCOs (sTCO) exhibit faster kinetics.[1]- Select a more reactive tetrazine partner. - Consider using a more strained TCO derivative if compatible with your experimental design.
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial.[2]
Degradation of Reactants: TCOs can be sensitive to thiols and low pH.[1] Tetrazines can degrade in aqueous media, especially those with electron-withdrawing groups.[1]- Ensure reactants have been stored properly under an inert atmosphere and protected from light. - Prepare stock solutions fresh and avoid prolonged storage in aqueous buffers.
Steric Hindrance: Bulky groups near the reactive moieties can impede the reaction.- The PEG2 linker on this compound helps to minimize steric hindrance.[3] If issues persist, consider a longer PEG linker.
Low Labeling Efficiency with this compound Hydrolysis of Activating Agent (e.g., NHS ester): If activating a carboxyl group on your target molecule with an NHS ester for reaction with the amine of this compound, the NHS ester can hydrolyze.- Allow NHS ester reagents to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
Suboptimal pH for Amine Coupling: The reaction of the amine on this compound with an activated carboxyl group (like an NHS ester) is pH-dependent.- Perform the labeling reaction in an amine-free buffer at a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with this compound for the activated carboxyl group.- Use an amine-free buffer for the conjugation step.
Precipitation of Reactants or Product Poor Solubility: One or more components of the reaction may have limited solubility in the reaction buffer.- The PEG2 linker on this compound enhances aqueous solubility. - If precipitation occurs, consider adding a small percentage of an organic co-solvent like DMSO, ensuring it is compatible with your biological system.

Frequently Asked Questions (FAQs)

Q1: How fast is the TCO-tetrazine reaction?

A1: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹. A typical rate constant for a TCO-tetrazine reaction is around 2000 M⁻¹s⁻¹ in a 9:1 methanol/water mixture.

Q2: What factors influence the speed of the TCO-tetrazine reaction?

A2: The reaction kinetics are primarily influenced by:

  • Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.

  • Ring Strain: Higher ring strain in the TCO molecule leads to significantly faster kinetics.

  • Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster.

  • Solvent: While the reaction works in a variety of organic and aqueous solvents, the specific solvent can influence the reaction rate.

Q3: At what pH should I perform the TCO-tetrazine ligation?

A3: The TCO-tetrazine ligation itself is generally tolerant of a wide pH range, typically from pH 6 to 9. However, the initial step of conjugating this compound to a molecule with an activated carboxyl group should be performed at a pH of 7.2-9.0.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the TCO-tetrazine reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic pink color of the tetrazine, which corresponds to its absorbance peak (typically around 520-550 nm). For more quantitative analysis, HPLC or LC-MS can be used to track the consumption of reactants and the formation of the product.

Q5: What is the purpose of the PEG2 linker in this compound?

A5: The polyethylene glycol (PEG) linker enhances the water-solubility of the molecule, which is beneficial for reactions in aqueous buffers. It also provides a flexible spacer that can help to reduce steric hindrance between the conjugated molecules.

Q6: How should I store this compound?

A6: TCO reagents should be stored at -20°C under an inert atmosphere and protected from light to prevent degradation. It is recommended to follow the storage conditions on the product's certificate of analysis.

Data Presentation

TCO-Tetrazine Reaction Kinetics

The rate of the inverse-electron-demand Diels-Alder (iEDDA) reaction is highly dependent on the specific structures of the tetrazine and TCO derivatives used.

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO3,6-di-(2-pyridyl)-s-tetrazineMethanol/Water (9:1)25~2000
TCO derivativesMethyl-substituted tetrazinesAqueous MediaNot Specified~1000
TCO derivativesHydrogen-substituted tetrazinesAqueous MediaNot Specifiedup to 30,000
sTCO (strained)di-2-pyridyl-s-tetrazine analogWaterNot Specified3.3 x 10⁶

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., Protein) via EDC/NHS Chemistry

This protocol describes the general procedure for labeling a molecule containing a carboxyl group with this compound.

Materials:

  • Carboxyl-containing molecule (e.g., protein)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 0.1 M Phosphate Buffer, pH 7.2-7.5 for conjugation)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Buffer Exchange: Dissolve or buffer exchange your carboxyl-containing molecule into an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of NHS in the activation buffer.

    • Add a 50- to 100-fold molar excess of EDC and NHS to your molecule solution.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation with this compound:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Add the desired molar excess of the this compound solution to your activated molecule solution. A 20- to 50-fold molar excess is a common starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess this compound by size-exclusion chromatography or dialysis.

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the general procedure for conjugating a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Reactants: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.

  • Reactant Calculation: Determine the volumes of each protein solution needed to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is a good starting point.

  • Conjugation Reaction:

    • Mix the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Purify the resulting conjugate to remove any unreacted starting material using size-exclusion chromatography.

  • Storage: Store the final conjugate at 4°C until further use.

Visualizations

Experimental Workflow: Protein Labeling and Ligation

G cluster_0 Step 1: Protein Activation and TCO Labeling cluster_1 Step 2: TCO-Tetrazine Ligation Protein Protein with Carboxyl Group EDC_NHS EDC/NHS Activation (pH 6.0) Protein->EDC_NHS Add Activated_Protein Activated Protein (NHS Ester) EDC_NHS->Activated_Protein Forms TCO_NH2 This compound Activated_Protein->TCO_NH2 Reacts with (pH 7.2-7.5) TCO_Protein TCO-Labeled Protein TCO_NH2->TCO_Protein Tetrazine_Protein Tetrazine-Labeled Protein TCO_Protein->Tetrazine_Protein Mix with Conjugate Protein-Protein Conjugate Tetrazine_Protein->Conjugate Forms

Caption: Workflow for labeling a protein with this compound and subsequent TCO-tetrazine ligation.

Signaling Pathway Application: Pretargeted Cell Surface Labeling

G cluster_0 Pretargeting Phase cluster_1 Ligation & Imaging Phase Antibody Antibody-TCO Conjugate Cell_Receptor Cell Surface Receptor Antibody->Cell_Receptor Binds to Tetrazine_Probe Tetrazine-Fluorophore Probe Antibody->Tetrazine_Probe Clicks with Cell Target Cell Cell_Receptor->Cell Labeled_Cell Labeled Target Cell Tetrazine_Probe->Labeled_Cell Imaging Fluorescence Imaging Labeled_Cell->Imaging

Caption: Pretargeted cell surface labeling using TCO-antibody conjugates and tetrazine probes.

References

Validation & Comparative

Validating (S)-Tco-peg2-NH2 Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The covalent attachment of linker molecules, such as (S)-Tco-peg2-NH2, to biomolecules like antibodies or proteins requires rigorous analytical characterization to ensure the desired stoichiometry and functionality of the final conjugate. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for validating the successful conjugation of this compound, supported by representative experimental data and detailed protocols.

The this compound linker is a valuable tool in bioconjugation, featuring a trans-cyclooctene (TCO) group for bioorthogonal click chemistry reactions and a primary amine for initial conjugation to a biomolecule. The inclusion of a short polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. Confirmation of the successful conjugation and characterization of the resulting conjugate's purity and homogeneity are paramount for its intended application.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands as the definitive method for validating bioconjugation by providing a direct and precise measurement of the molecular weight of the conjugate. The addition of each this compound linker results in a predictable mass increase, allowing for the determination of the degree of labeling (DOL), also known as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).

Two primary MS techniques are employed for this purpose:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for the analysis of large biomolecules and provides a rapid determination of the molecular weight of the intact conjugate. By comparing the mass spectrum of the unconjugated biomolecule to that of the conjugate, the number of attached linkers can be calculated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of different conjugated species prior to mass analysis. This is particularly useful for complex mixtures and can provide information on the distribution of linker molecules on the biomolecule. High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, can provide highly accurate mass measurements.

Expected Mass Shift:

The molecular weight of this compound is 300.39 g/mol . Therefore, the conjugation of one molecule of this compound to a biomolecule will result in a mass increase of approximately 300.39 Da.

Alternative Validation Techniques

While mass spectrometry provides the most definitive validation, other techniques offer complementary information and can be used for routine analysis and quality control.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC): Chromatographic techniques are powerful for assessing the purity and homogeneity of the conjugate.

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Successful conjugation will result in an increase in the apparent molecular size, leading to an earlier elution time compared to the unconjugated biomolecule. SEC is also effective in detecting and quantifying aggregation.

    • Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. The addition of the TCO-PEG linker can alter the hydrophobicity of the biomolecule, which can be detected as a shift in the retention time.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This widely used technique separates proteins based on their molecular weight. Conjugation with this compound will increase the molecular weight of the protein, resulting in a noticeable upward shift of the protein band on the gel compared to the unconjugated control.

Performance Comparison of Validation Techniques

FeatureMass Spectrometry (MALDI-TOF, LC-MS)HPLC/UPLC (SEC, RPC)SDS-PAGE
Primary Information Precise mass measurement, degree of labeling (DOL)Purity, aggregation, hydrophobicity changesApparent molecular weight shift
Quantitative Capability Highly quantitative for DOLQuantitative for purity and aggregationSemi-quantitative
Resolution High to very highHighLow to moderate
Throughput ModerateHighHigh
Cost (Instrument) HighModerateLow
Sample Requirement Low (µg range)Low (µg range)Low (µg range)

Experimental Workflows and Protocols

experimental_workflows cluster_conjugation Bioconjugation cluster_validation Validation biomolecule Biomolecule (e.g., Antibody) linker This compound reaction Conjugation Reaction purification Purification (e.g., SEC) conjugate Purified Conjugate ms Mass Spectrometry (MALDI-TOF / LC-MS) hplc HPLC/UPLC (SEC / RPC) sds_page SDS-PAGE

Mass Spectrometry (MALDI-TOF) Protocol
  • Sample Preparation: Mix the purified conjugate (1-10 pmol) with a suitable MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear mode.

  • Data Analysis: Determine the average molecular weight of the unconjugated and conjugated biomolecule. Calculate the degree of labeling (DOL) by dividing the mass difference by the molecular weight of the this compound linker (300.39 Da).

HPLC/UPLC (SEC) Protocol
  • System Preparation: Equilibrate a size-exclusion column suitable for the molecular weight of the biomolecule with a compatible mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject 10-20 µg of the unconjugated biomolecule and the purified conjugate in separate runs.

  • Chromatography: Run the separation under isocratic flow conditions.

  • Data Analysis: Compare the chromatograms of the unconjugated and conjugated samples. A shift to an earlier retention time for the conjugate indicates successful conjugation. Integrate the peak areas to assess purity and the presence of aggregates.

SDS-PAGE Protocol
  • Sample Preparation: Mix the unconjugated biomolecule and the purified conjugate with Laemmli sample buffer. For non-reducing conditions, omit the reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain to visualize the protein bands.

  • Analysis: Compare the migration of the conjugated sample to the unconjugated control. An upward band shift for the conjugate confirms an increase in molecular weight due to conjugation.

logical_relationship start Start: Need to Validate Conjugation q1 Need precise DOL? start->q1 ms Use Mass Spectrometry (MALDI-TOF / LC-MS) q1->ms Yes q2 Need purity/aggregation data? q1->q2 No ms->q2 hplc Use HPLC/UPLC (SEC) q2->hplc Yes q3 Need quick qualitative check? q2->q3 No hplc->q3 sds_page Use SDS-PAGE q3->sds_page Yes end End: Comprehensive Validation q3->end No sds_page->end

Conclusion

Validating the conjugation of this compound is a critical quality control step in the development of bioconjugates. Mass spectrometry is the most powerful and definitive method for this purpose, providing precise mass determination and allowing for accurate calculation of the degree of labeling.[1] However, a multi-faceted approach that includes complementary techniques such as HPLC/UPLC and SDS-PAGE will provide the most comprehensive characterization of the conjugate. HPLC is invaluable for assessing purity and detecting aggregation, while SDS-PAGE offers a rapid and simple visual confirmation of successful conjugation. The choice of analytical method will ultimately depend on the specific information required, available instrumentation, and the stage of development of the bioconjugate.

References

Comparing (S)-Tco-peg2-NH2 to other TCO linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of (S)-Tco-peg2-NH2 with Other TCO Linkers for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal linker is a critical step in the design of novel bioconjugates, including antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a premier click chemistry reaction, prized for its exceptionally fast kinetics and biocompatibility.[1] This guide provides a detailed comparison of this compound with other commonly used TCO linkers, focusing on their reactivity, stability, and structural differences.

Structural Overview

This compound is a TCO linker featuring a short polyethylene glycol (PEG) spacer (two ethylene glycol units) and a terminal amine functional group. The PEG spacer is intended to enhance hydrophilicity and potentially improve the in vivo pharmacokinetic properties of the resulting bioconjugate.[2][3] The amine handle allows for straightforward conjugation to biomolecules via activated esters or other amine-reactive functionalities. The "(S)" designation refers to the stereochemistry at the carbon atom of the TCO ring where the PEG linker is attached.

Reactivity Comparison

The reactivity of TCO linkers in the IEDDA reaction with tetrazines is a key performance indicator. This reactivity is significantly influenced by the conformation of the TCO ring and the nature of its substituents. Generally, TCOs that are forced into a more strained 'half-chair' conformation exhibit faster reaction rates than those in the more stable 'crown' conformation.[1]

The stereochemistry of the substituent on the TCO ring also plays a crucial role, with axial isomers typically demonstrating higher reactivity than their equatorial counterparts.[4] Highly strained TCO derivatives, such as s-TCO (cyclopropane-fused) and d-TCO (dioxolane-fused), have been developed to achieve exceptionally fast ligation rates, often orders of magnitude higher than the parent TCO.

Table 1: Comparison of Second-Order Rate Constants for Various TCO Linkers with Tetrazine Derivatives

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000Increased reactivity due to steric effects.
cis-Dioxolane-fused trans-cyclooctened-TCO~366,000High reactivity and improved stability.
Conformationally strained trans-cyclooctenes-TCOCan exceed 10⁶ with reactive tetrazinesAmong the most reactive TCOs reported.
This compound-Data not available, but expected to be in the range of standard TCOs.PEGylated for improved hydrophilicity.

Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature.

Stability Considerations

A critical factor for in vivo applications is the stability of the TCO linker. TCOs can undergo isomerization from the reactive trans-isomer to the unreactive cis-isomer, a process that can be accelerated by the presence of thiols or certain metal ions. This isomerization can lead to a loss of reactivity and failure of the bioconjugation in a biological environment.

Highly reactive TCOs, such as s-TCO, can exhibit lower stability as a trade-off for their rapid kinetics. In contrast, derivatives like d-TCO have been designed to offer both high reactivity and enhanced stability. PEGylation, as seen in this compound, can improve the stability of bioconjugates by increasing their solubility and shielding them from enzymatic degradation.

Experimental Protocols

Protocol for Determining TCO-Tetrazine Reaction Kinetics

Method: Stopped-Flow UV-Vis Spectrophotometry

This technique is suitable for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products, such as the disappearance of the characteristic tetrazine absorbance around 520 nm.

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO linker and the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Dilute to Working Concentrations: Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to concentrations appropriate for the stopped-flow instrument. Typically, a pseudo-first-order condition is established by using a significant excess of the TCO linker.

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction and Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the instrument's mixing chamber and immediately begin monitoring the decrease in absorbance at the tetrazine's λmax.

  • Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Protocol for Assessing TCO Linker Stability in Biological Media

Method: HPLC Analysis

This protocol allows for the quantification of the remaining active TCO linker over time when incubated in a biologically relevant medium such as plasma.

Procedure:

  • Prepare Solutions: Prepare a stock solution of the TCO linker in a suitable solvent (e.g., DMSO).

  • Incubation: Add the TCO linker stock solution to the biological medium (e.g., human plasma) to a final concentration of interest. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.

  • Sample Preparation: Immediately quench any enzymatic activity and precipitate proteins by adding a threefold excess of cold acetonitrile. Centrifuge the sample to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring at a wavelength where the TCO linker absorbs.

  • Data Analysis: Quantify the peak area of the TCO linker at each time point. The decrease in peak area over time reflects the degradation or isomerization of the linker. The half-life of the linker in the medium can be calculated from these data.

Visualizations

G General Workflow for TCO-based Bioconjugation cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Bioorthogonal Ligation Biomolecule Biomolecule (e.g., Antibody) Conjugation_Step Amine-reactive coupling Biomolecule->Conjugation_Step TCO_Linker This compound TCO_Linker->Conjugation_Step Purification Purification (e.g., SEC) Conjugation_Step->Purification Characterization Characterization (e.g., Mass Spec) Purification->Characterization Ligation IEDDA Click Reaction Characterization->Ligation Tetrazine_Probe Tetrazine Probe (e.g., Drug, Fluorophore) Tetrazine_Probe->Ligation

Caption: General workflow for bioconjugation using this compound.

G Structural Comparison of TCO Linkers TCO_peg2_NH2 This compound PEG Spacer Amine Handle s_TCO s-TCO Cyclopropane Fusion High Strain d_TCO d-TCO Dioxolane Fusion High Reactivity & Stability axial_TCO axial-TCO Axial Substituent High Reactivity

Caption: Key structural features of different TCO linkers.

Conclusion

This compound represents a versatile TCO linker that balances the high reactivity of the TCO core with the favorable physicochemical properties imparted by the PEG spacer. While highly strained linkers like s-TCO and d-TCO offer superior reaction kinetics for applications where speed is paramount, the stability and hydrophilicity of a PEGylated linker like this compound make it a strong candidate for in vivo applications where long circulation times and low non-specific binding are critical. The choice of the optimal TCO linker will ultimately depend on the specific requirements of the intended application, including the desired reaction rate, the stability requirements of the biological system, and the nature of the biomolecule and payload to be conjugated.

References

A Head-to-Head Comparison: (S)-Tco-peg2-NH2 for Biomolecule Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to label and characterize biomolecules, the choice of conjugation chemistry is critical. This guide provides an in-depth comparison of (S)-Tco-peg2-NH2, a trans-cyclooctene (TCO)-containing linker, with other common bioorthogonal labeling reagents. We present supporting experimental data, detailed protocols, and visualizations to facilitate an informed decision for your specific research needs.

This compound is a bifunctional linker that leverages the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine (Tz). This "click chemistry" reaction is renowned for its exceptionally fast kinetics and high specificity, making it a powerful tool for labeling proteins, antibodies, and other biomolecules.[1] The primary amine group on the PEG linker allows for initial conjugation to a biomolecule of interest, while the TCO moiety provides a bioorthogonal handle for subsequent reaction with a tetrazine-modified probe.

Performance Comparison of Bioorthogonal Labeling Chemistries

The selection of a bioorthogonal labeling strategy hinges on several key performance metrics, including reaction kinetics, stability of the resulting linkage, and the potential impact on the labeled biomolecule's function. The TCO-tetrazine ligation consistently demonstrates superior performance in terms of reaction speed compared to other popular click chemistry reactions.

FeatureTCO-Tetrazine LigationStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactive Groups trans-cyclooctene (TCO) + TetrazineDibenzocyclooctyne (DBCO) + AzideTerminal Alkyne + Azide
**Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **10³ - 10⁶[1]~10⁻¹ - 10¹10² - 10³
Catalyst Required NoNoYes (Copper(I))
Biocompatibility ExcellentExcellentPotential cytotoxicity from copper catalyst
Linkage Stability HighHighHigh

Table 1: Quantitative Comparison of Common Bioorthogonal Labeling Chemistries. The TCO-tetrazine ligation exhibits significantly faster reaction kinetics compared to SPAAC and CuAAC, enabling efficient labeling at low biomolecule concentrations.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Protein with this compound and a Tetrazine-Fluorophore

This protocol describes the conjugation of a protein with this compound via its amine group, followed by the bioorthogonal reaction with a tetrazine-labeled fluorescent dye.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Tetrazine-fluorophore conjugate

  • Anhydrous DMSO

  • Spin desalting columns

Procedure:

Step 1: Activation of Protein Carboxyl Groups and Conjugation with this compound

  • Dissolve the protein of interest in amine-free buffer to a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Activate the carboxyl groups on the protein by adding a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Add a 20-fold molar excess of the this compound solution to the activated protein solution.

  • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Remove excess, unreacted this compound and byproducts using a spin desalting column.

Step 2: TCO-Tetrazine Ligation

  • Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

  • Add a 5-fold molar excess of the tetrazine-fluorophore solution to the TCO-labeled protein.

  • Incubate the reaction for 30 minutes at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.

  • The fluorescently labeled protein is now ready for downstream applications. If necessary, purify the conjugate from excess tetrazine-fluorophore using a spin desalting column.

Protocol 2: Comparative Labeling of an Antibody with TCO-NHS Ester and DBCO-NHS Ester

This protocol provides a framework for comparing the labeling efficiency of two common amine-reactive click chemistry reagents.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 8.0)

  • TCO-PEG-NHS ester

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO

  • Spin desalting columns

  • Method for determining labeling efficiency (e.g., UV-Vis spectroscopy or mass spectrometry)

Procedure:

  • Prepare two separate solutions of the antibody at a concentration of 2 mg/mL in amine-free buffer.

  • Prepare 10 mM stock solutions of TCO-PEG-NHS ester and DBCO-PEG-NHS ester in anhydrous DMSO.

  • To one antibody solution, add a 10-fold molar excess of the TCO-PEG-NHS ester solution.

  • To the second antibody solution, add a 10-fold molar excess of the DBCO-PEG-NHS ester solution.

  • Incubate both reactions for 1 hour at room temperature.

  • Purify both labeled antibodies from excess unreacted NHS esters using separate spin desalting columns.

  • Determine the degree of labeling (DOL) for both the TCO-labeled and DBCO-labeled antibodies using a suitable analytical method. Compare the DOL values to assess the relative labeling efficiency under the chosen conditions.

Visualizing Workflows and Pathways

Pre-targeted Imaging Workflow

The exceptional speed of the TCO-tetrazine reaction makes it ideal for pre-targeted imaging applications. In this strategy, a TCO-labeled targeting molecule (e.g., an antibody) is administered first and allowed to accumulate at the target site. Subsequently, a tetrazine-labeled imaging agent is administered, which rapidly reacts with the TCO-modified antibody at the target, leading to a high signal-to-noise ratio.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging A Administer TCO-labeled Antibody B Antibody accumulates at Target Site (e.g., Tumor) A->B Targeting Phase C Unbound antibody clears from circulation B->C Clearance Phase D Administer Tetrazine-labeled Imaging Agent (e.g., PET tracer) E Rapid in vivo Click Reaction D->E Bioorthogonal Ligation F Imaging of Target Site E->F Signal Generation

Caption: Pre-targeted imaging workflow using TCO-tetrazine ligation.

Antibody-Drug Conjugate (ADC) Development Workflow

This compound can be utilized in the development of ADCs. The amine group can be used to attach a linker-payload, and the TCO group can be used for further modification or for a dual-payload strategy.

ADC_Development_Workflow cluster_conjugation Conjugation Strategy cluster_characterization Characterization A Biomolecule (e.g., Antibody) D TCO-labeled Biomolecule A->D Activate Carboxyls H ADC Construct A->H Activate Carboxyls B This compound B->D G TCO-Linker-Payload B->G Amine Conjugation C Linker-Payload E Activated Linker-Payload C->E Activate for Amine Reaction C->G F F D->F TCO-Tetrazine Ligation G->H I Drug-to-Antibody Ratio (DAR) - HIC - Mass Spectrometry H->I Analysis J In vitro Cytotoxicity Assay I->J K In vivo Efficacy Studies J->K

Caption: ADC development and characterization workflow.

Conclusion

This compound, in conjunction with tetrazine-modified molecules, offers a superior bioorthogonal labeling platform characterized by exceptionally fast reaction kinetics and high specificity. This makes it an invaluable tool for a wide range of applications, from live-cell imaging and pre-targeted therapies to the development of complex bioconjugates like ADCs. The provided data and protocols serve as a guide for researchers to effectively implement this powerful chemistry in their biomolecule characterization workflows. When compared to alternatives such as SPAAC and CuAAC, the TCO-tetrazine ligation stands out for its speed and biocompatibility, particularly for in vivo applications where rapid and catalyst-free reactions are paramount.

References

A Comparative Guide to the Reaction Rates of TCO Isomers in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in complex biological environments.[1] This powerful ligation tool has found widespread application in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1] However, the structural nuances of TCO isomers can dramatically influence their reaction rates. This guide provides a comparative analysis of the reaction kinetics of different TCO isomers, supported by experimental data, to aid in the selection of the optimal TCO for specific research applications.

Comparative Reaction Kinetics of TCO Isomers

The reactivity of TCO isomers in the IEDDA reaction is typically quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction.[1] The strain of the trans-double bond within the cyclooctene ring is a crucial factor governing this reactivity.[2] Modifications to the TCO core that increase ring strain generally lead to enhanced reaction rates.[3]

Key factors influencing the reaction rates of TCO isomers include:

  • Ring Strain: Increasing the ring strain of the TCO derivative enhances its reactivity. For instance, conformationally strained TCOs (s-TCO) exhibit significantly higher reaction rates compared to the parent TCO.

  • Stereochemistry: The stereochemistry of substituents on the TCO ring plays a critical role. Axial substituents generally lead to higher reactivity than their equatorial counterparts due to increased ring strain.

  • Fused Rings: The fusion of additional rings to the TCO core can modulate both stability and reactivity. For example, cis-dioxolane fused TCO (d-TCO) was designed to increase stability and hydrophilicity while maintaining high reactivity.

Below is a summary of the second-order rate constants for various TCO isomers with different tetrazine partners.

TCO Isomer/DerivativeTetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventTemperature (°C)
trans-cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine2,000 ± 4009:1 Methanol:Water25
trans-cyclooctene (TCO)3,6-diphenyl-1,2,4,5-tetrazineNot SpecifiedMethanolAmbient
axial-5-hydroxy-TCO (a-TCO)3,6-di-(2-pyridyl)-s-tetrazine~150,000Not SpecifiedNot Specified
axial-TCO derivative3,6-dipyridyl-s-tetrazine(80 ± 0.2) x 10³Aqueous mediaNot Specified
equatorial-TCO derivative3,6-dipyridyl-s-tetrazine(22 ± 0.04) x 10³Aqueous mediaNot Specified
conformationally strained TCO (s-TCO)3,6-diphenyl-s-tetrazine160-fold increase vs. TCONot SpecifiedNot Specified
water-soluble s-TCO derivative3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) x 10³Not SpecifiedNot Specified
cis-dioxolane fused TCO (d-TCO)Not Specified27-fold rate enhancement vs. TCONot SpecifiedNot Specified
a-TCO3,6-di-(2-pyridyl)-s-tetrazine~150,000Not SpecifiedNot Specified

Experimental Protocols

Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction for a specific application. The most common methods for measuring the rapid reaction rates of TCO-tetrazine ligations are stopped-flow UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Measuring Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic tetrazine absorbance is typically monitored.

Materials:

  • Stopped-flow spectrophotometer

  • Solutions of the tetrazine and TCO derivatives of known concentrations

Procedure:

  • Instrument Setup: Set the desired experimental temperature for the sample-handling unit (e.g., 25 °C or 37 °C).

  • Sample Loading: Load one syringe with the tetrazine solution and the other with the TCO solution. To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.

  • Data Acquisition: Initiate a "push" to rapidly mix the reactants in the observation cell. The instrument will automatically trigger data collection, recording the absorbance decay over time.

  • Data Analysis:

    • Subtract the absorbance of a solvent blank from the reaction data.

    • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.

    • Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k₂).

Protocol 2: Analysis of Reaction Kinetics by LC-MS

This method is useful for determining the concentrations of reactants and products over time.

Procedure:

  • Reaction Setup: In a vial at a known temperature, set up the reaction with defined concentrations of the tetrazine and TCO.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, which can be achieved by rapid dilution with a suitable solvent.

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.

  • Data Analysis: Plot the concentration of a reactant or product versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict the reaction mechanism and a common experimental workflow.

IEDDA_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder TCO trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine (Tz) (Diene) Tetrazine->TransitionState Cycloadduct Diels-Alder Cycloadduct TransitionState->Cycloadduct RetroDielsAlder Retro-Diels-Alder Cycloadduct->RetroDielsAlder Nitrogen N₂ Gas RetroDielsAlder->Nitrogen Product Stable Dihydropyridazine Product RetroDielsAlder->Product

IEDDA reaction mechanism between a TCO and a tetrazine.

Pretargeting_Workflow cluster_step1 Step 1: Administration & Targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Effect/Detection AdministerAntibody Administer TCO-modified Antibody (mAb-TCO) TargetAccumulation mAb-TCO accumulates at target site (e.g., tumor) AdministerAntibody->TargetAccumulation Clearance Unbound mAb-TCO clears from circulation TargetAccumulation->Clearance AdministerPayload Administer Tetrazine-labeled Payload (Tz-Payload) Clearance->AdministerPayload Time Delay RapidReaction Tz-Payload rapidly reacts with mAb-TCO at the target site AdministerPayload->RapidReaction PayloadAction Payload (e.g., drug, imaging agent) exerts its function at the target RapidReaction->PayloadAction Imaging Imaging of the target site PayloadAction->Imaging

Pre-targeting workflow using TCO-tetrazine ligation.

References

Navigating the In Vivo Maze: A Comparative Guide to the Stability of (S)-Tco-peg2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the bench to a potential therapeutic is fraught with challenges, chief among them being its stability in a complex biological environment. The in vivo stability of a linker, the critical bridge between a targeting moiety and its payload, dictates the efficacy and safety of the entire conjugate. This guide provides an objective comparison of the in vivo stability of (S)-Tco-peg2-NH2 conjugates with other common bioorthogonal and traditional linkers, supported by experimental data and detailed methodologies to inform the design of robust and effective bioconjugates.

The trans-cyclooctene (TCO) moiety of this compound participates in the exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, a cornerstone of modern bioorthogonal chemistry. This "click chemistry" has revolutionized the field, enabling the modular construction of complex bioconjugates in vitro and, more importantly, in vivo for applications ranging from pretargeted imaging to drug delivery. However, the very strain that makes TCOs highly reactive also renders them susceptible to isomerization and degradation in the body, a critical consideration for any in vivo application.

The Stability Challenge: TCO Isomerization and Off-Target Reactions

The primary route of inactivation for TCO linkers in vivo is the isomerization from the reactive trans-isomer to the unreactive cis-isomer. This process can be accelerated by interactions with biological components, particularly copper-containing proteins in the serum. Additionally, the strained double bond of TCOs can potentially react with thiols, which are abundant in the biological milieu. These stability concerns have driven the development of next-generation TCO derivatives and alternative linker technologies aimed at improving in vivo performance.

A Comparative Look: this compound vs. The Alternatives

To provide a clear perspective on the in vivo stability of this compound, this guide compares it with other key linker technologies. While direct, head-to-head in vivo stability data for this compound is not extensively published, we can infer its performance based on data from structurally similar TCO derivatives and compare them to other widely used linkers. The inclusion of a short polyethylene glycol (PEG2) spacer in this compound is designed to enhance hydrophilicity and potentially shield the TCO group, which may contribute to improved stability compared to non-PEGylated counterparts.

Linker ClassSpecific ExampleKey Stability FeaturesReported In Vivo/In Vitro Stability DataPotential AdvantagesPotential Disadvantages
Strained TCO s-TCO (conformationally strained)Highly reactive, but prone to isomerization.Half-life of 0.67 days for an s-TCO conjugated to a monoclonal antibody in vivo.[1]Extremely fast reaction kinetics.Lower in vivo stability compared to more stabilized TCOs.
Stabilized TCO d-TCO (cis-dioxolane-fused)Increased stability due to reduced electron density of the alkene.>97% remained as the trans-isomer after 4 days of incubation in human serum.[1]Good balance of reactivity and stability.May have slightly slower kinetics than highly strained TCOs.
PEGylated TCO This compound PEG spacer intended to increase solubility and stability.Direct in vivo data not available. Expected to have improved stability over non-PEGylated TCOs.Enhanced hydrophilicity, potentially reduced immunogenicity.Stability is still dependent on the core TCO structure.
Strained Alkyne DBCO (Dibenzocyclooctyne)Participates in strain-promoted azide-alkyne cycloaddition (SPAAC). Generally more stable to isomerization than TCOs.Generally considered stable in vivo for typical experimental windows.High stability, orthogonal to TCO-tetrazine chemistry.Slower reaction kinetics compared to the fastest TCO-tetrazine reactions.
Cleavable Linkers Valine-Citrulline-PABCDesigned to be cleaved by lysosomal enzymes (e.g., Cathepsin B) inside target cells.Susceptible to premature cleavage in rodent plasma by carboxylesterase 1c.Enables controlled intracellular drug release.Potential for off-target toxicity if prematurely cleaved.
Non-Cleavable Linkers Maleimidocaproyl (mc)Forms a stable thioether bond with cysteines.Generally high plasma stability.High stability in circulation, reducing off-target toxicity.Requires lysosomal degradation of the antibody for payload release.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo stability is crucial for the development of bioconjugates. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic and Stability Study in Rodents

This protocol outlines the steps to determine the pharmacokinetic profile and stability of a TCO-containing bioconjugate in a rodent model.

1. Animal Model and Dosing:

  • Select a suitable rodent model (e.g., Sprague Dawley rats or C57BL/6 mice).
  • Acclimate animals for at least one week prior to the study.
  • Formulate the TCO-conjugate in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline).
  • Administer a single intravenous (IV) dose of the conjugate to a cohort of animals (n=3-5 per time point).

2. Blood Sampling:

  • Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr) post-administration.
  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).
  • Immediately process the blood to separate plasma by centrifugation.

3. Sample Analysis:

  • Quantification of Total Conjugate: Use an appropriate method such as ELISA (for antibody conjugates) or LC-MS/MS to determine the concentration of the total conjugate in plasma over time.
  • Assessment of TCO Integrity: To assess the stability of the TCO moiety, a reactive tetrazine probe (e.g., a fluorescent tetrazine) can be added to the plasma samples. The amount of TCO-tetrazine ligation product formed can be quantified by methods like fluorescence detection or LC-MS, providing a measure of the remaining reactive TCO on the conjugate.

4. Data Analysis:

  • Plot the plasma concentration of the total conjugate and the concentration of the reactive TCO-conjugate versus time.
  • Calculate pharmacokinetic parameters, including the in vivo half-life of the conjugate and the half-life of the reactive TCO moiety.

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a more controlled environment.

1. Plasma Incubation:

  • Incubate the TCO-conjugate in fresh plasma (e.g., mouse, rat, or human) at 37°C.
  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

2. Sample Quenching and Analysis:

  • Stop the reaction at each time point by adding a protein precipitation solvent (e.g., cold acetonitrile).
  • Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate and identify any degradation products, including the cis-TCO isomer.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams outline the key reaction, the experimental workflow for stability assessment, and the relationship between different linker types.

cluster_reaction TCO-Tetrazine Ligation TCO_Conjugate This compound -Biomolecule Ligation_Product Stable Ligation Product TCO_Conjugate->Ligation_Product iEDDA Reaction Tetrazine_Probe Tetrazine Probe Tetrazine_Probe->Ligation_Product

Fig 1. TCO-Tetrazine Bioorthogonal Reaction.

Start Administer TCO-Conjugate to Animal Model Blood_Sampling Collect Blood Samples at Time Points Start->Blood_Sampling Plasma_Separation Separate Plasma Blood_Sampling->Plasma_Separation Analysis Analyze Plasma Samples (LC-MS/MS, ELISA) Plasma_Separation->Analysis Data_Analysis Determine Half-Life and Pharmacokinetic Profile Analysis->Data_Analysis

Fig 2. In Vivo Stability Assessment Workflow.

Bioconjugate_Linkers Bioconjugate Linkers Bioorthogonal Bioorthogonal Bioconjugate_Linkers->Bioorthogonal Traditional Traditional Bioconjugate_Linkers->Traditional TCO_Tetrazine TCO-Tetrazine Bioorthogonal->TCO_Tetrazine SPAAC SPAAC (e.g., DBCO) Bioorthogonal->SPAAC Cleavable Cleavable (e.g., Val-Cit) Traditional->Cleavable Non_Cleavable Non-Cleavable (e.g., Maleimide) Traditional->Non_Cleavable

Fig 3. Classification of Bioconjugate Linkers.

Conclusion

The in vivo stability of this compound conjugates is a critical parameter that must be carefully evaluated for successful therapeutic or diagnostic applications. While the TCO-tetrazine ligation offers unparalleled reaction speed, the inherent reactivity of the TCO moiety necessitates a thorough understanding of its stability profile. The development of stabilized TCOs, such as d-TCO, has demonstrated a path towards mitigating the in vivo instability of earlier generation TCOs. The inclusion of a PEG spacer in this compound is a rational design element aimed at enhancing stability and solubility.

For researchers embarking on in vivo studies with this compound or other TCO-based conjugates, a direct comparison with alternative linker technologies is essential. The choice between a highly reactive but potentially less stable TCO, a more stable but slower-reacting strained alkyne, or a traditional cleavable or non-cleavable linker will depend on the specific biological question and the desired pharmacokinetic profile of the final bioconjugate. The experimental protocols provided in this guide offer a framework for generating the necessary data to make an informed decision, ultimately paving the way for the development of more effective and safer bioconjugates.

References

A Comparative Guide to the Performance of (S)-Tco-peg2-NH2 in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics.[1] This guide provides a detailed comparison of the performance of (S)-Tco-peg2-NH2, a trans-cyclooctene derivative featuring a polyethylene glycol (PEG) spacer, in various biological media. We will objectively evaluate its stability and reactivity against other common bioorthogonal reagents, supported by experimental data and detailed protocols.

Performance Overview

The utility of this compound in biological applications hinges on the reactivity and stability of its TCO moiety. The iEDDA reaction it participates in is known for being extremely fast and highly specific, proceeding readily in aqueous environments under physiological conditions without the need for cytotoxic catalysts.[2] The PEG2 linker enhances the hydrophilicity and solubility of the molecule, which is advantageous for biological applications.[3]

A critical factor influencing the performance of TCO derivatives is their stereochemistry. Generally, axial isomers of TCO are more reactive than their equatorial counterparts due to increased ring strain.[4][5] While the specific impact of the "(S)" configuration of this compound on its performance is not extensively documented in comparative studies, the principles of TCO reactivity suggest it will exhibit the characteristic high reaction rates of this class of molecules.

However, a key consideration for all TCO derivatives is their stability. In biological environments, particularly in the presence of thiols and copper-containing proteins found in serum, TCOs can isomerize to their less reactive cis-cyclooctene (CCO) form. More strained and highly reactive TCOs can exhibit lower stability.

Quantitative Data Summary

The following tables summarize the reaction kinetics and stability of various TCO derivatives in comparison to other bioorthogonal reagents. It is important to note that direct comparative data for this compound is limited; therefore, data for structurally similar TCO derivatives are presented to provide a reasonable expectation of its performance.

Table 1: Second-Order Rate Constants (k₂) of TCO-Tetrazine Ligations in Biological Media

TCO DerivativeTetrazine PartnerBiological MediumTemperature (°C)k₂ (M⁻¹s⁻¹)Reference(s)
TCO-modified Antibody[¹¹¹In]In-labeled-TzPBS37(13 ± 0.08) x 10³
s-TCO derivative3,6-di-(2-pyridyl)-s-tetrazinePBS372,800,000
d-TCO derivative3,6-dipyridyl-s-tetrazineWater25366,000 (± 15,000)
axial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazineNot SpecifiedNot Specified~150,000
equatorial-5-hydroxy-TCO3,6-di-(2-pyridyl)-s-tetrazineNot SpecifiedNot Specified~22,400
TCO-PEG₄Various tetrazinesDPBS371,100 - 73,000
TCO-functionalized PeptoBrushFluorogenic TetrazineDMEM + 10% FBS37Significantly increased rate

Table 2: Stability of TCO Derivatives in Biological Media

TCO DerivativeConditionObservationReference(s)
TCO-conjugated AntibodyIn vivo (serum)25% deactivation in 24 hours
s-TCO-conjugated AntibodyIn vivoHalf-life of 0.67 days
d-TCOHuman serum, RT>97% remained as trans-isomer after 4 days
d-TCO30 mM mercaptoethanol, pH 7.443% isomerization after 5 hours
s-TCO30 mM mercaptoethanolRapid isomerization
TCO-PEG2-acidGeneralShort half-life due to isomerization to CCO

Experimental Protocols

Protocol 1: Determination of TCO Stability in Serum by HPLC

This protocol outlines a method to assess the stability of a TCO-containing compound like this compound in serum.

Materials:

  • This compound

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Incubator at 37°C

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

  • Dilute the stock solution in PBS to a working concentration of 200 µM.

  • In a microcentrifuge tube, mix equal volumes of the 200 µM this compound solution and serum to achieve a final concentration of 100 µM in 50% serum.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • To precipitate the serum proteins, add three volumes of cold acetonitrile.

  • Vortex the sample and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and analyze it by RP-HPLC.

  • Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact this compound from its isomers or degradation products.

  • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Quantify the peak area of the intact compound at each time point to determine its stability over time.

Protocol 2: Measurement of TCO-Tetrazine Reaction Kinetics using Stopped-Flow Spectroscopy

This protocol describes how to measure the rapid reaction kinetics of a TCO derivative with a tetrazine in a biologically relevant medium.

Materials:

  • This compound

  • A tetrazine derivative (e.g., a fluorescent tetrazine for monitoring)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stopped-flow spectrophotometer or fluorometer

  • Anhydrous DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a stock solution of the tetrazine derivative in DMSO (e.g., 1 mM).

  • Dilute the stock solutions in the desired biological medium (e.g., DMEM + 10% FBS) to the final working concentrations immediately before the experiment. To ensure pseudo-first-order conditions, the concentration of this compound should be in at least 10-fold excess of the tetrazine concentration.

  • Equilibrate the stopped-flow instrument to 37°C.

  • Load one syringe of the stopped-flow instrument with the this compound solution and the other syringe with the tetrazine solution.

  • Rapidly mix the two solutions and monitor the change in absorbance or fluorescence of the tetrazine over time. The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance around 520 nm or the change in fluorescence if a fluorogenic tetrazine is used.

  • Record the data for a sufficient duration to observe the reaction to completion.

  • Fit the kinetic trace to a single-exponential decay model to obtain the observed rate constant (k_obs).

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the reactant in excess (in this case, this compound).

Mandatory Visualizations

G Workflow for TCO Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_tco Prepare this compound solution mix Mix TCO and serum prep_tco->mix prep_serum Prepare serum sample prep_serum->mix incubate Incubate at 37°C mix->incubate aliquot Take aliquots at time points incubate->aliquot precipitate Precipitate proteins with ACN aliquot->precipitate centrifuge Centrifuge to pellet proteins precipitate->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc quantify Quantify peak area hplc->quantify G TCO-Tetrazine iEDDA Reaction Pathway TCO This compound TransitionState [4+2] Cycloaddition Transition State TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Intermediate Diels-Alder Adduct TransitionState->Intermediate k_cycloaddition Product Stable Dihydropyridazine Product Intermediate->Product fast N2 N₂ Gas Intermediate->N2

References

A Head-to-Head Comparison of Bioconjugation Strategies: (S)-Tco-peg2-NH2 Enabled Click Chemistry vs. Traditional NHS Ester Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to experimental success. This guide provides an objective, data-driven comparison between two prevalent methodologies: the bioorthogonal reaction involving trans-cyclooctene (TCO) derivatives like (S)-Tco-peg2-NH2, and the traditional amine-reactive coupling using N-hydroxysuccinimide (NHS) esters. We will delve into their reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your choice of chemistry for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays.

Fundamental Chemistry and Reaction Mechanisms

The core difference between these two approaches lies in their reaction chemistry and target specificity.

This compound is a key component in a two-step bioorthogonal "click chemistry" strategy. This molecule itself contains a primary amine and a trans-cyclooctene (TCO) group. The TCO group is the reactive handle for an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2][3] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[4][5] The primary amine of this compound allows for its initial conjugation to a molecule of interest (e.g., via carbodiimide chemistry to a carboxylic acid). For direct protein modification, a more common starting point is a TCO-NHS ester , which allows for the direct attachment of the TCO moiety to primary amines on the protein.

NHS esters are one of the most widely used reagents for modifying primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues. The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, with N-hydroxysuccinimide released as a leaving group. This is a direct, one-step labeling method. However, a significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which can reduce conjugation efficiency.

Quantitative Performance Comparison

The choice between these two chemistries often depends on the specific requirements for reaction speed, efficiency, stability, and specificity.

Parameter TCO-Tetrazine Ligation (Click Chemistry) NHS Ester-Amine Coupling References
Reaction Rate (k₂) Extremely fast: ~800 - 30,000 M⁻¹s⁻¹Variable, generally slower than TCO-tetrazine ligation
Specificity Highly specific and bioorthogonal; reacts only with tetrazine partnerReacts with available primary amines (e.g., lysines), which can be numerous on a protein surface
pH Dependence Broad optimal pH range (typically 5-9)Optimal pH is typically 7.2-8.5 to balance amine nucleophilicity and NHS ester hydrolysis
Stability of Reagent TCO group can isomerize to the less reactive cis-cyclooctene (CCO) over time, especially in the presence of thiols. TCO reagents may have a limited shelf life and require cold storage.NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at higher pH.
Reaction Steps Typically a two-step process: 1) Introduction of TCO/tetrazine, 2) Bioorthogonal ligationDirect, one-step labeling
Stability of NHS Esters in Aqueous Solution

The stability of NHS esters is a critical factor influencing the efficiency of conjugation reactions. The rate of hydrolysis is highly dependent on pH and temperature.

pH Temperature Half-life of NHS Ester References
7.00°C4-5 hours
7.0Room Temp4-5 hours
8.0Room Temp1 hour
8.64°C10 minutes
8.6Room Temp10 minutes

Experimental Protocols

Below are generalized protocols for labeling a protein, such as an antibody, using both methodologies. Specific concentrations and incubation times may require optimization for your particular application.

Protocol 1: Direct Protein Labeling with an NHS Ester

This protocol describes the direct conjugation of an NHS ester-functionalized molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent using a spin desalting column or dialysis.

Protocol 2: Two-Step Protein Labeling via TCO-Tetrazine Ligation

This protocol involves first labeling the protein with a TCO-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.

Part A: Labeling Protein with TCO-NHS Ester

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.

  • Purification: Remove excess TCO-NHS ester using a spin desalting column to obtain the TCO-labeled protein.

Part B: Bioorthogonal Ligation with a Tetrazine Probe

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule (e.g., drug, dye)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.

  • Ligation Reaction: Add the tetrazine-containing molecule to the TCO-containing protein. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. The reaction is often complete within minutes due to the fast kinetics.

  • Purification (Optional): The final conjugate can be purified by size exclusion chromatography if necessary to remove any remaining unreacted tetrazine probe.

Visualizing the Workflows and Mechanisms

To better illustrate the processes described, the following diagrams outline the reaction mechanisms and experimental workflows.

NHS_Ester_Mechanism cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-R' (Stable Amide Bond) Protein_NH2->Amide_Bond Reaction NHS_Ester R'-NHS Ester NHS_Ester->Amide_Bond NHS NHS (Leaving Group) NHS_Ester->NHS Release

Caption: Mechanism of NHS ester reaction with a primary amine.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_product Product TCO Molecule-TCO Intermediate Diels-Alder Cycloaddition TCO->Intermediate Tetrazine Molecule-Tetrazine Tetrazine->Intermediate N2 N₂ Gas Intermediate->N2 Elimination Dihydropyridazine Stable Conjugate (Dihydropyridazine) Intermediate->Dihydropyridazine Retro-Diels-Alder

Caption: Mechanism of TCO-tetrazine bioorthogonal ligation.

Experimental_Workflows Comparative Experimental Workflows cluster_NHS NHS Ester Labeling (One-Step) cluster_TCO TCO-Tetrazine Labeling (Two-Step) NHS_Start Protein + NHS-Ester Probe NHS_React Incubate (pH 7.2-8.5) NHS_Start->NHS_React NHS_Quench Quench (e.g., Tris) NHS_React->NHS_Quench NHS_Purify Purify NHS_Quench->NHS_Purify NHS_Final Labeled Protein NHS_Purify->NHS_Final TCO_Start1 Protein + TCO-NHS Ester TCO_React1 Incubate TCO_Start1->TCO_React1 TCO_Purify1 Purify TCO_React1->TCO_Purify1 TCO_Protein TCO-Labeled Protein TCO_Purify1->TCO_Protein TCO_React2 Add Tetrazine Probe TCO_Protein->TCO_React2 TCO_Purify2 Purify (Optional) TCO_React2->TCO_Purify2 TCO_Final Labeled Protein TCO_Purify2->TCO_Final

Caption: Comparative workflows for NHS ester and TCO-tetrazine labeling.

Conclusion and Recommendations

Both NHS esters and TCO-based bioorthogonal chemistry are powerful tools for bioconjugation, each with distinct advantages.

Choose NHS esters when:

  • A simple, one-step conjugation is desired.

  • Working with purified proteins where the accessibility of primary amines is known and non-specific labeling is less of a concern.

  • Performing initial screening experiments for protein-protein interactions or simple labeling.

Choose TCO-tetrazine chemistry (enabled by reagents like this compound or TCO-NHS esters) when:

  • High specificity and bioorthogonality are critical, especially in complex biological environments like cell lysates or in living organisms.

  • A multi-step, modular approach is beneficial, allowing for the pre-functionalization of components.

  • Extremely fast reaction kinetics are required.

By carefully considering the factors of specificity, reaction kinetics, stability, and the complexity of the experimental system, researchers can select the optimal conjugation strategy to achieve their scientific goals.

References

A Comparative Guide to Validating the Bioorthogonality of the (S)-Tco-peg2-NH2 Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inverse-electron-demand Diels-Alder (IEDDA) reaction involving (S)-Tco-peg2-NH2 and tetrazines against other prominent bioorthogonal reactions.[1][2][3] It includes supporting experimental data and detailed protocols to aid researchers in validating its efficacy and bioorthogonality for applications in chemical biology, drug development, and biomedical imaging.[4]

The central principle of bioorthogonal chemistry is to perform chemical reactions within living systems without interfering with native biochemical processes.[5] The validation of a bioorthogonal reaction rests on several key criteria: rapid kinetics at low concentrations, high selectivity with no cross-reactivity, and biological inertness of the reactants and the resulting linkage.

The this compound Reaction Pathway

This compound is a trans-cyclooctene (TCO) derivative featuring a strained alkene. This TCO moiety reacts with a tetrazine (Tz) partner through an IEDDA cycloaddition. This reaction is prized for its exceptionally fast kinetics and the stability of the resulting covalent bond. The terminal primary amine (-NH2) on the polyethylene glycol (PEG) linker allows for straightforward conjugation to biomolecules, such as antibodies or proteins, typically through N-hydroxysuccinimide (NHS) ester chemistry.

cluster_reactants Reactants cluster_product Product TCO Biomolecule-(S)-Tco-peg2 Product Biomolecule-Linker-Probe (Stable Dihydropyridazine) TCO->Product IEDDA Cycloaddition Tetrazine Probe-Tetrazine Tetrazine->Product

Caption: IEDDA reaction of this compound with a tetrazine probe.
Comparative Performance Analysis

The TCO-tetrazine ligation is often compared with other key bioorthogonal reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the classic Staudinger Ligation. The TCO-tetrazine reaction consistently demonstrates superior kinetics, which is a critical advantage for in vivo studies where reactant concentrations are low and clearance rates are high.

Reaction Typical Reactants Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Disadvantages
TCO-Tetrazine IEDDA trans-cyclooctene (TCO) + Tetrazine10³ - 10⁷Extremely fast kinetics, catalyst-free, high stability.TCO can isomerize to the less reactive cis-cyclooctene (CCO).
SPAAC Cyclooctyne (e.g., DBCO) + Azide10⁻¹ - 1Catalyst-free, high stability of azides.Slower kinetics than IEDDA and CuAAC, bulky cyclooctynes.
CuAAC Terminal Alkyne + Azide10² - 10⁴Fast kinetics, well-established chemistry.Requires copper catalyst, which is cytotoxic.
Staudinger Ligation Azide + Phosphine10⁻³ - 10⁻²One of the first bioorthogonal reactions, abiotic reactants.Very slow kinetics, phosphines are prone to oxidation.

Experimental Validation Protocols

To validate the bioorthogonality of the this compound reaction for a specific application, a series of in vitro and cellular experiments are required.

Experimental Workflow for Validation

The validation process follows a logical progression from basic chemical characterization to complex cellular analysis. This ensures that the reaction is efficient and non-perturbative before its application in advanced biological systems.

A Step 1: Reagent Preparation B Step 2: In Vitro Kinetic Analysis A->B A_detail Conjugate TCO to biomolecule; Prepare tetrazine probe A->A_detail C Step 3: Stability Assay B->C B_detail Use UV-Vis or Fluorescence Spectroscopy to determine k₂ B->B_detail D Step 4: Cytotoxicity Assessment C->D C_detail Incubate conjugate in plasma/ buffer; analyze via LC-MS C->C_detail E Step 5: Cellular Labeling D->E D_detail MTT or LDH assay on relevant cell lines D->D_detail F Step 6: Specificity & Efficiency Analysis E->F E_detail Incubate cells with TCO-biomolecule, then label with tetrazine-fluorophore E->E_detail F_detail Fluorescence Microscopy (co-localization) or Flow Cytometry (quantification) F->F_detail

Caption: Workflow for validating TCO-tetrazine bioorthogonality.
Protocol 1: In Vitro Kinetic Analysis

This protocol determines the second-order rate constant (k₂) of the TCO-tetrazine reaction using UV-Vis spectroscopy, monitoring the disappearance of the characteristic tetrazine absorbance.

  • Reagent Preparation :

    • Prepare a stock solution of the tetrazine-probe (e.g., 1 mM in DMSO).

    • Prepare a stock solution of the this compound-conjugated biomolecule (e.g., 10 mM in PBS).

  • Spectrophotometer Setup :

    • Set a UV-Vis spectrophotometer to monitor the absorbance maximum of the tetrazine (typically ~520 nm).

  • Reaction Execution :

    • In a quartz cuvette, add PBS (pH 7.4) and the tetrazine-probe to a final concentration of 50 µM. Blank the instrument.

    • Initiate the reaction by adding an excess (e.g., 10-fold) of the TCO-conjugated biomolecule.

    • Immediately begin recording the absorbance at the specified wavelength over time until the signal stabilizes.

  • Data Analysis :

    • Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO-biomolecule].

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the TCO-reagent, the tetrazine-probe, and the final conjugate.

  • Cell Culture :

    • Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment :

    • Treat the cells with varying concentrations of the TCO-biomolecule, the tetrazine-probe, and the pre-reacted conjugate for 24-48 hours. Include an untreated control and a positive control (e.g., Triton X-100).

  • MTT Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Cellular Labeling and Specificity

This protocol validates that the TCO-tetrazine ligation can specifically label a target biomolecule in a cellular context.

  • Target Introduction :

    • Introduce the TCO-labeled biomolecule to the cells. For a cell-surface protein, incubate the cells with the TCO-conjugated antibody (e.g., 10 µg/mL) for 1 hour at 4°C.

  • Washing :

    • Wash the cells three times with cold PBS to remove any unbound TCO-conjugated biomolecule.

  • Bioorthogonal Ligation :

    • Incubate the cells with a fluorescent tetrazine probe (e.g., 5 µM in media) for 30 minutes at 37°C.

  • Control Group :

    • Prepare a control group of cells that were not treated with the TCO-conjugated biomolecule but are incubated with the fluorescent tetrazine probe to assess non-specific binding.

  • Imaging :

    • Wash the cells three times with PBS.

    • Fix, permeabilize (if labeling an internal target), and mount the cells for fluorescence microscopy.

  • Analysis :

    • Acquire images and compare the fluorescence intensity between the test and control groups. Specific labeling is confirmed by high fluorescence in the test group and minimal fluorescence in the control group. Co-localization with a known marker for the target biomolecule can further validate specificity.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (S)-Tco-peg2-NH2, a critical component of laboratory safety and operational integrity is the proper disposal of this chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal procedure based on the known properties of its constituent parts: the trans-cyclooctene (TCO) moiety, the polyethylene glycol (PEG) linker, and the primary amine group.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Summary of Chemical Components and Known Hazards

ComponentChemical GroupKnown Properties and Potential Hazards
(S)-Tco trans-cycloocteneA strained alkene used in bioorthogonal chemistry. While specific toxicity data for this compound is unavailable, related cycloalkenes can be flammable. The TCO moiety is highly reactive with tetrazines.[1][2][3]
peg2 Polyethylene GlycolGenerally considered non-hazardous and biodegradable.[4][5] However, it can affect the biological and chemical oxygen demand in wastewater.
NH2 Primary AmineCan be corrosive and irritating. The overall hazard is dependent on the entire molecular structure.

Experimental Protocols: Disposal Procedure

The following step-by-step protocol is a conservative recommendation for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated, clearly labeled, and sealable chemical waste container.

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.

3. In-Lab Neutralization (if required by your institution):

  • Due to the reactivity of the TCO group, especially with tetrazines, avoid mixing with tetrazine-containing waste streams to prevent unintended reactions.

  • No specific in-lab neutralization protocol is recommended without an official SDS.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.

5. Final Disposal:

  • Arrange for pickup and disposal by your institution's licensed chemical waste disposal contractor.

  • Provide the contractor with as much information as possible about the chemical, including its structure and known components.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste sds_check Is a specific SDS available? start->sds_check follow_sds Follow disposal instructions in the official SDS sds_check->follow_sds Yes no_sds No specific SDS found. Consult institutional EHS. sds_check->no_sds No end End: Waste disposed of safely follow_sds->end ehs_guidance Does EHS provide specific disposal instructions? no_sds->ehs_guidance follow_ehs Follow EHS-provided protocol ehs_guidance->follow_ehs Yes general_protocol Follow general chemical waste protocol ehs_guidance->general_protocol No follow_ehs->end ppe Wear appropriate PPE (goggles, gloves, lab coat) general_protocol->ppe collect Collect in a labeled, sealed chemical waste container ppe->collect storage Store in a cool, dry, well-ventilated area collect->storage pickup Arrange for pickup by licensed waste disposal contractor storage->pickup pickup->end

Caption: Disposal decision workflow for this compound.

This guide is intended to provide essential safety and logistical information. By following these procedures and consulting with your local safety experts, you contribute to a safer laboratory environment.

References

Safeguarding Your Research: Essential Protocols for Handling (S)-Tco-peg2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides immediate, essential safety and logistical information for the handling of (S)-Tco-peg2-NH2, a compound often utilized in bioconjugation and antibody-drug conjugate (ADC) development. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A systematic approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE to mitigate risks of exposure through inhalation, skin contact, or eye contact.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldSafety goggles should provide a complete seal around the eyes to protect against splashes. A face shield offers additional protection for the entire face, particularly when handling larger quantities or when there is a significant splash risk.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard, full-sleeved laboratory coat should be worn to prevent skin contact with the chemical. For procedures with a higher risk of splashes, a flame-resistant or disposable, fluid-resistant gown may be appropriate.
Respiratory Protection Not typically required with proper ventilationHandling of this compound should be performed in a certified chemical fume hood to minimize the inhalation of any potential dust or aerosols. If adequate ventilation is not available, a NIOSH-approved respirator should be used.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and methodical operational plan ensures consistent and safe handling of this compound from receipt to disposal.

1. Preparation and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure that the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Before handling, confirm that the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate spill kit and emergency procedures are readily accessible.

2. Weighing and Aliquoting:

  • If handling the compound in solid form, perform all weighing and aliquoting within a ventilated enclosure or a chemical fume hood to prevent the generation of airborne dust.

  • Use appropriate tools, such as a spatula, to handle the solid material.

3. Dissolving the Compound:

  • When preparing a solution, slowly add the solvent to the this compound to avoid splashing.

  • If necessary, use a vortex mixer or sonicator to facilitate dissolution, ensuring the container is securely capped.

4. Reaction Setup and Execution:

  • All reactions involving this compound should be conducted in a well-ventilated chemical fume hood.

  • Ensure that all glassware is properly secured and that the reaction setup is stable.

5. Post-Handling Procedures:

  • After handling is complete, decontaminate the work area and any equipment used.

  • Properly remove and dispose of all contaminated PPE as hazardous waste.

  • Thoroughly wash hands with soap and water.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: The unused compound should be disposed of as hazardous chemical waste in a clearly labeled, sealed container, following all local, state, and federal regulations.

  • Contaminated Labware:

    • Glassware: Glassware that has come into contact with the compound should be rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous liquid waste. The cleaned glassware can then be washed and reused.

    • Plasticware: Contaminated disposable plasticware should be placed directly into a designated hazardous waste container.

  • Contaminated PPE: All used PPE, including gloves, lab coats, and any absorbent materials used for spills, must be disposed of as hazardous solid waste in a designated, labeled container.

Safe_Handling_Workflow start Start: Receive This compound prep Preparation & Inspection - Inspect Container - Don Appropriate PPE - Prepare Fume Hood start->prep handling Handling Operations - Weighing & Aliquoting - Dissolving - Reaction Setup prep->handling post_handling Post-Handling - Decontaminate Workspace - Doff PPE handling->post_handling spill Spill or Exposure Event handling->spill Potential Hazard waste_disposal Waste Disposal - Segregate Waste Streams - Label Hazardous Waste post_handling->waste_disposal end End: Procedure Complete waste_disposal->end emergency Emergency Procedures - Evacuate Area - Notify Supervisor - Consult SDS/First Aid spill->emergency emergency->post_handling After Resolution

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.